H-Glu(OtBu)-OMe.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211394 | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6234-01-1 | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of H-Glu(OtBu)-OMe.HCl: A Guide for Researchers
For Immediate Release
Shanghai, China – December 12, 2025 – In the intricate landscape of peptide synthesis and drug discovery, the precise molecular structure of building blocks is paramount. This technical guide provides a detailed structural analysis of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Glu(OtBu)-OMe.HCl. This compound is a crucial derivative of L-glutamic acid, widely utilized by researchers and scientists in the development of novel therapeutics.
Core Structure and Functional Groups
This compound is a modified amino acid that incorporates protective groups to facilitate controlled chemical reactions, particularly in peptide synthesis. Its molecular formula is C10H20ClNO4, and it has a molecular weight of approximately 253.72 g/mol .[1][2][3][4] The structure consists of a central glutamic acid backbone with its functional groups strategically modified.
The key components of the molecule are:
-
L-Glutamic Acid Backbone: The fundamental scaffold of the molecule is the naturally occurring amino acid, L-glutamic acid.
-
α-Amino Group (H-): The "H-" prefix in the name signifies a free, unprotected primary amine group (-NH2) at the alpha-carbon. In the hydrochloride salt form, this amine is protonated (-NH3+).
-
γ-Carboxylic Acid as a tert-Butyl Ester (-Glu(OtBu)-): The carboxylic acid on the side chain (gamma position) of the glutamic acid is protected as a tert-butyl ester. This bulky protecting group prevents the side chain from participating in unwanted reactions.
-
α-Carboxylic Acid as a Methyl Ester (-OMe): The carboxylic acid at the C-terminus (alpha position) is protected as a methyl ester. This modification also prevents its participation in unintended reactions.
-
Hydrochloride Salt (.HCl): The molecule is supplied as a hydrochloride salt, which means the free amino group is protonated and forms an ionic bond with a chloride ion (Cl-). This salt form often enhances the stability and solubility of the compound.
The precise stereochemistry, indicated by the "L-" configuration, is retained from the parent amino acid. The Simplified Molecular-Input Line-Entry System (SMILES) representation of this structure is O=C(OC)--INVALID-LINK--CCC(OC(C)(C)C)=O.[H]Cl.[1]
Tabulated Physicochemical Properties
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6234-01-1 | [1][2][4][5] |
| Molecular Formula | C10H20ClNO4 | [1][2][3] |
| Molecular Weight | 253.72 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 128 °C | [3] |
Structural Visualization
To provide a clear visual representation of the molecular structure of this compound, the following diagram illustrates the connectivity of its constituent atoms and functional groups.
Experimental Protocols
The structural elucidation of this compound and similar compounds is typically achieved through a combination of standard analytical techniques. While specific experimental data for this exact batch is proprietary, the general methodologies are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of hydrogen atoms, providing information about the connectivity and chemical environment of protons in the molecule. Key signals would correspond to the protons on the alpha-carbon, the side chain, the methyl ester, and the tert-butyl group.
-
¹³C NMR: To identify the number and types of carbon atoms, confirming the presence of the carbonyl carbons in the ester groups, the carbons of the tert-butyl group, the methyl carbon, and the carbons of the glutamic acid backbone.
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and to analyze its fragmentation pattern. The observed molecular ion peak would correspond to the calculated molecular weight of the protonated molecule [M+H]+.
Infrared (IR) Spectroscopy:
-
To identify the presence of specific functional groups. Characteristic absorption bands would be observed for the N-H bonds of the protonated amine, the C=O stretching of the ester groups, and the C-O stretching vibrations.
This in-depth understanding of the structure of this compound is critical for its effective application in the synthesis of complex peptides and other pharmaceutical agents, ensuring the desired chemical transformations and final product purity.
References
H-Glu(OtBu)-OMe.HCl: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, experimental data, and common applications of H-Glu(OtBu)-OMe.HCl, a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Core Chemical Properties and Data
This compound, also known as L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, is a derivative of L-glutamic acid.[1] In this derivative, the side chain carboxylic acid is protected as a tert-butyl ester (OtBu), and the alpha-carboxylic acid is protected as a methyl ester (OMe). The alpha-amino group is present as a hydrochloride salt. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2][3]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.
| Property | Value | Citations |
| CAS Number | 6234-01-1 | [1][4][5][6] |
| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][4][6] |
| Molecular Weight | 253.72 g/mol | [1][4][5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 126-130 °C | [7] |
| Optical Rotation | +24.0 to +27.0° (c=1, MeOH) | [7] |
| Solubility | Soluble in DMSO (125 mg/mL), slightly soluble in water. | [1] |
| Storage Conditions | 4°C, sealed storage, away from moisture. For solutions in solvent: -80°C for 6 months, -20°C for 1 month. | [1][4][5] |
Computational Data
Computational chemistry provides further insights into the molecular characteristics of this compound.
| Property | Value | Citations |
| Topological Polar Surface Area (TPSA) | 78.62 Ų | [5] |
| LogP | 1.0304 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 4 | [5] |
Experimental Protocols
The primary application of this compound is in peptide synthesis, where it serves as a protected glutamic acid residue. The following outlines a general experimental protocol for its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).
General Protocol for Coupling of this compound in SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Swell the resin in a suitable solvent, typically dimethylformamide (DMF).
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group of the resin-bound amino acid.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Neutralize the hydrochloride salt by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), until the solution is basic.
-
Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid of the incoming amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete coupling.
4. Washing:
-
After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repetition for Peptide Elongation:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection of Side Chains:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residue) are removed.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions.[8][9][10][11] The methyl ester (OMe) can also be cleaved under these acidic conditions or subsequently through saponification if a free C-terminus is desired.
Visualizations
Logical Relationship of this compound Properties
The following diagram illustrates the relationships between the core properties of this compound.
Experimental Workflow for SPPS using this compound
The diagram below outlines the typical workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. peptide.com [peptide.com]
- 7. 6234-01-1 this compound AKSci J98198 [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quinazolinone Derivatives and L-Glutamic Acid 5-tert-butyl 1-methyl ester hydrochloride (CAS 6234-01-1)
Disclaimer: The provided CAS number 6234-01-1 corresponds to L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a chemical intermediate primarily used in peptide synthesis. However, the request for an in-depth technical guide on biological activities and experimental protocols strongly suggests an interest in a pharmacologically active molecule. Our research indicates a high likelihood that the intended subject of inquiry was 6-bromo-4-quinazolinone and its derivatives, which are extensively studied for their therapeutic potential. This guide will therefore primarily focus on 6-bromo-4-quinazolinone, while also providing a summary of the properties of the compound associated with the specified CAS number.
Part 1: 6-Bromo-4-quinazolinone and its Derivatives: A Hub of Biological Activity
6-Bromo-4-quinazolinone is a key heterocyclic compound that serves as a scaffold for the development of a wide array of pharmacologically active molecules. The presence of the bromine atom at the 6-position provides a handle for further chemical modifications, leading to the synthesis of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Physicochemical Properties of 6-Bromo-4-quinazolinone Derivatives
The physicochemical properties of 6-bromo-4-quinazolinone derivatives can be tailored through chemical synthesis to optimize their therapeutic potential. Key properties of representative derivatives are summarized below.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Biological Activity |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8a | C21H16BrN3OS | 438.34 | 101-103 | Anticancer[1] |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | C18H17BrN2OS | 390.31 | 128-130 | Anticancer[1] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | C14H11BrN4O | 347.17 | Not Specified | Anti-inflammatory, Antibacterial[2][3] |
Biological Activities and Mechanism of Action
Quinazolinone derivatives exhibit a broad spectrum of biological activities. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression.
Anticancer Activity:
Derivatives of 6-bromo-4-quinazolinone have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include:
-
Inhibition of Tubulin Polymerization: Some quinazolinone derivatives can bind to α- and β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[4]
-
Modulation of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several quinazolinone derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, leading to the induction of apoptosis in cancer cells.[5]
-
Induction of Apoptosis: Quinazolinones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
Anti-inflammatory Activity:
Certain 6-bromo-4-quinazolinone derivatives have shown potent anti-inflammatory effects. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited significant anti-inflammatory activity in animal models.[3]
Antifungal Activity:
The quinazolinone scaffold is also a promising framework for the development of antifungal agents. 6-bromo-4-ethoxyethylthio quinazoline (B50416) has been shown to possess high antifungal activities against various plant pathogenic fungi.[7]
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is a common target of quinazolinone derivatives in cancer therapy.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinazolinone Derivatives.
Experimental Protocols
Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives: [1]
-
Step 1: Synthesis of 2-amino-5-bromobenzoic acid: Anthranilic acid is reacted with N-bromosuccinimide (NBS) in acetonitrile.
-
Step 2: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: The product from Step 1 is reacted with phenyl isothiocyanate in ethanol.
-
Step 3: Synthesis of target derivatives: The intermediate from Step 2 is dissolved in DMF, and K2CO3 is added. Various alkyl halides or substituted benzyl (B1604629) bromides are then added, and the mixture is refluxed for 24 hours. The product is precipitated by pouring the reaction mixture onto crushed ice, followed by filtration, drying, and recrystallization from ethanol.
In vitro Cytotoxicity Assay (MTT Assay): [1]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a specific density and incubated.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized quinazolinone derivatives and control drugs (e.g., Doxorubicin, Cisplatin) and incubated for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Part 2: L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride (CAS 6234-01-1)
This compound is a derivative of the amino acid L-glutamic acid and is primarily used as a building block in peptide synthesis. The tert-butyl and methyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for controlled peptide bond formation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6234-01-1 | [8] |
| Molecular Formula | C10H20ClNO4 | [8] |
| Molecular Weight | 253.72 g/mol | |
| Appearance | White crystalline powder or flakes | [8] |
| Melting Point | 40-45 °C | [8] |
| Solubility | Slightly soluble in water; soluble in methanol (B129727) and chloroform | [8] |
| Storage | 2-8°C |
Synthesis
A general method for the synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves a multi-step process starting from glutamic acid. A simplified representation of a synthetic route is as follows:
-
Esterification: Glutamic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form dimethyl glutamate (B1630785).[9]
-
Amino Group Protection: The amino group of dimethyl glutamate is protected, for example, with a trityl group by reacting with triphenylchloromethane.[9]
-
Selective Hydrolysis: The methyl ester at the 5-position is selectively hydrolyzed using a base like sodium hydroxide.[9]
-
tert-Butylation: The resulting carboxylic acid is reacted with a tert-butylating agent.[9]
-
Deprotection and Salt Formation: The amino protecting group is removed, and the hydrochloride salt is formed by treatment with hydrochloric acid.[8]
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [jmathematics.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to L-Glutamic Acid α-Methyl Ester γ-tert-Butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride. This selectively protected amino acid derivative is a critical reagent in the fields of peptide synthesis, pharmaceutical development, and biochemical research.
Core Chemical and Physical Properties
L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride is a derivative of L-glutamic acid where the α-carboxyl group is protected as a methyl ester and the γ-carboxyl group is protected as a tert-butyl ester. This differential protection is crucial for its application in controlled chemical syntheses, particularly in the stepwise assembly of peptide chains.
Table 1: Physicochemical Properties of L-Glutamic Acid α-Methyl Ester γ-tert-Butyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 6234-01-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉NO₄·HCl | [5] |
| Molecular Weight | 253.72 g/mol | [3] |
| Appearance | White powder or flakes | [3][5] |
| Melting Point | 120-140 °C | [5] |
| Optical Rotation | [α]D²⁰ = +25 ± 2º (c=1 in H₂O) | [5] |
| Purity | ≥95.0% (TLC) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data Summary
While complete, high-resolution spectra are often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the molecular structure and data for closely related compounds.
Table 2: Summary of Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (triplet, ~3.7 ppm), the methyl ester protons (singlet, ~3.7 ppm), and the β and γ methylene (B1212753) protons (multiplets, ~2.1 and ~2.4 ppm respectively). |
| ¹³C NMR | Resonances for the carbonyl carbons of the methyl and tert-butyl esters, the α-carbon, the carbons of the tert-butyl group, the methyl group carbon, and the β and γ carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester groups, and C-O stretching. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the loss of the tert-butyl and methyl ester groups. |
Synthesis and Experimental Protocols
The synthesis of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride typically involves a multi-step process starting from L-glutamic acid, requiring selective protection of the two carboxylic acid groups and the amino group.
General Synthesis Pathway
A plausible synthetic route involves the initial protection of the amino group, followed by the selective esterification of the α- and γ-carboxyl groups, and concluding with the deprotection of the amino group to yield the hydrochloride salt.
Example Synthetic Protocol
The following is a generalized protocol based on common organic synthesis techniques for protected amino acids.
Materials:
-
L-Glutamic acid
-
Protecting agent for the amino group (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection)
-
tert-Butanol
-
Thionyl chloride or other esterification catalysts
-
Hydrochloric acid
-
Appropriate solvents (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Amino Group Protection: Dissolve L-glutamic acid in a suitable solvent system and add the amino-protecting agent. Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
γ-Esterification: Introduce the tert-butyl ester at the γ-carboxyl position. This can be achieved by reacting the N-protected glutamic acid with a tert-butylating agent in the presence of a catalyst.
-
α-Esterification: Following the protection of the γ-carboxyl group, the α-carboxyl group is esterified to a methyl ester. This is often accomplished by reacting the compound with methanol in the presence of an acid catalyst like thionyl chloride.
-
Deprotection and Salt Formation: The amino-protecting group is removed under acidic conditions. The final product is then precipitated and isolated as the hydrochloride salt.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the final, high-purity compound.
Applications in Research and Development
This compound is a valuable tool in several areas of scientific research and drug development.
Peptide Synthesis
The primary application of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride is in solid-phase peptide synthesis (SPPS). The orthogonal protecting groups allow for the selective deprotection of the α-amino group for peptide bond formation while the γ-carboxyl group remains protected, preventing unwanted side reactions.[6]
General Protocol for Use in SPPS:
-
Resin Preparation: Start with a resin-bound amino acid, with its α-amino group protected (commonly with an Fmoc group).
-
Deprotection: Remove the Fmoc group from the resin-bound amino acid using a solution of piperidine (B6355638) in a suitable solvent like DMF.
-
Washing: Thoroughly wash the resin to remove excess piperidine and by-products.
-
Coupling: Activate the L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a solvent like DMF. Add this solution to the deprotected resin to form the peptide bond.
-
Washing: Wash the resin to remove unreacted reagents and by-products.
-
Repeat: Repeat the deprotection, washing, and coupling steps with the next desired amino acid until the peptide sequence is complete.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester) are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Pharmaceutical and Biochemical Research
As a derivative of L-glutamic acid, this compound is used in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to the central role of glutamate (B1630785) as a neurotransmitter.[5] It is also employed in biochemical studies to investigate amino acid metabolism and enzyme kinetics.
Role in Biological Pathways: The Glutamate-Glutamine Cycle
L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system. Its concentration in the synaptic cleft is tightly regulated by the glutamate-glutamine cycle, a metabolic pathway involving both neurons and glial cells (astrocytes).[1][5] L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride serves as a synthetic precursor to molecules that can interact with or modulate this pathway.
This cycle is crucial for maintaining the supply of glutamate for neurotransmission and for clearing glutamate from the synapse to prevent excitotoxicity.[2][3][7]
Safety and Handling
L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Conclusion
L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride is a cornerstone reagent for modern chemical and biological research. Its unique properties as a differentially protected amino acid make it indispensable for the synthesis of complex peptides and pharmaceutical compounds. A thorough understanding of its properties, synthesis, and applications is essential for any researcher working in these fields.
References
- 1. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
- 2. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation [frontiersin.org]
- 4. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 5. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 7. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]
A Technical Guide to H-Glu(OtBu)-OMe.HCl: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Glu(OtBu)-OMe.HCl, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry and drug discovery. Its unique dual-protection strategy for the carboxylic acid groups enables precise and controlled incorporation into peptide sequences during synthesis. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its primary applications, particularly in solid-phase peptide synthesis (SPPS).
Chemical Identity and Structure
This compound is the hydrochloride salt of the L-glutamic acid derivative where the side chain (γ-carboxyl group) is protected as a tert-butyl ester and the α-carboxyl group is protected as a methyl ester. This strategic protection is crucial for its application in peptide synthesis, preventing unwanted side reactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2S)-5-tert-butoxy-1-methoxy-1,5-dioxopentan-2-aminium chloride |
| Synonyms | L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, H-Glu(OtBu)-OMe·HCl |
| CAS Number | 6234-01-1[1][2][3][4] |
| Molecular Formula | C₁₀H₂₀ClNO₄[1][2][5] |
| Molecular Weight | 253.72 g/mol [1][2][3] |
| SMILES | O=C(--INVALID-LINK--N)OC.Cl[6] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | [2][4][5] |
| Melting Point | 126-130°C | [1] |
| Optical Rotation | +24.0 to +27.0° (c=1, MeOH) | [1] |
| Purity | Typically ≥95% - 98% | [1][6] |
Table 3: Solubility Data
| Solvent | Solubility | Notes | Source(s) |
| Water | Slightly soluble | [5] | |
| Methanol (MeOH) | Easily soluble | [5] | |
| Chloroform | Easily soluble | [5] | |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (492.67 mM) | Ultrasonic assistance may be needed | [2] |
Stability and Storage
For long-term storage, this compound should be kept in a sealed container at 2-8°C, away from moisture.[1][2] When in solution, for instance in DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7]
Role in Peptide Synthesis
This compound is a valuable building block in peptide synthesis, primarily due to the orthogonal protection of its carboxyl groups. The tert-butyl (OtBu) ester protecting the side chain is stable under many coupling conditions but can be removed with mild acids like trifluoroacetic acid (TFA). This makes it compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.
The primary application involves the selective deprotection of the α-amino group (once the parent molecule is N-terminally protected, e.g., with Fmoc or Boc), allowing it to be coupled with the next amino acid in the sequence. The OtBu and OMe groups protect the carboxyl functionalities, preventing them from participating in undesired side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
H-Glu(OtBu)-OMe.HCl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride, commonly known as H-Glu(OtBu)-OMe.HCl. This compound is a derivative of glutamic acid and is frequently utilized as a protecting group in peptide synthesis and as an intermediate in pharmaceutical research.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][2][3][4] |
| Molecular Weight | 253.72 g/mol | [1][2][3][4] |
| CAS Number | 6234-01-1 | [1][2][3][5] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 126-130 °C | [6] |
Experimental Protocols
While specific experimental applications of this compound are vast and varied, a general protocol for its use in peptide synthesis involves the coupling of the free amine to an N-protected amino acid, followed by deprotection of the methyl or tert-butyl ester under appropriate conditions. Detailed methodologies are highly dependent on the specific synthetic route and target molecule. Researchers should refer to established peptide synthesis handbooks for specific protocols.
Logical Relationship of Compound Identifiers
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.
References
Technical Guide: Storage and Stability of H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage, stability, and handling of L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl). Understanding these parameters is critical for ensuring the integrity and reliability of this reagent in research and pharmaceutical development.
Overview and Physicochemical Properties
This compound is a protected amino acid derivative commonly used in peptide synthesis and as a building block in the development of complex organic molecules. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀ClNO₄ |
| Molecular Weight | 253.72 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 126-130°C |
| Solubility | Soluble in water |
Storage and Handling Guidelines
Proper storage and handling are paramount to prevent degradation and maintain the quality of this compound.
Table 2: Recommended Storage Conditions
| Form | Condition | Temperature | Duration |
| Solid | Sealed container, away from moisture | 2-8°C | Long-term |
| Solution in Solvent | Sealed container, away from moisture | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Handling Recommendations:
-
Hygroscopicity: this compound is potentially hygroscopic. Handle in a dry environment, such as a glove box or a room with controlled humidity, to minimize moisture absorption.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, primarily moisture, pH, and temperature. The presence of the hydrochloride salt generally enhances stability by protecting the amino group and reducing the tendency for certain degradation reactions.
The two primary degradation pathways are:
-
Hydrolysis: The ester linkages (both methyl and tert-butyl) are susceptible to hydrolysis, particularly under acidic or basic conditions, which is accelerated by the presence of water.
-
Diketopiperazine (DKP) Formation: Like other amino acid esters, this compound can undergo intermolecular cyclization to form a diketopiperazine. This is more likely to occur with the free base form of the amino acid ester.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of experiments including a forced degradation study, hygroscopicity testing, and analysis for potential degradation products should be conducted.
Forced Degradation Study Protocol
A forced degradation study is designed to accelerate the degradation of the compound under various stress conditions to identify potential degradation products and pathways.
Table 3: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve in 0.1 N HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve in 0.1 N NaOH and heat at 60°C for 24 hours. |
| Oxidative | Dissolve in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal | Heat solid sample at 105°C for 24 hours. |
| Photolytic | Expose solid sample to UV light (254 nm) and visible light for 24 hours. |
Analytical Method: A stability-indicating HPLC method should be used to analyze the samples from the forced degradation study.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV at 210 nm.
-
Analysis: The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
Hygroscopicity Testing Protocol
This protocol determines the tendency of this compound to absorb moisture from the atmosphere.
-
Sample Preparation: Accurately weigh three samples of this compound (approximately 10-20 mg each) into tared containers.
-
Drying: Dry the samples in a vacuum oven at 40°C until a constant weight is achieved. This will be the initial dry weight.
-
Exposure: Place the dried samples in a controlled humidity chamber at 25°C and 80% relative humidity.
-
Weight Measurement: Record the weight of the samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Classification: Calculate the percentage of moisture absorbed and classify the hygroscopicity based on the European Pharmacopoeia criteria.
Table 4: Hygroscopicity Classification (Ph. Eur.)
| Classification | % Weight Increase |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Detection of Diketopiperazine
A specific method to detect the formation of the corresponding diketopiperazine should be employed, especially for samples that have been stored for extended periods or exposed to basic conditions.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent. It may be necessary to neutralize the hydrochloride salt with a non-aqueous base to promote the formation of the free amine for testing purposes.
-
Analytical Method: Use a sensitive analytical technique such as LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the presence of the diketopiperazine. The mass of the potential diketopiperazine should be calculated and monitored.
-
Quantification: If detected, the diketopiperazine can be quantified using a reference standard if available, or by relative peak area percentage in the chromatogram.
Conclusion
The stability and integrity of this compound are crucial for its successful application in research and development. Adherence to the recommended storage and handling guidelines is essential. For critical applications, it is advisable to perform stability studies under conditions relevant to the intended use. The provided experimental protocols offer a framework for a comprehensive stability assessment of this important chemical reagent.
An In-depth Technical Guide to the Safe Handling of H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for H-Glu(OtBu)-OMe.HCl (L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride), a key reagent in peptide synthesis and other biochemical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified:
-
Hazard Statements:
-
Signal Word: Warning[1]
-
GHS Pictograms:
-
Exclamation Mark
-
Potential Health Effects:
-
Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.[2]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: May cause irritation of the digestive tract. May be harmful if swallowed.[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 6234-01-1 |
| Molecular Formula | C10H19NO4.HCl[4] |
| Molecular Weight | 253.72 g/mol [1] |
| Appearance | White solid[5] |
| Melting Point | 126-130°C[1] |
| Solubility | No information available |
| Odor | No information available[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust.[6]
-
Use only in a well-ventilated area or outdoors.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Long-term storage is recommended at 2-8°C.[1] Some suppliers recommend storing in a freezer.[5]
-
For solutions, store at -20°C for up to one month or -80°C for up to six months.[7]
Accidental Release Measures
In the event of a spill, follow the procedures outlined below.
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including a dust respirator.[6]
Environmental Precautions:
-
Prevent the material from entering drains or waterways.
Methods for Cleaning Up:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[6]
-
Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[5][6]
-
For wet spills, absorb the material and place it in a labeled container for disposal.
-
Wash the spill area with soap and water.[6]
The following diagram illustrates a logical workflow for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the safe handling of this compound when preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder to a beaker containing a magnetic stir bar (if using).
-
Add a portion of the desired solvent to the beaker.
-
If necessary, place the beaker on a stir plate and stir until the solid is completely dissolved.
-
Quantitatively transfer the solution to the appropriate volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the prepared solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions.[7]
-
-
Cleanup:
-
Clean all glassware and equipment used.
-
Wipe down the work surface in the fume hood.
-
Dispose of any contaminated weighing paper and gloves in the appropriate solid waste container.
-
Wash hands thoroughly.
-
The following diagram illustrates the experimental workflow for the safe preparation of a solution.
Caption: Workflow for safe solution preparation.
References
An In-Depth Technical Guide to the Protecting Groups in H-Glu(OtBu)-OMe.HCl for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and deprotection of H-Glu(OtBu)-OMe.HCl, a critical glutamic acid derivative in peptide synthesis and drug development. A detailed analysis of the tert-butyl (OtBu) and methyl (OMe) protecting groups is presented, including quantitative data on their stability and cleavage, experimental protocols, and key strategic considerations for their use.
Core Concepts: The Role of Protecting Groups in Peptide Synthesis
In the intricate process of peptide synthesis, protecting groups are indispensable tools for preventing undesirable side reactions. For trifunctional amino acids like glutamic acid, which possesses two carboxylic acid groups (α- and γ-carboxyl) and an α-amino group, selective protection is paramount to ensure the correct peptide bond formation. The molecule this compound, or L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, employs a strategic combination of protecting groups to facilitate its use as a building block in complex peptide chains.
-
The Tert-Butyl (OtBu) Group: This bulky ester group protects the side-chain γ-carboxylic acid of the glutamic acid residue. Its primary function is to be stable under the basic conditions used for the removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis (SPPS), while being readily cleavable under strongly acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.
-
The Methyl (OMe) Group: The methyl ester protects the α-carboxylic acid, the site of peptide bond elongation. This protection prevents the amino acid from self-polymerizing and allows for controlled, stepwise addition to the growing peptide chain. The methyl ester can be removed by saponification under basic conditions or by acid-catalyzed hydrolysis.
The hydrochloride salt (.HCl) form of the molecule ensures the α-amino group is protonated, rendering it inactive and improving the compound's stability and solubility in certain solvents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6234-01-1 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][2][3] |
| Molecular Weight | 253.72 g/mol | [1][2][3] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 126-130 °C | [4] |
| Solubility | Soluble in DMSO (125 mg/mL), Methanol (Slightly), Water (Slightly) | [3][5] |
| Storage | 2-8°C, sealed, away from moisture | [1][3] |
Table 2: NMR Spectroscopic Data for this compound
While a complete, publicly available dataset with coupling constants is limited, the following table provides expected chemical shifts based on related structures and general principles. Spectra should always be acquired and interpreted for confirmation.
| Nucleus | Atom | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) |
| ¹H | α-CH | ~3.9-4.1 | t |
| β-CH₂ | ~2.0-2.2 | m | |
| γ-CH₂ | ~2.4-2.6 | t | |
| OMe (-OCH₃) | ~3.7-3.8 | s | |
| OtBu (-C(CH₃)₃) | ~1.4-1.5 | s | |
| NH₃⁺ | ~8.0-8.5 | br s | |
| ¹³C | α-C=O | ~170-172 | - |
| γ-C=O | ~172-174 | - | |
| α-CH | ~52-54 | - | |
| β-CH₂ | ~26-28 | - | |
| γ-CH₂ | ~30-32 | - | |
| OMe (-OCH₃) | ~52-53 | - | |
| OtBu (-C (CH₃)₃) | ~80-82 | - | |
| OtBu (-C(CH₃ )₃) | ~27-29 | - |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from L-glutamic acid. A common strategy involves the sequential esterification of the α- and γ-carboxylic acids, with intermediate protection of the amino group. Below is a representative protocol adapted from established methods.
Experimental Protocol: Synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride
-
Step 1: Dimethyl Esterification:
-
Suspend L-glutamic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield L-glutamic acid dimethyl ester hydrochloride.
-
-
Step 2: N-Protection:
-
Dissolve the dimethyl ester in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine) followed by a protecting group reagent (e.g., triphenylmethyl chloride for a trityl group).[6]
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions to remove salts and purify the N-protected dimethyl ester.
-
-
Step 3: Selective Saponification:
-
Dissolve the N-protected dimethyl ester in a mixture of THF, methanol, and water.[6]
-
Add one equivalent of sodium hydroxide (B78521) or lithium hydroxide solution and stir at room temperature.[6] The reaction progress is monitored by TLC to ensure selective hydrolysis of the less sterically hindered 5-methyl ester.
-
Acidify the reaction mixture and extract the N-protected mono-ester.
-
-
Step 4: Tert-butylation:
-
Dissolve the N-protected 1-methyl ester in a suitable solvent.
-
React with a tert-butylating agent, such as tert-butyl trichloroacetimidate, in the presence of a catalyst.[6]
-
Purify the resulting N-protected H-Glu(OtBu)-OMe.
-
-
Step 5: N-Deprotection and Salt Formation:
-
Dissolve the fully protected amino acid in a solvent like DCM.
-
Add a mild acidic solution (e.g., dilute TFA in DCM with a scavenger like triisopropylsilane) to remove the N-trityl group.[6]
-
Evaporate the solvent and dissolve the residue in a suitable solvent to precipitate the hydrochloride salt by bubbling with HCl gas or adding an ethereal HCl solution.
-
Collect the precipitate by filtration and dry under vacuum to obtain this compound.
-
Deprotection Strategies
The selective or complete removal of the OtBu and OMe protecting groups is a critical step in the utilization of this compound in peptide synthesis.
The OtBu group is reliably removed under strong acidic conditions.
Experimental Protocol: Acidic Cleavage of the OtBu Group
-
Reagent Preparation: Prepare a cleavage cocktail of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6]
-
Reaction: Dissolve the OtBu-protected substrate in the cleavage cocktail and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.[7]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a non-polar solvent like toluene (B28343) can aid in the complete removal of residual TFA.
-
Isolation: The deprotected product can be precipitated by the addition of a cold non-polar solvent such as diethyl ether and collected by filtration.
Table 3: Conditions for Tert-Butyl Ester Cleavage
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 25-95% | Dichloromethane (DCM) | Room Temperature | 1-2 hours | >90 | Standard, efficient method.[7] |
| Hydrogen Bromide (HBr) | 33% | Acetic Acid | Room Temperature | 1-2 hours | >90 | Harsher conditions, can cleave other acid-labile groups.[7] |
| Hydrochloric Acid (HCl) | 0.1 N | Hexafluoroisopropanol (HFIP) | Room Temperature | ~4 hours | Quantitative | TFA-free alternative.[8] |
| Zinc Bromide (ZnBr₂) | 5 M | Dichloromethane (DCM) | Room Temperature | 24 hours | Good | For selective cleavage in the presence of other acid-labile groups.[6] |
The methyl ester is typically removed by saponification using a base.
Experimental Protocol: Saponification of the OMe Group
-
Reaction Setup: Dissolve the methyl ester in a mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add 1.1 to 2 equivalents of an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).[9][10]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[9]
-
Work-up: Remove the organic solvent (THF) under reduced pressure.
-
Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent like ethyl acetate.
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected carboxylic acid.
Table 4: Conditions for Methyl Ester Saponification
| Reagent | Equivalents | Solvent System | Temperature (°C) | Typical Time | Yield (%) | Notes |
| Lithium Hydroxide (LiOH) | 1.1 - 2 | THF/Water | Room Temperature | 1-4 hours | >95 | Commonly used, mild conditions.[9] |
| Sodium Hydroxide (NaOH) | 1.5 - 2 | Acetone/Water | Room Temperature | ~4 hours | >90 | Effective, may cause Fmoc deprotection if present.[10] |
| Potassium Hydroxide (KOH) | 1.5 - 2 | Acetone/Water | Room Temperature | ~4 hours | >90 | Similar to NaOH.[10] |
For the simultaneous removal of both protecting groups, a two-step sequence is typically employed, starting with the more labile group under the chosen conditions or a one-pot strong acid hydrolysis. However, for controlled synthesis, a sequential approach is favored. A common strategy would be acid cleavage of the OtBu group followed by saponification of the OMe group, or vice versa if the subsequent chemistry dictates.
Strategic Considerations and Signaling Pathways
The choice of protecting groups and the deprotection strategy are critical decisions in the overall design of a synthetic peptide. The orthogonality of the OtBu and OMe groups in this compound allows for a flexible and controlled approach to peptide synthesis.
Orthogonal Deprotection Workflow
The ability to selectively remove one protecting group while the other remains intact is a powerful tool. For instance, the OMe group can be saponified to reveal the α-carboxylic acid for coupling to a resin in SPPS, while the OtBu group remains to protect the side chain. Conversely, in certain solution-phase strategies, the OtBu group might be removed to allow for side-chain modification before the α-carboxyl is deprotected for subsequent coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6234-01-1 this compound AKSci J98198 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride(6234-01-1) 1H NMR spectrum [chemicalbook.com]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of tert-Butyl Esters in Glutamic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl ester modification of glutamic acid derivatives represents a cornerstone in contemporary peptide synthesis and medicinal chemistry. This versatile functional group serves primarily as a robust protecting group for the γ-carboxyl moiety of glutamic acid, preventing unwanted side reactions during peptide chain elongation. Its unique chemical properties, particularly its stability in basic conditions and lability under acidic treatment, make it an invaluable tool in solid-phase peptide synthesis (SPPS). Beyond its role in synthesis, the tert-butyl ester is increasingly leveraged in prodrug design to enhance the pharmacokinetic profiles of glutamic acid-based therapeutics. By masking the polar carboxyl group, tert-butyl esters can improve metabolic stability, increase cell membrane permeability, and facilitate targeted drug delivery. This guide provides a comprehensive overview of the synthesis, deprotection, and strategic application of tert-butyl ester-containing glutamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.
Core Function: The Tert-Butyl Ester as a Protecting Group
In the realm of peptide synthesis, the precise control of reactive functional groups is paramount. For trifunctional amino acids like glutamic acid, which possesses a reactive γ-carboxylic acid side chain, temporary protection is essential to direct peptide bond formation to the α-amino and α-carboxyl groups. The tert-butyl (OtBu) ester is a widely utilized and highly effective protecting group for this purpose.[1]
The primary function of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from participating in undesired side reactions during peptide synthesis.[1] This is particularly crucial in modern Solid-Phase Peptide Synthesis (SPPS), where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is achieved using a base, typically piperidine.[1] The tert-butyl ester is exceptionally stable under these basic conditions.[1] Conversely, the OtBu ester is readily and specifically cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is often used in the final step to deprotect all acid-labile side chains and cleave the peptide from the resin.[1]
Key Properties of the Tert-Butyl Ester Protecting Group:
-
Stability: Resistant to basic and nucleophilic conditions, ensuring its integrity during Fmoc-SPPS.[1]
-
Acid Lability: Easily removed with strong acids like TFA, allowing for efficient deprotection at the end of the synthesis.[1]
-
Orthogonality: Its removal condition is orthogonal to the base-labile Fmoc group, a fundamental principle in SPPS.[2]
-
Improved Solubility: The introduction of the bulky, lipophilic tert-butyl group can enhance the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.[2][3]
Synthesis and Deprotection of Tert-Butyl Ester Derivatives
Synthesis
The synthesis of glutamic acid tert-butyl esters can be achieved through several methods. A common approach for producing Fmoc-L-Glu(OtBu)-OH involves a multi-step process that ensures the selective protection of the γ-carboxyl group.
Experimental Protocol: Synthesis of Fmoc-L-Glu(OtBu)-OH [3][4]
-
Preparation of Di-tert-butyl Glutamate (B1630785) (Glu(OtBu)₂): L-glutamic acid is reacted with tert-butyl acetate (B1210297) in the presence of a catalytic amount of perchloric acid. The reaction mixture is stirred for an extended period (24-48 hours) at a controlled temperature (10-20°C). After the reaction, the product is worked up by extraction and base washing to yield Glu(OtBu)₂.[3]
-
Formation of a Copper Chelate: The di-tert-butyl ester is then treated with a copper salt, such as copper sulfate (B86663) (CuSO₄), to form a copper chelate, Cu[Glu(OtBu)]ₓ. This step is crucial for differentiating the α- and γ-carboxyl groups. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50°C) for several hours.[4]
-
Selective Deprotection and Fmocylation: A decoppering agent, such as EDTA, is added to the copper chelate to liberate the selectively protected glutamic acid derivative, Glu(OtBu). Subsequently, an Fmoc-donating reagent, like Fmoc-OSu, is introduced to the reaction mixture under basic conditions (pH 8-9) to yield the final product, Fmoc-L-Glu(OtBu)-OH.[4]
-
Purification: The crude product is then purified by acidification, extraction, and crystallization to obtain the high-purity Fmoc-L-Glu(OtBu)-OH.[4]
Deprotection
The removal of the tert-butyl ester is a critical step, typically performed at the end of the peptide synthesis. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocol: TFA-Mediated Deprotection [5][6]
-
Cleavage Cocktail Preparation: A standard cleavage cocktail consists of TFA, a scavenger to trap the released tert-butyl cations, and water. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The choice and proportion of scavengers are crucial to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.[5]
-
Cleavage Reaction: The peptide-bound resin is treated with the cleavage cocktail at room temperature for 1-4 hours. The reaction time depends on the specific amino acid sequence and other protecting groups present.[6]
-
Peptide Precipitation and Purification: Following the cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. Final purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Alternative Deprotection Method: [7]
For on-resin deprotection of the side chain tert-butyl ester while the peptide remains attached to the resin, a milder Lewis acid-based method has been developed.
-
On-Resin Deprotection with FeCl₃: The peptide-resin is treated with a solution of ferric chloride (FeCl₃) in dichloromethane (B109758) (DCM) for approximately 1-1.5 hours at room temperature.
-
Washing: The resin is then thoroughly washed with dimethylformamide (DMF) to remove the excess FeCl₃.
-
Further Modification: The now-free carboxylic acid on the glutamic acid side chain can be further modified, for example, by coupling with an alcohol or amine.
Application in Prodrug Strategies
The tert-butyl ester moiety is a valuable tool in the design of prodrugs for glutamic acid analogs. By masking the polar carboxyl group, the lipophilicity of the parent drug is increased, which can lead to improved pharmacokinetic properties.
A notable example is the development of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides as potential anticancer agents.[8][9] These compounds are designed to inhibit glutamine metabolism in cancer cells. The esterification is intended to enhance membrane permeability and potentially improve drug delivery to tumor cells.[8]
Quantitative Pharmacological Data
The following table summarizes the in vitro anticancer activity of some L-γ-methyleneglutamic acid amide tert-butyl ester prodrugs against various breast cancer cell lines.
| Compound | MCF-7 IC₅₀ (µM) | SK-BR-3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| Parent Amide 5 | 1.8 ± 0.2 | 3.5 ± 0.3 | 11.2 ± 0.9 |
| tert-Butyl Ester 15 | > 50 | > 50 | 14.5 ± 1.2 |
| tert-Butyl Ester 17 | 25.3 ± 2.1 | 38.9 ± 3.2 | 12.8 ± 1.1 |
| tert-Butyl Ester 19 | > 50 | > 50 | 15.1 ± 1.3 |
Data extracted from a study on L-γ-methyleneglutamic acid amides.[1]
While the tert-butyl ester prodrugs showed activity, they were generally less potent than the parent amide in this particular study.[8] However, in other contexts, tert-butyl esters have been shown to enhance metabolic stability and tumor delivery of glutamine antagonist prodrugs.[10]
Physicochemical Properties
The introduction of a tert-butyl ester significantly alters the physicochemical properties of glutamic acid derivatives. The increased lipophilicity can enhance solubility in organic solvents and potentially improve membrane permeability.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Boc-L-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | 102-105 | -9.5° ± 1° (c=1 in MeOH) |
| Fmoc-L-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 | 80-95 | - |
| Ac-L-Glu(OtBu)-OH | C₁₁H₁₉NO₅ | 245.27 | - | - |
Data compiled from commercial supplier information.[11][12]
Visualizing Key Processes
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the incorporation of a glutamic acid residue using Fmoc-Glu(OtBu)-OH in SPPS.
Signaling Pathway: Glutamate Receptor Activation
Glutamic acid is a primary excitatory neurotransmitter, and its receptors are key targets for drug development. The following diagram depicts a simplified model of ionotropic glutamate receptor (iGluR) activation.
Conclusion
The tert-butyl ester is a versatile and indispensable chemical entity in the field of glutamic acid chemistry. Its role as a robust and selectively cleavable protecting group has been fundamental to the advancement of peptide synthesis. Furthermore, its application in prodrug design highlights its potential to overcome pharmacokinetic challenges and enhance the therapeutic efficacy of glutamic acid-based drugs. A thorough understanding of the synthesis, deprotection, and physicochemical properties of tert-butyl ester-containing glutamic acid derivatives is crucial for researchers and drug development professionals seeking to leverage these powerful tools in their scientific endeavors. Future research will likely continue to explore novel applications of tert-butyl esters in creating more sophisticated and effective therapeutic agents.
References
- 1. Mechanism for the activation of glutamate receptors - NCI [cancer.gov]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Structural mechanism of glutamate receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]
- 11. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 12. Ac-Glu(OtBu)-OH | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Ester Protection of Amino Acids in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the methyl ester protection of amino acids. This strategy is a cornerstone in modern peptide synthesis and plays a pivotal role in the development of novel therapeutics. By temporarily masking the carboxylic acid functionality, researchers can achieve precise control over peptide chain elongation, preventing unwanted side reactions and ensuring the fidelity of the final product.
The Core Principle: Why Protect the Carboxyl Group?
In peptide synthesis, the primary objective is to form a specific sequence of amino acids linked by amide (peptide) bonds. Amino acids, by their very nature, are bifunctional, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1][2] Without a protection strategy, attempts to couple two different amino acids would result in a complex mixture of products, including dipeptides of unintended sequences (e.g., A-A, B-B, B-A instead of the desired A-B) and longer oligomers.[2][3]
To direct the reaction and ensure the formation of a single, desired product, the amino group of one amino acid and the carboxylic acid group of the other must be temporarily "blocked" or "protected."[3][4] The methyl ester serves as a simple and effective protecting group for the carboxylic acid.[3][5] By converting the carboxylic acid to a less reactive methyl ester, its ability to react with an activated amino acid is suppressed, thereby allowing the controlled formation of a peptide bond between the unprotected amino group of the esterified amino acid and the activated carboxyl group of an N-protected amino acid.[1][4]
Advantages of Methyl Ester Protection
Methyl esters are frequently employed as carboxyl protecting groups due to several advantageous properties:
-
Stability: They are stable under the conditions required for many N-terminal protecting group manipulations, such as the acid-labile Boc group or the base-labile Fmoc group.[6]
-
Ease of Formation: The esterification of amino acids to their methyl esters can be achieved with high efficiency using common laboratory reagents.[7][8]
-
Cost-Effectiveness: The reagents used for methyl esterification are generally inexpensive, making this a cost-effective protection strategy.[6]
-
Orthogonality: The deprotection of methyl esters can often be achieved under conditions that do not affect other protecting groups on the peptide, a concept known as orthogonality.[6][9]
Experimental Protocols
A common and efficient method for the preparation of amino acid methyl ester hydrochlorides is the use of trimethylchlorosilane (TMSCl) in methanol.[7][8][10] This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.[7]
General Protocol for Esterification using TMSCl/Methanol:
-
Suspend the amino acid (0.1 mol) in a round-bottom flask containing methanol.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension at room temperature. For amino acids with two carboxyl groups, use four equivalents of TMSCl.
-
Stir the reaction mixture at room temperature. The reaction time is typically 12-24 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride salt.
Table 1: Yields for the Synthesis of Amino Acid Methyl Ester Hydrochlorides via TMSCl/Methanol
| Amino Acid | Yield (%) |
| Glycine | 98 |
| L-Alanine | 97 |
| L-Valine | 96 |
| L-Leucine | 98 |
| L-Phenylalanine | 97 |
| L-Tryptophan | 95 |
| L-Methionine | 96 |
| L-Lysine | 94 |
Data compiled from Li, J. et al. (2008). Molecules, 13(5), 1111-1119.[7]
The removal of the methyl ester is a critical step to liberate the C-terminal carboxylic acid for subsequent reactions or to yield the final peptide. Deprotection can be achieved under various conditions, with the choice of method depending on the stability of other protecting groups present in the molecule.
3.2.1. Saponification (Basic Hydrolysis)
Saponification, or base-mediated hydrolysis, is a common method for cleaving methyl esters. However, it is not compatible with base-labile protecting groups like Fmoc.[9][11] Furthermore, saponification can sometimes lead to racemization, particularly in derivatives of N-methylamino acids.[12]
General Protocol for Saponification:
-
Dissolve the N-protected amino acid or peptide methyl ester in a suitable organic solvent (e.g., methanol, THF).
-
Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of 2.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to obtain the deprotected acid.
3.2.2. Mild, Orthogonal Deprotection Methods
To overcome the limitations of standard saponification, milder and more orthogonal deprotection methods have been developed. These are particularly crucial when working with sensitive N-protecting groups like Fmoc.
Protocol for Deprotection using Lithium Iodide (LiI):
This method is effective for the selective demethylation of Fmoc-protected amino acid methyl esters.[6]
-
Dissolve the Fmoc-amino acid methyl ester in a suitable solvent such as ethyl acetate.
-
Add lithium iodide (LiI) to the solution.
-
Reflux the mixture and monitor the reaction's progress.
-
Upon completion, perform an aqueous workup to isolate the Fmoc-protected amino acid.
Table 2: Yields for Deprotection of Fmoc-Amino Acid Methyl Esters using LiI
| Fmoc-Amino Acid Methyl Ester | Yield (%) |
| Fmoc-Ser(tBu)-OMe | 85 |
| Fmoc-Thr(tBu)-OMe | 82 |
Data compiled from research on efficient synthesis of O-glycosylated amino acids.[6]
Protocol for Deprotection using Aluminum Trichloride (B1173362)/N,N-Dimethylaniline:
This reagent system can be used to unblock the carboxyl group of N-Fmoc-protected amino acid methyl esters while maintaining the chirality of the amino acid.[13][14]
-
Suspend the N-Fmoc-amino acid methyl ester in dry dichloromethane.
-
Treat the suspension with the reagent system of aluminum trichloride (AlCl₃) and N,N-dimethylaniline.
-
Allow the reaction to proceed for a specified time, monitoring by TLC.
-
Upon completion, add 1N HCl to acidify the solution to pH 2.
-
Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and evaporate to dryness.
Applications in Drug Development
Amino acid esters, including methyl esters, are not only intermediates in peptide synthesis but also serve as important components in drug design and development.[7][15][16] They are frequently used to create prodrugs, which are inactive or less active precursors that are converted into the active drug in the body.[17][18]
This strategy can be employed to:
-
Improve Oral Bioavailability: By masking a polar carboxylic acid with an ester, the lipophilicity of a drug can be increased, potentially enhancing its absorption through the intestinal wall.[17][18]
-
Enhance Solubility: The conversion of a drug into an amino acid ester salt can significantly increase its aqueous solubility, which is beneficial for formulation.[]
-
Target Specific Transporters: Amino acid esters can be recognized by peptide transporters in the body, such as PepT1, which can facilitate their uptake into cells. This is a particularly attractive strategy for targeted drug delivery, including to cancer cells that overexpress these transporters.[17][18]
Conclusion
The protection of amino acid carboxyl groups as methyl esters is a fundamental and widely practiced strategy in organic synthesis, with profound implications for peptide chemistry and pharmaceutical development. Its utility stems from the stability of the ester, the ease and efficiency of its formation, and the availability of multiple deprotection methods that can be tailored to the specific requirements of a synthetic route. For researchers and drug development professionals, a thorough understanding of these principles and protocols is essential for the successful design and synthesis of complex peptides and novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Hydrochloride Salt Form of Amino Acid Derivatives: A Technical Guide to Its Significance in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of active pharmaceutical ingredients (APIs) into salt forms is a cornerstone of drug development, aimed at optimizing the physicochemical and pharmacokinetic properties of a molecule. For amino acid derivatives, which constitute a significant class of therapeutic agents and research tools, the hydrochloride salt form is frequently employed. This technical guide provides an in-depth examination of the significance of utilizing amino acid derivatives as hydrochloride salts. It covers the profound impact of this salt form on critical parameters such as solubility, stability, and bioavailability. Detailed experimental protocols for the synthesis and characterization of these salts are provided, alongside quantitative data comparisons and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for professionals in the field.
Introduction: The Rationale for Salt Formation
Amino acid derivatives are fundamental molecules in biomedical research and pharmaceutical development, acting as everything from enzyme inhibitors to neurotransmitter modulators. However, the intrinsic properties of the "free base" or zwitterionic form of these molecules—often characterized by low aqueous solubility and potential instability—can present significant challenges for formulation and effective delivery.[1]
Salt formation, specifically the creation of hydrochloride salts by reacting a basic amino group in the amino acid derivative with hydrochloric acid, is a widely adopted strategy to overcome these limitations.[2] This simple chemical modification can dramatically alter the compound's physicochemical properties, making it more suitable for both laboratory use and clinical applications. The primary advantages conferred by the hydrochloride salt form include enhanced aqueous solubility, improved chemical stability, and consequently, better bioavailability.[3]
Enhanced Physicochemical Properties
The transformation from a free base to a hydrochloride salt leads to significant and advantageous changes in the physical properties of amino acid derivatives. These changes are critical for handling, formulation, and biological activity.
Increased Aqueous Solubility
One of the most significant advantages of the hydrochloride salt form is the dramatic increase in aqueous solubility. The ionic nature of the salt allows for more favorable interactions with polar water molecules compared to the often more crystalline and less polar free base form. This enhanced solubility is crucial for preparing stock solutions in research and for ensuring rapid dissolution of a drug product in the gastrointestinal tract, a prerequisite for absorption.[4]
For instance, L-Leucine is sparingly soluble in water, whereas its hydrochloride salt exhibits significantly higher solubility.[5][6] This trend is observed across a wide range of amino acid derivatives.
Table 1: Comparison of Aqueous Solubility of Amino Acid Derivatives (Free Base vs. Hydrochloride Salt)
| Compound | Form | Water Solubility (g/L) at 20-25°C |
| L-Glutamic Acid | Free Acid | 8.64[7] |
| L-Glutamic Acid | Hydrochloride | 490[8] |
| L-Leucine | Free Base | 24.26[6] |
| L-Leucine | Hydrochloride | Soluble in dilute HCl[5] |
| Glycine | Free Base | 250 |
| Glycine Methyl Ester | Hydrochloride | >1000[9][10] |
| L-Tryptophan | Free Base | 11.4[11] |
Note: Direct comparative solubility data for some free base/HCl pairs is not always available in a single source. The data presented is compiled from various sources to illustrate the general principle.
Altered Melting Point
The conversion to a hydrochloride salt also alters the thermal properties of the compound, most notably its melting point. The strong ionic interactions in the salt's crystal lattice typically result in a different melting point compared to the free base, which can be an important parameter for manufacturing processes and for characterizing the solid-state form of the API.
Table 2: Comparison of Melting Points of Amino Acid Derivatives (Free Base vs. Hydrochloride Salt)
| Compound | Form | Melting Point (°C) |
| Glycine | Free Base | ~233 (decomposes)[12] |
| Glycine Hydrochloride | Hydrochloride | 175 - 180[13] |
| L-Tryptophan | Free Base | 289 - 290 (decomposes)[11] |
| L-Tryptophan Ethyl Ester | Hydrochloride | 220 - 225 (decomposes)[14] |
| L-Glutamic Acid | Free Acid | 224 (decomposes)[15] |
| L-Glutamic Acid | Hydrochloride | 214 (decomposes)[16] |
Impact on Stability and Bioavailability
The benefits of the hydrochloride salt form extend beyond simple physicochemical properties, profoundly influencing the compound's stability and its ultimate biological availability.
Enhanced Chemical Stability
Amino acid derivatives, particularly esters, can be susceptible to hydrolysis, especially under neutral or basic conditions where the free amino group can act as an internal catalyst. By protonating the amino group to form the hydrochloride salt, its nucleophilicity is neutralized, thereby reducing its participation in intramolecular degradation pathways and increasing the overall stability of the molecule.[1] The acidic nature of the salt form creates a lower pH environment in microclimates (e.g., around dissolving particles), which can further protect acid-labile functional groups from hydrolysis.
The stability of an amino acid ester is highly dependent on pH. In acidic conditions (pH < 7), which mimic the environment of a hydrochloride salt in solution, the rate of hydrolysis is significantly slower than in neutral or basic conditions where the amino group is deprotonated (free base).
Table 3: Representative pH-Dependent Hydrolysis of Tryptophan Ethyl Ester
| pH | Form Approximated | First-Order Rate Constant (k, s⁻¹) | Relative Stability |
| 4.6 | Protonated (Salt Form) | ~1.0 x 10⁻⁷ | High |
| 7.0 | Mixed/Deprotonated (Free Base) | ~1.0 x 10⁻⁷ | High |
| 10.3 | Deprotonated (Free Base) | ~1.1 x 10⁻⁵ | Low |
Data derived from the study of tryptophan ethyl ester hydrolysis, illustrating that the rate of hydrolysis is significantly higher at basic pH compared to acidic or neutral pH.[13]
Improved Bioavailability
The enhanced solubility and stability of the hydrochloride salt form directly contribute to improved bioavailability. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The high aqueous solubility of hydrochloride salts facilitates rapid dissolution, leading to a higher concentration of the drug at the site of absorption and promoting passive diffusion across the intestinal membrane.[3]
Application in Biological Systems: NMDA Receptor Signaling
Many amino acid derivatives function as ligands for receptors in the central nervous system. A prime example is the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[17] Glutamate and other amino acid derivatives (like D-serine) are endogenous agonists for this receptor. Synthetic derivatives are often developed as antagonists for therapeutic purposes. The hydrochloride salt form ensures these research compounds are soluble in aqueous buffers used for in vitro and in vivo experiments.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of amino acid derivative hydrochloride salts.
Synthesis of Amino Acid Ester Hydrochloride
A common method for preparing amino acid ester hydrochlorides involves the reaction of the amino acid with an alcohol in the presence of an acid catalyst.
Protocol 5.1.1: Synthesis using Trimethylchlorosilane (TMSCl) and Methanol (B129727) [8]
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer, place the amino acid (0.1 mol). The reaction should be conducted under a fume hood.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
-
Solvent Addition: Add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the solvent and excess reagents.
-
Isolation: The resulting solid is the amino acid methyl ester hydrochloride, which can be used as is or further purified by recrystallization.
Characterization of Hydrochloride Salts
Protocol 5.2.1: Purity Determination by Titration
This protocol determines the purity of a prepared amino acid hydrochloride salt by titrating the chloride ion content.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the amino acid hydrochloride salt into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of deionized water.
-
Acidification: Add 5 mL of 2 M nitric acid to the solution.
-
Precipitation: Add a known excess of standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution (e.g., 25.00 mL) to the flask. This will precipitate the chloride ions as silver chloride (AgCl).
-
Indicator: Add 2 mL of nitrobenzene (B124822) (to coat the AgCl precipitate and prevent its reaction with the titrant) and 2 mL of ferric ammonium (B1175870) sulfate (B86663) indicator solution.
-
Titration: Titrate the excess, unreacted AgNO₃ with standardized 0.1 M potassium thiocyanate (B1210189) (KSCN) solution. The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color.
-
Calculation: Calculate the moles of chloride and subsequently the purity of the hydrochloride salt based on the amount of AgNO₃ consumed.
Protocol 5.2.2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the degradation of an amino acid derivative over time.
-
System: A reverse-phase HPLC system with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Standard Preparation: Prepare a stock solution of the amino acid derivative hydrochloride reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation (Stability Study): Prepare solutions of the test compound (both free base and hydrochloride salt) in appropriate buffers (e.g., pH 4, 7, and 9) at a known concentration. Store these solutions under controlled conditions (e.g., elevated temperature, light exposure).
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), inject a fixed volume of the standard and sample solutions onto the HPLC system.
-
Quantification: Monitor the chromatogram at an appropriate wavelength. The peak area of the parent compound is used to determine its concentration by referencing the calibration curve. The appearance and growth of new peaks indicate degradation products. The percentage of the parent compound remaining over time is calculated to determine the degradation rate.
Workflow for Salt Selection in Drug Development
The decision to develop a hydrochloride salt is part of a larger, systematic process known as salt screening and selection. This workflow ensures that the optimal form of an API is chosen for further development.
Conclusion
The hydrochloride salt form of amino acid derivatives offers a multitude of advantages that are critical for their successful application in both research and pharmaceutical development. By significantly enhancing aqueous solubility, improving chemical stability, and increasing bioavailability, this salt form addresses many of the inherent challenges associated with the free base or zwitterionic forms. The straightforward and well-established protocols for their synthesis and characterization further solidify their role as a preferred form for many APIs. A thorough understanding of these benefits and the systematic approach to salt selection enables scientists and researchers to optimize their molecules for improved performance, facilitating the transition from laboratory discovery to clinical application.
References
- 1. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 2. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 5. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [pH dependence of tryptophan ethyl ester hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Tryptophan ethyl ester hydrochloride ≥99.0% (AT) | 2899-28-7 [sigmaaldrich.com]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. L-Tryptophan Ethyl Ester Hydrochloride 2899-28-7 | TCI EUROPE N.V. [tcichemicals.com]
A Technical Guide to the Solubility of H-Glu(OtBu)-OMe.HCl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility of H-Glu(OtBu)-OMe.HCl (L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride), a key amino acid derivative in peptide synthesis and pharmaceutical research. Due to the limited availability of comprehensive public data on its solubility across a wide range of organic solvents, this document presents the currently available data and outlines a detailed, generalized experimental protocol for determining its solubility in other solvents of interest.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical compounds and synthetic intermediates like this compound, understanding solubility is essential for process development, purification, and formulation design.
Quantitative Solubility Data
Currently, detailed quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in publicly accessible literature. The most commonly cited data pertains to its solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Concentration (Molar) | Method | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | 492.67 mM | Not Specified | Requires sonication for dissolution. The source also notes that the hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of fresh, anhydrous DMSO is recommended. | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Not Specified | - | - |
It is important to note that solubility values can be influenced by factors such as the purity of the compound, the specific experimental conditions (e.g., temperature, agitation), and the analytical method used for quantification.
Experimental Protocol for Determining Solubility
For researchers requiring solubility data in other organic solvents, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent(s) (e.g., methanol, ethanol, acetonitrile, dichloromethane, etc.) of high purity
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic Characterization of H-Glu(OtBu)-OMe.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl), a crucial building block in peptide synthesis and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~8.6 | br s | NH₃⁺ |
| ~4.1 | t | α-CH |
| ~3.7 | s | OCH₃ |
| ~2.5 | t | γ-CH₂ |
| ~2.1-1.9 | m | β-CH₂ |
| 1.4 | s | C(CH₃)₃ |
t = triplet, s = singlet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~172 | α-C=O (ester) |
| ~171 | γ-C=O (ester) |
| ~80 | C(CH₃)₃ |
| ~52 | OCH₃ |
| ~51 | α-CH |
| ~30 | γ-CH₂ |
| ~28 | C(CH₃)₃ |
| ~26 | β-CH₂ |
Table 3: Predicted FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Esters) |
| ~1580 | Medium | N-H bend (Ammonium salt) |
| ~1220 | Strong | C-O stretch (tert-butyl ester) |
| ~1150 | Strong | C-O stretch (methyl ester) |
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z | Ion |
| 218.1392 | [M+H]⁺ (Calculated for C₁₀H₂₀NO₄⁺) |
| 162.0766 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 118.0868 | [M+H - C₄H₈ - CO₂]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. The analysis is performed in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined and compared with the calculated exact masses.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Foundational Research Applications of Glutamic Acid Derivatives: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research applications of glutamic acid derivatives. It delves into their critical roles as pharmacological tools to probe receptor function, as building blocks for novel therapeutics, and as key players in understanding complex signaling pathways in both the central nervous system and in cancer biology.
Introduction: The Versatility of Glutamic Acid Derivatives
Glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, and its derivatives are fundamental to a vast array of physiological processes.[1] The structural modification of the glutamic acid scaffold has yielded a rich pharmacopeia of synthetic and naturally occurring molecules that can selectively target various glutamate (B1630785) receptors and transporters. These derivatives are indispensable tools in foundational research, enabling the dissection of complex biological systems and providing the basis for the development of novel therapeutic agents for neurological disorders, psychiatric conditions, and cancer.[2][3]
Applications in Neuroscience Research
Glutamic acid derivatives are paramount in neuroscience for their ability to selectively activate, block, or modulate glutamate receptors, which are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.
Probing Ionotropic Glutamate Receptors (iGluRs)
iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission. The primary subtypes are NMDA, AMPA, and kainate receptors.
-
N-Methyl-D-Aspartate (NMDA) Receptors: NMDA, a synthetic derivative, is the archetypal agonist for this receptor class, crucial for synaptic plasticity, learning, and memory.[4][5] Antagonists like ketamine and phencyclidine (PCP) have been instrumental in understanding the role of NMDA receptors in psychosis and have opened avenues for rapid-acting antidepressants.[4]
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: AMPA receptors, activated by the synthetic analog AMPA, mediate the majority of fast excitatory neurotransmission.[2] Modulators of AMPA receptors are actively being investigated for their potential in treating cognitive disorders.
-
Kainate Receptors: Kainic acid, a natural product isolated from seaweed, is a potent agonist of kainate receptors and is widely used to induce excitotoxic lesions in animal models to study neurodegenerative diseases.[6]
Modulating Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Selective agonists and antagonists for these receptors have been critical in elucidating their roles in conditions such as anxiety, depression, and Parkinson's disease.[7]
Applications in Cancer Research
Recent research has highlighted the significant role of glutamine, a derivative of glutamic acid, in cancer cell metabolism.[8] Cancer cells often exhibit "glutamine addiction," relying on glutamine for energy production and the synthesis of essential molecules.[8] This has led to the exploration of glutamic acid derivatives as potential anticancer agents. For instance, some derivatives are designed to inhibit glutaminase, the enzyme that converts glutamine to glutamate, thereby starving cancer cells.[8] Additionally, glutamic acid conjugates are being developed to enhance the delivery and efficacy of existing chemotherapy drugs.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for various glutamic acid derivatives, providing a comparative overview of their potency and affinity for different receptors.
Table 1: Ionotropic Glutamate Receptor Ligands - Potency and Affinity
| Compound | Receptor Target | Assay Type | Species | IC50 / EC50 / Ki | Reference |
| NMDA | NMDA Receptor | Electrophysiology | Rat | EC50: ~1-10 µM | [11] |
| Ketamine | NMDA Receptor | Radioligand Binding ([3H]MK-801) | Rat | IC50: ~0.5 µM | [12] |
| AMPA | AMPA Receptor | Electrophysiology | Rat | EC50: ~1-5 µM | [2] |
| Kainic Acid | Kainate Receptor | Electrophysiology | Rat | EC50: ~0.1-1 µM | [6] |
| DNQX | AMPA/Kainate Receptor | Electrophysiology | Rat | IC50: ~110-120 nM | [13] |
| MK-801 | NMDA Receptor | Electrophysiology | Rat | IC50: ~170-760 nM | [13] |
Table 2: Metabotropic Glutamate Receptor Ligands - Potency and Affinity
| Compound | Receptor Target | Assay Type | Species | EC50 / Ki (µM) | Reference |
| L-Glutamate | mGluR1a | Radioligand Binding | Human | IC50: 0.97 | [1] |
| L-Quisqualic Acid | mGluR1a | Radioligand Binding | Human | IC50: 0.056 | [1] |
| (S)-3,5-DHPG | Group I mGluRs | Functional Assay | Rat | EC50: ~10-100 | |
| LY379268 | mGluR2/3 | Functional Assay | Human | EC50: 0.00269 (mGluR2), 0.00448 (mGluR3) | [7] |
| (S)-MCPG | Group I/II mGluRs | Functional Assay | Rat | IC50: >100 (Group I), 11-320 (Group II) |
Table 3: Glutamic Acid Derivatives in Cancer Research - Cytotoxicity
| Compound | Cell Line | Assay Type | Concentration | % Inhibition / IC50 | Reference |
| L-Glutamic acid-γ-(4-hydroxyanilide) | B16 Melanoma | Growth Inhibition | Not Specified | Growth Inhibitory | [9] |
| N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) | PC-3 (Prostate) | Cytotoxicity | Not Specified | Active | [9] |
| Curcumin-diglutamoyl derivative | HeLa (Cervical) | Cytotoxicity | Not Specified | More potent than curcumin | [9] |
| Doxorubicin (encapsulated in Poly(γ-glutamic acid) derivatives) | U-87 (Glioblastoma) | Cytotoxicity | 5 µg/mL | IC50 (free DOX) | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving glutamic acid derivatives.
Synthesis of a 4-Substituted Glutamic Acid Derivative
This protocol describes a general method for the synthesis of 4-substituted glutamic acid derivatives, which are valuable tools for studying glutamate receptor pharmacology.[15][16]
Materials:
-
(2S)-N-Boc-tert-butyl-4-methylene glutamate
-
Organocuprate reagent (e.g., lithium diphenylcuprate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (2S)-N-Boc-tert-butyl-4-methylene glutamate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organocuprate reagent to the cooled solution with stirring.
-
Allow the reaction to proceed at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
To deprotect the Boc and tert-butyl groups, dissolve the purified product in dichloromethane and add trifluoroacetic acid.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the final 4-substituted glutamic acid derivative.
Radioligand Binding Assay for Glutamate Receptors
This protocol outlines a standard method for determining the binding affinity of a glutamic acid derivative to a specific glutamate receptor subtype using a radiolabeled ligand.[9][17][18][19]
Materials:
-
Cell membranes expressing the target glutamate receptor
-
Radiolabeled ligand (e.g., [3H]MK-801 for NMDA receptors)
-
Unlabeled glutamic acid derivative (test compound)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
For determining total binding, omit the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known, potent unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Imaging of Glutamate Receptor Activation
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to the application of a glutamic acid derivative, providing a functional readout of receptor activation.[20][21][22]
Materials:
-
Cultured neurons or other cells expressing the target glutamate receptor
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution)
-
Glutamic acid derivative (agonist)
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
-
Image analysis software
Procedure:
-
Load the cells with the calcium indicator dye by incubating them in a solution containing the AM ester form of the dye. The AM ester allows the dye to cross the cell membrane.
-
After loading, wash the cells with the extracellular recording solution to remove any excess dye.
-
Place the cells on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image before applying the agonist.
-
Perfuse the cells with a solution containing the glutamic acid derivative agonist.
-
Record a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.
-
An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation.
-
Analyze the images using software to quantify the change in fluorescence intensity in individual cells or regions of interest.
-
The magnitude and kinetics of the calcium response can provide information about the potency and efficacy of the agonist.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to directly measure the ion currents mediated by ionotropic glutamate receptors upon application of a glutamic acid derivative.[23][24]
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Glutamic acid derivative (agonist or modulator)
Procedure:
-
Prepare a brain slice or a culture of neurons for recording.
-
Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with the intracellular recording solution.
-
Under a microscope, use the micromanipulator to carefully approach a neuron with the micropipette.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration where the pipette solution is continuous with the cell's cytoplasm.
-
Clamp the cell's membrane potential at a desired voltage (voltage-clamp mode).
-
Apply the glutamic acid derivative to the cell by perfusion.
-
Record the resulting electrical current flowing across the cell membrane. The amplitude, kinetics, and voltage-dependence of this current provide detailed information about the function of the glutamate receptors being activated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of glutamic acid derivatives.
Caption: mGluR1 signaling cascade.
Caption: NMDA receptor activation and downstream signaling.
References
- 1. Neuroprotective effects of glutamate antagonists and extracellular acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amphiphilic Poly(γ‐glutamic acid) Derivatives for Delivering Doxorubicin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 19. pr.princeton.edu [pr.princeton.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for H-Glu(OtBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the utilization of H-Glu(OtBu)-OMe.HCl in peptide synthesis. This document outlines its primary application in solution-phase peptide synthesis and provides an adapted protocol for its potential use in solid-phase peptide synthesis (SPPS) for the generation of peptides with a C-terminal methyl ester.
Introduction to this compound
This compound is a glutamic acid derivative with three key modifications:
-
Free α-amino group: The hydrochloride salt allows for its direct use as a nucleophile in a peptide coupling reaction.
-
γ-carboxyl group protected as a tert-butyl (OtBu) ester: This protecting group is stable under standard coupling conditions and is readily removed with mild acids, such as trifluoroacetic acid (TFA).
-
α-carboxyl group protected as a methyl ester (OMe): This modification makes the derivative ideal for solution-phase synthesis where the C-terminus of the amino acid needs to be protected.
Due to the C-terminal methyl ester, this compound is not a standard building block for conventional Fmoc-based solid-phase peptide synthesis (SPPS), where the C-terminal carboxyl group is typically used to anchor the first amino acid to the solid support. However, it is a valuable reagent for solution-phase synthesis and can be used in modified SPPS strategies to produce C-terminally esterified peptides.
Application in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a classical method that remains crucial for the large-scale production of short peptides and peptide fragments. This compound is well-suited for this approach when it is the C-terminal residue or part of a fragment that will be coupled to another.
General Workflow for Dipeptide Synthesis
The following workflow outlines the synthesis of a dipeptide, for example, Fmoc-Ala-Glu(OtBu)-OMe.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Experimental Protocol: Synthesis of Fmoc-Ala-Glu(OtBu)-OMe
This protocol details the coupling of Fmoc-L-Alanine with H-L-Glutamic acid(γ-OtBu)-α-OMe hydrochloride.
Materials:
-
This compound
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 equivalent) dropwise and stir for 15-20 minutes at 0 °C.
-
-
Activation of Fmoc-L-Ala-OH:
-
In a separate flask, dissolve Fmoc-L-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DIC (1.1 equivalents) and stir the mixture at 0 °C for 20 minutes.
-
-
Coupling Reaction:
-
Slowly add the activated Fmoc-L-Ala-OH solution to the neutralized this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by TLC.
-
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification of Protected Dipeptide:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the protected dipeptide, Fmoc-Ala-Glu(OtBu)-OMe.
-
-
Side-Chain Deprotection (OtBu group):
-
To remove the tert-butyl protecting group, dissolve the purified dipeptide in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Stir the reaction at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold ether.
-
Dry the final peptide under vacuum.
-
Quantitative Data for Solution-Phase Synthesis
The following table summarizes typical, representative data for the synthesis of a dipeptide using this method. Actual results may vary depending on the specific amino acids and reaction conditions.
| Parameter | Value | Reference |
| Coupling Reagents | DIC/HOBt, HATU, TBTU | [1] |
| Solvent | DCM, DMF, THF | [1] |
| Reaction Time | 4 - 12 hours | [1] |
| Typical Yield (Protected Dipeptide) | 70 - 90% | [2] |
| Purity after Chromatography | >95% | [2] |
| Deprotection Reagent (OtBu) | TFA/TIS/H₂O (95:2.5:2.5) | [3] |
| Deprotection Time | 1 - 2 hours | [3] |
Adapted Protocol for Solid-Phase Peptide Synthesis (SPPS)
While not its primary application, peptides with a C-terminal methyl ester can be synthesized on a solid support. This typically involves anchoring the first amino acid through its side chain or performing an on-resin esterification after the peptide has been assembled.[4][5] The following is a hypothetical protocol for the synthesis of a peptide with a C-terminal Glu(OtBu)-OMe using a side-chain anchoring strategy.
General Workflow for SPPS with C-terminal Methyl Ester
This workflow outlines the synthesis of a model tripeptide, Fmoc-Ala-Gly-Glu(OtBu)-OMe, using a 2-chlorotrityl chloride resin and a side-chain anchoring approach with a suitable starting building block (e.g., Fmoc-Asp(O-Resin)-OtBu, adapted for Glutamic acid).
Caption: SPPS Workflow for C-terminal Methyl Ester Peptide.
Experimental Protocol: SPPS of Fmoc-Ala-Gly-Glu(OtBu)-OMe
Note: This protocol requires a suitably protected glutamic acid derivative for side-chain anchoring, which may need to be synthesized separately.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Glu(OtBu)-OMe (with an activatable side-chain for resin attachment)
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
DIC, HOBt (or HATU, HCTU)
-
DIPEA
-
DMF, DCM
-
Piperidine (B6355638) solution (20% in DMF)
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Preparation and Anchoring:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve the side-chain activatable Fmoc-Glu(OtBu)-OMe (1.5 equivalents) and DIPEA (3.0 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake for 2-4 hours.
-
Cap any unreacted chloride groups on the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Elongation (Fmoc-SPPS Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once). Wash thoroughly with DMF.
-
Coupling of Fmoc-Gly-OH:
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with DIC/HOBt (or HATU) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Repeat the deprotection step.
-
Coupling of Fmoc-Ala-OH: Repeat the coupling step with Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from the final alanine (B10760859) residue using 20% piperidine in DMF.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for Adapted SPPS
The following table provides estimated quantitative data for the adapted SPPS protocol. The efficiency of side-chain anchoring and subsequent cleavage can be sequence-dependent.
| Parameter | Value | Reference |
| Resin Type | 2-Chlorotrityl chloride | [4] |
| Anchoring Strategy | Side-chain of C-terminal residue | [7] |
| Coupling Reagents | DIC/HOBt, HATU, HCTU | [8] |
| Deprotection Reagent | 20% Piperidine in DMF | [8] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [6] |
| Cleavage Time | 2 - 3 hours | [6] |
| Overall Yield (Crude Peptide) | 30 - 60% | [4] |
| Purity after HPLC | >95% | [4] |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Coupling Reagents (e.g., DIC, HATU): These are sensitizers and should be handled with care. Avoid skin contact and inhalation.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and volatile. Always handle TFA in a chemical fume hood with appropriate PPE.
-
Solvents (DCM, DMF): These are volatile and potentially harmful. Use in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable reagent for the synthesis of peptides, particularly in the solution phase. Its pre-protected C-terminal methyl ester and side-chain tert-butyl ester allow for controlled and sequential peptide bond formation. While not a standard reagent for conventional SPPS, adapted protocols involving side-chain anchoring can be employed to synthesize peptides with a C-terminal methyl ester on a solid support. The choice between solution-phase and solid-phase synthesis will depend on the target peptide's length, the desired scale of production, and the available synthetic expertise. Careful execution of the protocols and rigorous purification are essential for obtaining high-purity peptides for research and drug development applications.
References
- 1. brieflands.com [brieflands.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib.ysu.am [lib.ysu.am]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Coupling of H-Glu(OtBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(OtBu)-OMe.HCl is a pivotal building block in peptide synthesis, offering orthogonal protection of the alpha-amino, gamma-carboxyl, and alpha-carboxyl groups. The hydrochloride salt of the alpha-amino group ensures stability and enhances solubility, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group and the methyl ester (OMe) at the C-terminus provide robust protection under standard coupling conditions. This strategic protection scheme allows for the selective incorporation of glutamic acid into peptide chains, a crucial step in the synthesis of numerous biologically active peptides and peptidomimetics.
These application notes provide a detailed protocol for the efficient coupling of this compound in solution-phase peptide synthesis, focusing on the widely used HATU/DIPEA activation method. Additionally, a comparative overview of various coupling reagents is presented to aid in methodology selection.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions such as racemization. The following table summarizes the characteristics of several common coupling reagents suitable for the coupling of this compound.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Byproduct Solubility | Key Considerations |
| HATU/HOAt | Uronium Salt | Very High | Very Low | Soluble | Highly efficient, especially for sterically hindered couplings; HOAt minimizes racemization.[1] |
| HBTU/HOBt | Uronium Salt | High | Low | Soluble | Fast and efficient; less reactive than HATU but a reliable choice for standard couplings. |
| PyBOP | Phosphonium Salt | High | Low | Soluble | Generates HOBt in situ; byproducts can be less problematic than those from uronium salts. |
| DCC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Insoluble (DCU) | Cost-effective for solution-phase synthesis; the insoluble dicyclohexylurea (DCU) byproduct is removed by filtration. |
| EDC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Water-soluble | Ideal for protocols where aqueous work-up is preferred for byproduct removal. |
Experimental Protocols
This section details a standard protocol for the solution-phase coupling of this compound to an N-terminally protected amino acid (e.g., Boc-Ala-OH) using HATU as the coupling reagent.
Materials
-
This compound
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol: Coupling of Boc-Ala-OH with this compound
-
Preparation of the Amine Component:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 equivalent) dropwise to the stirred solution to neutralize the hydrochloride salt, forming the free amine.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
To this solution, add DIPEA (2.0 equivalents) and stir at room temperature for 1-5 minutes to pre-activate the carboxylic acid.[1]
-
Add the activated Boc-Ala-OH solution to the neutralized H-Glu(OtBu)-OMe solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
Selecting the Optimal Coupling Reagent for H-Glu(OtBu)-OMe.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for selecting the most appropriate coupling reagent for the peptide synthesis involving H-Glu(OtBu)-OMe.HCl, a key building block in the synthesis of various peptides and therapeutic agents. The choice of coupling reagent is critical for maximizing reaction yield and purity while minimizing side reactions, particularly racemization.
Introduction to Peptide Coupling and this compound
Peptide bond formation involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This compound is a glutamic acid derivative where the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group, and the C-terminal carboxylic acid is protected as a methyl ester (OMe). The N-terminal amino group is present as a hydrochloride salt. The acid-labile OtBu protecting group necessitates careful selection of coupling conditions to avoid premature deprotection.
Comparison of Common Coupling Reagents
The selection of a coupling reagent significantly impacts the efficiency and purity of the peptide synthesis. Modern coupling reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. These reagents facilitate in situ activation of the carboxylic acid, leading to rapid and efficient coupling.
| Coupling Reagent/System | Class | Typical Reaction Time | Relative Efficiency | Racemization Suppression | Key Advantages & Disadvantages |
| EDC/Oxyma | Carbodiimide/Additive | Minutes to Hours | High | Very Good | Advantages: Cost-effective, water-soluble byproducts (EDC). Oxyma is a safe and effective alternative to HOBt. Disadvantages: Can be less efficient for sterically hindered couplings compared to uronium/phosphonium salts. |
| HATU | Aminium/Uronium Salt | Minutes | Very High | Excellent | Advantages: Highly efficient, especially for difficult couplings; low racemization due to the formation of the HOAt ester.[1] Disadvantages: Higher cost, potential for guanidinylation of the N-terminal amine if used in excess. |
| HCTU | Aminium/Uronium Salt | Minutes | Very High | Excellent | Advantages: Similar efficiency to HATU but often more cost-effective.[2] Disadvantages: Potential for guanidinylation. |
| COMU | Aminium/Uronium Salt | Minutes | Very High | Excellent | Advantages: High efficiency comparable to HATU, non-explosive (Oxyma-based), and water-soluble byproducts.[1] Disadvantages: Can be less stable in solution over time compared to other reagents. |
| PyBOP | Phosphonium Salt | Minutes to Hours | High | Good | Advantages: Good for sterically hindered couplings, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove. |
Table based on general performance in peptide synthesis. Efficiency and racemization can vary based on specific substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for the coupling of an N-protected amino acid to this compound. It is recommended to perform a small-scale test reaction to optimize conditions for your specific substrates.
Protocol 1: Coupling using EDC/Oxyma
This protocol describes a general procedure for the coupling of an N-Fmoc protected amino acid to this compound.
Materials:
-
N-Fmoc-amino acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.05 equivalents) dropwise and stir for 15-20 minutes at 0 °C to generate the free amine.
-
Activation of the N-Fmoc-amino acid: In a separate flask, dissolve the N-Fmoc-amino acid (1.05 equivalents) and Oxyma (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the solution from step 2 to the solution from step 1. Then, add EDC (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using HATU
This protocol outlines the coupling of an N-Fmoc protected amino acid to this compound using the highly efficient HATU reagent.
Materials:
-
N-Fmoc-amino acid
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Amine Component: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents). Stir for 5-10 minutes at room temperature.
-
Pre-activation of the Carboxylic Acid: In a separate flask, dissolve the N-Fmoc-amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF. Stir at room temperature for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution from step 2 to the amine solution from step 1. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Workflow
The general workflow for a solution-phase peptide coupling reaction involving this compound can be visualized as follows:
Caption: General workflow for solution-phase peptide coupling.
The chemical transformation at the core of this process is the formation of a peptide bond:
Caption: The fundamental reaction of peptide coupling.
Conclusion
The choice of coupling reagent for reactions involving this compound depends on a balance of factors including the steric hindrance of the coupling partners, desired reaction time, cost, and the acceptable level of racemization. For most applications, modern uronium/aminium salt reagents such as HATU , HCTU , and COMU offer superior performance in terms of speed and efficiency with minimal racemization. The EDC/Oxyma system provides a cost-effective and safe alternative, particularly for less demanding couplings. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific peptide synthesis.
References
Application Notes and Protocols for the Deprotection of the γ-tert-Butyl Ester from H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the deprotection of the γ-tert-butyl (OtBu) ester from L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl). This process is a critical step in peptide synthesis and the development of various pharmaceutical compounds, restoring the free carboxylic acid side chain of the glutamic acid residue for subsequent reactions or for the final active molecule.
The selection of the appropriate deprotection method is paramount to ensure high yield, purity, and the integrity of other protecting groups that may be present in the molecule. This document outlines various deprotection strategies, presents quantitative data for comparison, provides detailed experimental protocols, and illustrates the workflow for this chemical transformation.
Deprotection Methodologies
The removal of the acid-labile OtBu group is typically accomplished under acidic conditions. However, the choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, particularly concerning the presence of other acid-sensitive protecting groups. Lewis acids and enzymatic methods offer alternative strategies with different selectivities.
Common Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): A strong acid commonly used for the cleavage of OtBu ethers and esters. It is highly effective but can also remove other acid-labile protecting groups such as Boc. The reaction is often performed in a solvent like dichloromethane (B109758) (DCM).[1][2]
-
Hydrogen Chloride (HCl): Can be used in various solvents, including organic solvents like dioxane or in hexafluoroisopropanol (HFIP), offering a TFA-free deprotection method.[3]
-
Lewis Acids (e.g., ZnBr₂, CeCl₃·7H₂O/NaI): These reagents can offer chemoselectivity, allowing for the deprotection of the OtBu ester in the presence of other acid-sensitive groups like N-Boc.[4][5][6][7][8][9]
-
Enzymatic Cleavage: Certain enzymes, such as the protease subtilisin, can selectively hydrolyze C-terminal tert-butyl esters, providing a very mild and specific deprotection method.[10]
A potential side reaction of particular concern during the deprotection of N-terminal glutamic acid derivatives is the formation of pyroglutamate. This irreversible intramolecular cyclization can be minimized by employing mild deprotection conditions.[1]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions reported for the deprotection of tert-butyl esters on glutamic acid and other amino acid derivatives. This data is intended to serve as a guide for selecting the optimal reaction conditions.
| Reagent(s) | Substrate Example | Solvent | Temperature | Time | Yield | Notes |
| 25-50% TFA | Z-Glu(OtBu)-ONp | DCM | Room Temp. | Not specified | >90% | Effective for OtBu removal.[1] |
| 95% aq. TFA | Resin-bound peptide | - | Room Temp. | 1-3 h | Not specified | Standard for solid-phase peptide synthesis.[11] |
| 0.1 N HCl | Fmoc-Glu(OtBu)-OH | HFIP | Room Temp. | 4 h | Quantitative | TFA-free method.[3] |
| 33% HBr | Z-Glu(OtBu)-ONp | Acetic Acid | Room Temp. | 1-2 h | >90% | Harsh conditions, can remove Z-group simultaneously.[1] |
| ZnBr₂ | N-(PhF)amino acid tert-butyl esters | DCM | Not specified | Not specified | Good | Chemoselective, but Boc and trityl groups are labile.[4][5][6] |
| CeCl₃·7H₂O/NaI | N-Boc-amino acid tert-butyl esters | Acetonitrile | Reflux | 1-6 h | 75-99% | Selective deprotection in the presence of N-Boc.[9] |
| Nitric Acid | N-Z-amino acid tert-butyl esters | CH₂Cl₂ | Not specified | Not specified | Effective | Can cause side reactions with sensitive amino acids.[12] |
| Subtilisin | C-terminal tert-butyl esters of peptides | Not specified | Not specified | Not specified | Not specified | Selective enzymatic hydrolysis.[10] |
Experimental Protocols
This section provides detailed protocols for the deprotection of the OtBu group from this compound using two common acidic conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for OtBu deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (optional but recommended)
-
Rotary evaporator
-
Centrifuge or filtration apparatus
Procedure:
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, slowly add a solution of 20-50% TFA in DCM (v/v). A common mixture is a 1:1 ratio of TFA to DCM.[2] The addition can be done at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. To the resulting residue, add cold diethyl ether to precipitate the deprotected product, H-Glu-OMe.HCl.
-
Isolation and Drying: a. Collect the precipitate by filtration or centrifugation. b. Wash the solid product with cold diethyl ether several times to remove any residual TFA and organic impurities. c. Dry the final product under vacuum to yield the deprotected amino acid derivative.
Protocol 2: Deprotection using HCl in Hexafluoroisopropanol (HFIP)
This protocol offers a TFA-free alternative for OtBu deprotection.[3]
Materials:
-
This compound
-
Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (optional)
-
Rotary evaporator
Procedure:
-
Reagent Preparation: Prepare a 0.1 N solution of HCl in HFIP. This can be done by carefully adding the calculated amount of concentrated HCl to HFIP.
-
Dissolution: Dissolve this compound (1 equivalent) in the prepared 0.1 N HCl in HFIP solution in a round-bottom flask.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.[3]
-
Work-up and Isolation: a. Upon completion, remove the solvent under reduced pressure using a rotary evaporator. b. The resulting residue, H-Glu-OMe.HCl, can be used as is for the next step or further purified if necessary.
Visualizations
Experimental Workflow for OtBu Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane [ricerca.unityfvg.it]
Application Notes and Protocols for the Selective Cleavage of the Methyl Ester in H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective cleavage of the methyl ester in H-Glu(OtBu)-OMe.HCl, yielding H-Glu(OtBu)-OH. The primary challenge in this deprotection is the preservation of the acid-labile tert-butyl (OtBu) protecting group on the gamma-carboxyl function. This note outlines several effective methods, including basic hydrolysis (saponification), organotin-mediated cleavage, and enzymatic hydrolysis, to achieve this selective transformation.
Introduction
The selective deprotection of one ester group in the presence of another is a common requirement in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The substrate this compound presents a classic example of this challenge, where the α-methyl ester must be cleaved without affecting the γ-tert-butyl ester. The choice of method depends on the desired scale, the presence of other sensitive functional groups, and the required purity of the final product. This document aims to provide a comparative overview of suitable methods with detailed protocols to aid in the selection of the most appropriate procedure.
Comparative Data of Cleavage Methods
The following table summarizes the quantitative data for the described methods, allowing for a direct comparison of their efficiency and selectivity.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Selectivity Notes |
| Basic Hydrolysis | ||||||
| Saponification (LiOH) | Lithium Hydroxide (B78521) (LiOH) | THF/Methanol (B129727)/Water | Room Temperature | 2 - 24 | 75 - 95 | Risk of concomitant OtBu cleavage and racemization, especially with prolonged reaction times or excess base.[1] |
| Saponification (Ba(OH)₂) | Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | Methanol | Reflux | 2 - 16 | 80 - 95 | Generally milder than LiOH, precipitation of the barium salt can drive the reaction and improve selectivity.[2] |
| Organotin-Mediated | ||||||
| Trimethyltin (B158744) Hydroxide | Trimethyltin Hydroxide ((CH₃)₃SnOH) | 1,2-Dichloroethane (B1671644) (DCE) | Reflux | 4 - 12 | 85 - 98 | High selectivity under neutral conditions, preserving acid- and base-labile groups.[3] |
| Enzymatic Hydrolysis | ||||||
| Lipase (B570770) Catalysis | Candida antarctica Lipase A (CAL-A) | Phosphate (B84403) Buffer/Co-solvent | 25 - 40 | 24 - 72 | >90 | Excellent chemo- and enantioselectivity under mild, neutral pH conditions.[4][5][6][7] |
Experimental Protocols
Method 1: Basic Hydrolysis (Saponification)
Protocol 1.1: Cleavage using Lithium Hydroxide (LiOH)
This protocol describes the saponification of the methyl ester using lithium hydroxide. Careful monitoring is crucial to prevent the cleavage of the tert-butyl ester.
-
Dissolution: Dissolve this compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), methanol (MeOH), and water.
-
Addition of Base: Cool the solution to 0 °C and add a pre-cooled aqueous solution of LiOH (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.
-
Work-up:
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~4-5 with a cold, dilute aqueous solution of HCl or citric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
**Protocol 1.2: Cleavage using Barium Hydroxide (Ba(OH)₂) **
This method employs the milder base barium hydroxide, which can offer improved selectivity.
-
Suspension: Suspend this compound (1 equivalent) in methanol.
-
Addition of Base: Add barium hydroxide octahydrate (1.5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by bubbling CO₂ gas through the mixture or by the addition of dilute sulfuric acid to precipitate barium carbonate or barium sulfate.
-
Filter the mixture to remove the insoluble barium salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified.
-
-
Purification: Purify the crude product by crystallization or column chromatography.
Method 2: Organotin-Mediated Cleavage
Protocol 2.1: Cleavage using Trimethyltin Hydroxide ((CH₃)₃SnOH)
This protocol utilizes the mild and selective reagent trimethyltin hydroxide.
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in 1,2-dichloroethane (DCE).
-
Addition of Reagent: Add trimethyltin hydroxide (1.5 - 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 83 °C). Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4 to 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous solution of NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if needed.
Method 3: Enzymatic Hydrolysis
Protocol 3.1: Cleavage using Candida antarctica Lipase A (CAL-A)
This enzymatic method provides excellent selectivity under very mild conditions.
-
Enzyme Immobilization (if necessary): If using a non-immobilized enzyme, it is recommended to immobilize it on a suitable support for ease of separation. Commercially available immobilized CAL-A (e.g., Novozym® 435) is highly effective.
-
Reaction Mixture:
-
Dissolve this compound (1 equivalent) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0). A co-solvent such as tert-butanol (B103910) or acetone (B3395972) may be added (up to 20% v/v) to improve substrate solubility.
-
Add the immobilized CAL-A (typically 10-50% by weight of the substrate).
-
-
Reaction: Shake or stir the mixture at a controlled temperature (typically 25-40 °C). Monitor the reaction progress by HPLC or LC-MS. The reaction usually takes 24 to 72 hours to reach completion.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Lyophilize the aqueous filtrate to obtain the crude product.
-
-
Purification: The product is generally of high purity and may not require further purification. If necessary, ion-exchange chromatography can be employed.
Visualizations
The following diagrams illustrate the general workflow for methyl ester cleavage and a decision-making process for selecting the appropriate method.
Caption: General experimental workflow for the cleavage of the methyl ester from this compound.
Caption: Decision tree to aid in selecting the optimal cleavage method.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. [PDF] A Convenient Procedure for Parallel Ester Hydrolysis | Semantic Scholar [semanticscholar.org]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective hydrolysis of 1-arylpropargylic esters by enzymatic kinetic resolution and dynamic kinetic resolution of 1-arylallylic esters | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Incorporation of H-Glu(OtBu)-OMe.HCl into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the glutamic acid derivative, H-Glu(OtBu)-OMe.HCl, into peptide sequences. This document outlines detailed protocols for both solid-phase and solution-phase peptide synthesis, strategies for protecting group removal, and a discussion of relevant biological context.
Introduction
Glutamic acid is a critical amino acid in numerous biologically active peptides and proteins, contributing to their structure, function, and therapeutic efficacy. The use of protected glutamic acid derivatives is essential in peptide synthesis to prevent unwanted side reactions. This compound is a versatile building block where the α-amino group is free (as a hydrochloride salt), the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester, and the C-terminal carboxylic acid is protected as a methyl (OMe) ester. This dual protection scheme offers strategic advantages in specific peptide synthesis approaches. The OtBu group is labile to strong acids, while the OMe group can be removed by saponification, allowing for orthogonal deprotection strategies.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for efficient peptide bond formation, minimizing racemization, and ensuring high yields. While specific quantitative data for the coupling efficiency of this compound is not extensively documented in readily available literature, the following table summarizes representative data for the coupling of protected glutamic acid derivatives with various common coupling reagents in solid-phase peptide synthesis (SPPS). These values can serve as a general guideline for reaction optimization.
| Coupling Reagent | Base | Typical Reaction Time (minutes) | Representative Coupling Efficiency (%) | Key Considerations |
| HATU | DIPEA | 30 - 60 | > 99% | Highly efficient, low racemization, suitable for sterically hindered couplings. |
| HBTU | DIPEA | 30 - 60 | 95 - 99% | Very effective, but can lead to guanidinylation of the N-terminus if used in excess. |
| PyBOP | DIPEA | 60 - 120 | > 98% | Phosphonium salt-based, very effective for hindered couplings. |
| DIC/HOBt | DIPEA | 60 - 240 | 85 - 95% | Cost-effective standard, but may be slower for more challenging sequences. |
| COMU | DIPEA | 30 - 60 | > 99% | Newer generation uronium salt with high efficiency and soluble byproducts. |
Note: Coupling efficiencies are sequence-dependent and can be influenced by factors such as resin type, solvent, and the nature of the coupling partners. Optimization is always recommended.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Strategy
This protocol describes the incorporation of an N-terminally protected version of the target amino acid, for instance, Fmoc-Glu(OtBu)-OH, which is a more common approach in standard Fmoc-SPPS. The use of this compound is more typical in solution-phase synthesis or for specific fragment condensation strategies on solid support.
1.1. Resin Preparation and Swelling:
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
-
Swell the resin in DMF for at least 30 minutes.
1.2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
1.3. Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, pre-activate the Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or ninhydrin (B49086) test). A negative test indicates the absence of free primary amines.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin with DMF (3-5 times).
1.4. Chain Elongation: Repeat the deprotection (1.2) and coupling (1.3) steps for each subsequent amino acid in the peptide sequence.
1.5. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail appropriate for the protecting groups used. For peptides with OtBu and other acid-labile side-chain protecting groups, a common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Protocol 2: Solution-Phase Peptide Synthesis
This protocol outlines the coupling of this compound to an N-protected amino acid in solution.
2.1. Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a tertiary amine base, such as DIPEA or triethylamine (B128534) (TEA) (1.0 equivalent), dropwise while stirring.
-
Stir the mixture at 0°C for 15-20 minutes to ensure complete neutralization.
2.2. Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) (1.0 equivalent) and a coupling agent (e.g., HBTU, 1.1 equivalents, and HOBt, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the N-protected amino acid solution and stir for a few minutes to activate the carboxylic acid.
-
Add the neutralized H-Glu(OtBu)-OMe solution from step 2.1 to the activated N-protected amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2.3. Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected dipeptide can be purified by silica (B1680970) gel column chromatography or recrystallization.
Protocol 3: Deprotection of OMe and OtBu Groups
3.1. Saponification of the Methyl Ester (OMe):
-
Dissolve the peptide containing the C-terminal methyl ester in a mixture of a suitable organic solvent (e.g., methanol (B129727) or THF) and water.
-
Cool the solution to 0°C.
-
Add a solution of 1 M sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) dropwise.
-
Stir the reaction at 0°C or room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate.
-
Extract the peptide into an organic solvent, wash with brine, dry, and concentrate.
3.2. Acidic Cleavage of the tert-Butyl Ester (OtBu):
-
Dissolve the peptide in a solution of TFA in DCM (e.g., 25-50% TFA/DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Isolate the peptide by centrifugation or filtration.
Mandatory Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for solution-phase peptide synthesis.
Caption: Simplified diagram of a glutamatergic synapse signaling pathway.[1][2][3]
Conclusion
The incorporation of this compound into peptide sequences offers a valuable strategic tool for peptide chemists, particularly in solution-phase synthesis and fragment condensation strategies. The orthogonal nature of the OMe and OtBu protecting groups allows for selective deprotection, enabling the synthesis of complex peptides. The choice of coupling reagent and reaction conditions should be carefully considered to maximize yield and minimize side reactions. The provided protocols offer a solid foundation for the successful application of this versatile glutamic acid derivative in the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for H-Glu(OtBu)-OMe.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective use of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl) in solution-phase peptide synthesis (SPPS). This key building block is instrumental in the controlled, stepwise assembly of peptide chains for research, and pharmaceutical development.
Introduction
This compound is a versatile derivative of L-glutamic acid, strategically protected for use in peptide synthesis. The α-carboxyl group is protected as a methyl ester (-OMe), the γ-carboxyl group is shielded by a tert-butyl ester (-OtBu), and the α-amino group is available for peptide bond formation after neutralization of the hydrochloride salt. This orthogonal protection scheme allows for selective deprotection and chain elongation, making it a valuable reagent for the synthesis of peptides containing glutamic acid residues.[1] Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale production of shorter peptides and peptide fragments.[1]
Key Features and Applications
-
Orthogonal Protection: The methyl ester and tert-butyl ester protecting groups offer differential stability, allowing for selective removal under distinct chemical conditions. The tert-butyl group is labile to moderate acids like trifluoroacetic acid (TFA), while the methyl ester is typically removed by saponification.
-
Reduced Side Reactions: The protection of the side-chain carboxyl group minimizes the risk of side reactions, such as the formation of aspartimide-like structures, ensuring the integrity of the final peptide product.[2]
-
Suitability for Solution-Phase Synthesis: This building block is ideal for classical solution-phase synthesis, which is often the method of choice for producing peptides on a larger scale.[1]
-
Versatility in Peptide Elongation: Following neutralization, the free amino group of this compound can be readily coupled with an N-protected amino acid to elongate the peptide chain from the N-terminus.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using this compound and an N-Protected Amino Acid
This protocol outlines the general procedure for the synthesis of a dipeptide, for example, Boc-Ala-Glu(OtBu)-OMe, by coupling Boc-Alanine with this compound.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU, HBTU.[3]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
Workflow for Dipeptide Synthesis:
Caption: Workflow for dipeptide synthesis using this compound.
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 equivalent) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.[1]
-
-
Activation of N-Protected Amino Acid:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC (1.1 equivalents) to the solution and stir for 15 minutes at 0 °C.
-
-
Coupling Reaction:
-
Add the neutralized this compound solution from step 1 to the activated Boc-Ala-OH solution from step 2.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide by silica (B1680970) gel column chromatography.
-
Protocol 2: N-terminal Boc Group Deprotection
This protocol describes the selective removal of the N-terminal Boc protecting group.
Materials:
-
Boc-protected peptide (e.g., Boc-Ala-Glu(OtBu)-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Workflow for N-terminal Boc Deprotection:
Caption: Workflow for N-terminal Boc deprotection.
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA (for a 50% TFA/DCM solution).[4]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
-
Isolation of the Deprotected Peptide:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether several times to remove residual TFA.
-
Dry the product under vacuum. The resulting peptide is ready for the next coupling step after neutralization.
-
Protocol 3: Side-Chain OtBu Group Deprotection
This protocol details the removal of the tert-butyl side-chain protecting group.
Materials:
-
OtBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))
Procedure:
-
Cleavage Reaction:
-
Dissolve the OtBu-protected peptide in a cleavage cocktail, typically a mixture of TFA with scavengers. A common mixture is TFA/TIS/water (95:2.5:2.5). The scavengers are crucial to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Product Precipitation and Isolation:
-
After the reaction is complete, concentrate the solution.
-
Add cold diethyl ether to precipitate the fully deprotected peptide.
-
Isolate the peptide by centrifugation or filtration and wash it multiple times with cold diethyl ether.[1]
-
Dry the final peptide product under vacuum.
-
Data Summary
The following tables provide representative data for the use of this compound in solution-phase peptide synthesis. Note that optimal conditions and yields will vary depending on the specific peptide sequence and coupling reagents used.
Table 1: Typical Reaction Conditions for Dipeptide Synthesis
| Parameter | Condition | Notes |
| Solvent | DCM, DMF | Aprotic polar solvents are generally preferred.[1] |
| Coupling Reagent | DCC/HOBt, HATU, HBTU | The choice of coupling reagent can impact reaction time and efficiency.[3] |
| Base | DIPEA, TEA | Used to neutralize the hydrochloride salt of the amino component. |
| Temperature | 0 °C to Room Temp. | Coupling is often initiated at 0 °C to minimize racemization and then allowed to proceed at room temperature.[1] |
| Reaction Time | 4-24 hours | Monitored by TLC for completion.[1] |
Table 2: Deprotection Conditions
| Protecting Group | Reagent | Typical Conditions |
| N-Boc | 25-50% TFA in DCM | 1-2 hours at room temperature.[4] |
| γ-OtBu Ester | 95% TFA with scavengers | 1-4 hours at room temperature. |
Troubleshooting and Technical Support
-
Incomplete Coupling: If TLC indicates incomplete consumption of starting materials, consider extending the reaction time, adding more coupling reagent, or using a more efficient coupling agent like HATU.
-
Low Yields: Low yields can result from incomplete reactions, product loss during work-up and purification, or side reactions. Ensure all reagents are anhydrous and of high purity.
-
Racemization: To minimize racemization, especially during the activation of the carboxyl group, perform the reaction at low temperatures (0 °C) and use additives like HOBt.
For further technical support, please refer to the material safety data sheet (MSDS) and certificate of analysis for this compound.
References
Application of H-Glu(OtBu)-OMe.HCl in the Synthesis of Drug Discovery Intermediates
Introduction
H-Glu(OtBu)-OMe.HCl, or L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, is a pivotal building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a free amine, a protected carboxylic acid side chain, and a methyl-esterified C-terminus, makes it an invaluable intermediate in the synthesis of complex peptides and peptidomimetics. The tert-butyl (OtBu) protecting group on the side chain is stable under various coupling conditions and can be selectively removed under acidic conditions, offering strategic flexibility in multi-step syntheses. This application note provides a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of Glucagon-like peptide-1 (GLP-1) receptor agonists.
Key Applications in Drug Discovery
The primary application of this compound lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The presence of the OtBu protecting group on the glutamic acid side chain prevents unwanted side reactions during peptide chain elongation. This is particularly crucial in the synthesis of therapeutic peptides where precise sequence and structure are paramount for biological activity.
One of the most significant applications of this intermediate is in the synthesis of GLP-1 receptor agonists, a class of drugs used in the treatment of type 2 diabetes and obesity.[2] These peptide-based drugs, such as Liraglutide, often contain glutamic acid residues that are modified or play a critical role in the molecule's interaction with its target receptor. The synthesis of such complex peptides often involves the use of glutamic acid derivatives where the side chain is protected with an OtBu group.[3]
Experimental Protocols
The following protocols describe the general procedures for the N-protection of this compound and its subsequent use in a peptide coupling reaction.
Protocol 1: N-Terminal Protection of this compound with Fmoc Group
This protocol details the procedure for the protection of the free amine of this compound with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in SPPS.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1) or DCM.
-
Neutralization: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) or DIPEA (2.2 eq) portion-wise while stirring. Stir the mixture at 0 °C for 20-30 minutes.
-
Fmocylation: Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane or DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up:
-
If using a water-miscible solvent system, remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
If using DCM, wash the organic layer successively with 1 M HCl, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Fmoc-Glu(OtBu)-OMe by silica (B1680970) gel column chromatography to yield the pure product.
Protocol 2: Peptide Coupling using Fmoc-Glu(OtBu)-OMe
This protocol outlines a standard procedure for coupling the newly synthesized Fmoc-Glu(OtBu)-OMe with another amino acid ester (e.g., H-Ala-OBn·HCl) to form a dipeptide.
Materials:
-
Fmoc-Glu(OtBu)-OMe (from Protocol 1)
-
Amino acid ester hydrochloride (e.g., H-Ala-OBn·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amino Component Preparation: Dissolve the amino acid ester hydrochloride (e.g., H-Ala-OBn·HCl, 1.0 eq) in anhydrous DMF or DCM. Cool the solution in an ice bath (0 °C) and add DIPEA (1.1 eq) dropwise while stirring. Stir for 15-20 minutes at 0 °C to generate the free amine.
-
Activation of Carboxyl Component: In a separate flask, dissolve Fmoc-Glu(OtBu)-OMe (1.0 eq), HOBt or HOAt (1.1 eq) in anhydrous DMF or DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Add DIC or EDC (1.1 eq) to the solution of the carboxyl component. Stir for 5-10 minutes at 0 °C for pre-activation. Transfer this activated mixture to the solution containing the free amino component.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Filter off the urea (B33335) byproduct if DIC or EDC was used.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting protected dipeptide by silica gel column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the reactions described above. Yields and purity are highly dependent on the specific substrates, reagents, and reaction conditions.
Table 1: Representative Data for N-Terminal Protection of this compound
| Protecting Group Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Fmoc-Cl | NaHCO₃ | Dioxane/Water | 4-6 | 85-95 | >98 |
| Fmoc-OSu | DIPEA | DCM | 4-6 | 90-98 | >98 |
| Boc₂O | Et₃N | THF/Water | 4-8 | 90-97 | >98 |
Table 2: Representative Data for Peptide Coupling Reactions
| Carboxyl Component | Amino Component | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Fmoc-Glu(OtBu)-OMe | H-Ala-OBn·HCl | DIC/HOBt | DMF | 12-24 | 80-90 | >97 |
| Fmoc-Glu(OtBu)-OMe | H-Gly-OEt·HCl | EDC/HOAt | DCM | 12-24 | 82-92 | >97 |
| Boc-Glu(OtBu)-OMe | H-Leu-OMe·HCl | HATU/DIPEA | DMF | 8-16 | 85-95 | >98 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for N-protection and peptide coupling.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
References
Application Notes and Protocols for the Synthesis of Peptide Fragments Using H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of peptide fragments utilizing L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl). This reagent is a valuable building block in solution-phase peptide synthesis, allowing for the introduction of a glutamic acid residue with orthogonal protection of its carboxyl groups. The α-carboxyl group is protected as a methyl ester, and the γ-carboxyl group of the side chain is protected as a tert-butyl ester. This orthogonal strategy enables selective deprotection and further elongation of the peptide chain at either the C-terminus or the side chain.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and deprotection steps. These values are based on typical outcomes for solution-phase peptide coupling and deprotection reactions and may vary depending on the specific amino acid sequence and reaction conditions.
Table 1: Representative Data for Dipeptide Synthesis (e.g., Boc-Xaa-Glu(OtBu)-OMe)
| N-Protected Amino Acid (Boc-Xaa-OH) | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity by RP-HPLC (%) |
| Boc-Ala-OH | EDC, HOBt | DCM/DMF | 12-16 | 85-95 | >95 |
| Boc-Phe-OH | EDC, HOBt | DCM/DMF | 12-18 | 80-90 | >95 |
| Boc-Gly-OH | EDC, HOBt | DCM/DMF | 10-14 | 90-98 | >97 |
| Boc-Leu-OH | EDC, HOBt | DCM/DMF | 14-20 | 82-92 | >95 |
Table 2: Representative Data for Deprotection of Dipeptide Fragments
| Protected Dipeptide | Deprotection Reagent | Solvent | Reaction Time (h) | Typical Yield (%) | Purity by RP-HPLC (%) |
| Boc-Xaa-Glu(OtBu)-OMe | 4M HCl in Dioxane | Dioxane | 1-2 | 90-98 | >98 |
| Boc-Xaa-Glu(OtBu)-OMe | LiOH | THF/Water | 2-4 | 85-95 | >97 |
| Boc-Xaa-Glu(OtBu)-OMe | TFA/TIS/H₂O (95:2.5:2.5) | DCM | 1-2 | 90-97 | >96 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Glu(OtBu)-OMe)
This protocol describes the coupling of an N-terminally protected amino acid (Boc-Ala-OH) to the free amino group of this compound.
Materials:
-
This compound
-
Boc-Ala-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 20-30 minutes to generate the free amine.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add this solution to the neutralized H-Glu(OtBu)-OMe solution.
-
Cool the combined mixture to 0 °C.
-
Add EDC (1.1 equivalents) in one portion.
-
-
Coupling Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide, Boc-Ala-Glu(OtBu)-OMe.
-
Protocol 2: Saponification of the Methyl Ester
This protocol describes the selective removal of the α-methyl ester protecting group.
Materials:
-
Protected dipeptide (e.g., Boc-Ala-Glu(OtBu)-OMe)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate (EtOAc)
Procedure:
-
Hydrolysis:
-
Dissolve the protected dipeptide (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of LiOH (1.2 equivalents) in water dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, Boc-Ala-Glu(OtBu)-OH.
-
Protocol 3: Acidolytic Cleavage of the Boc and OtBu Protecting Groups
This protocol describes the simultaneous removal of the N-terminal Boc group and the side-chain tert-butyl ester.
Materials:
-
Protected peptide (e.g., Boc-Ala-Glu(OtBu)-OMe or H-Ala-Glu(OtBu)-OMe)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction:
-
Precipitation and Isolation:
-
Concentrate the reaction mixture under a stream of nitrogen to remove the majority of the TFA.
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether with vigorous stirring to precipitate the deprotected peptide.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.[2]
-
Dry the final peptide under vacuum.
-
Visualizations
Caption: Workflow for the synthesis of a dipeptide using this compound.
Caption: Orthogonal protection strategy of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Incorporating H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid and its derivatives are fundamental components in a vast array of biologically active peptides and therapeutic drug candidates. The use of side-chain protected glutamic acid, such as L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl), is a cornerstone of modern peptide synthesis. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is stable under various coupling conditions and can be selectively removed under acidic conditions, offering significant flexibility in complex synthesis strategies.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of peptides incorporating this versatile building block, catering to both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies.
Key Features of this compound in Peptide Synthesis
This compound serves as a valuable precursor for the incorporation of a glutamic acid residue with a protected side chain. Its primary applications in large-scale synthesis are:
-
As a starting material for the synthesis of Nα-protected Fmoc-Glu(OtBu)-OH: This is the most common pathway for its use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
As a nucleophilic component in Liquid-Phase Peptide Synthesis (LPPS): The free amino group can react with an activated carboxyl group of another amino acid or peptide fragment.[1]
The choice between SPPS and LPPS for large-scale production depends on factors such as the length of the target peptide, the desired scale of production, and cost considerations.[1]
Data Presentation: Reagents and Materials
The following tables summarize the key reagents and solvents required for the successful large-scale synthesis of peptides using this compound.
Table 1: Key Reagents for Synthesis
| Reagent | Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₁₀H₂₀ClNO₄ | 253.72 | Glutamic acid building block |
| Fmoc-OSu | C₂₃H₁₅NO₅ | 385.4 | Nα-protection for SPPS |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| Piperidine (B6355638) | C₅H₁₁N | 85.15 | Fmoc deprotection agent |
| HBTU | C₁₁H₁₅F₆N₆OP | 379.24 | Coupling agent for SPPS |
| HOBt | C₆H₅N₃O | 135.12 | Coupling additive to reduce racemization |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Cleavage from resin and side-chain deprotection |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
Table 2: Typical Resins for Large-Scale SPPS
| Resin Type | Typical Loading Capacity (mmol/g) | Application |
| 2-Chlorotrityl chloride (2-CTC) | 1.0 - 1.6 | Production of peptide acids and protected fragments |
| Rink Amide | 0.4 - 0.8 | Production of peptide amides |
| Wang Resin | 0.5 - 1.2 | Production of peptide acids |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Fmoc-Glu(OtBu)-OH from this compound
This protocol outlines the initial Nα-protection of this compound, a prerequisite for its use in Fmoc-based SPPS.
Materials:
-
This compound
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Neutralization: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.5 equivalents) in portions while stirring.
-
Fmoc Protection: Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with hexane to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
-
Purification:
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Glu(OtBu)-OMe.
-
-
Saponification: Dissolve the crude product in a suitable solvent (e.g., THF/water) and add lithium hydroxide (B78521) (LiOH) to hydrolyze the methyl ester.
-
Final Work-up and Isolation: After completion of the saponification, perform an acidic work-up and extract the final product, Fmoc-Glu(OtBu)-OH. The product can be further purified by crystallization.
Protocol 2: Large-Scale Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Glu(OtBu)-Ala-Val-Leu-CONH₂)
This protocol describes the synthesis of a tetrapeptide amide on a Rink Amide resin using the previously synthesized Fmoc-Glu(OtBu)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Acetic anhydride (B1165640)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Drain the DMF from the swollen resin.
-
In a separate vessel, pre-activate Fmoc-Leu-OH (3.0 equivalents) with HBTU/HOBt (3.0 equivalents) and DIPEA (6.0 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a ninhydrin (B49086) test.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Couplings (Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH):
-
Repeat the coupling and deprotection steps sequentially for each amino acid.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Glu(OtBu)), wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Large-Scale Liquid-Phase Peptide Synthesis (LPPS) of a Model Dipeptide (e.g., Z-Phe-Glu(OtBu)-OMe)
This protocol illustrates the use of this compound as the N-terminal nucleophile in a solution-phase coupling.
Materials:
-
This compound
-
Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane) or Ethyl Acetate
-
1 M HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of this compound:
-
Suspend this compound (1.0 equivalent) in DCM.
-
Cool the suspension to 0°C and add DIPEA (1.05 equivalents) dropwise. Stir for 15-20 minutes at 0°C.
-
-
Activation of Z-Phe-OH:
-
In a separate flask, dissolve Z-Phe-OH (1.0 equivalent), EDC.HCl (1.1 equivalents), and HOBt (1.1 equivalents) in DCM.
-
Stir the solution at 0°C for 30 minutes to form the active ester.
-
-
Coupling Reaction:
-
Add the neutralized H-Glu(OtBu)-OMe solution to the activated Z-Phe-OH solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Wash the reaction mixture successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude protected dipeptide can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography on a large scale.
-
Large-Scale Purification Protocol
Purification is a critical step in achieving the desired purity of the final peptide product. For large-scale synthesis, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method.
Table 3: Typical Parameters for Large-Scale Preparative RP-HPLC
| Parameter | Specification |
| Column | C18-modified silica, appropriate dimensions for the scale |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B, optimized for the specific peptide |
| Detection | UV at 210-220 nm |
| Fraction Collection | Based on UV absorbance, triggered by peak detection |
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often containing a small percentage of Mobile Phase A.
-
Chromatography: Load the sample onto the equilibrated preparative RP-HPLC column and run the optimized gradient.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the required purity specifications and lyophilize to obtain the final peptide as a fluffy white powder.
Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Liquid-Phase Peptide Synthesis (LPPS).
Signaling Pathways and Logical Relationships
References
Manual vs. Automated Peptide Synthesis: A Detailed Look at Incorporating H-Glu(OtBu)-OMe.HCl
Application Note & Protocol
For researchers, scientists, and drug development professionals, the choice between manual and automated peptide synthesis is a critical decision that impacts throughput, cost, and the final purity of the desired peptide. This document provides a detailed comparison of these two methodologies, with a specific focus on the incorporation of the protected amino acid derivative, L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl). We present experimental protocols, comparative data, and workflow visualizations to guide the user in selecting the optimal synthesis strategy.
Introduction to Peptide Synthesis and this compound
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1] The choice between performing SPPS manually or using an automated synthesizer depends on factors such as the desired scale, the number of peptides to be synthesized, and available resources.[2]
This compound is a commonly used derivative of glutamic acid in peptide synthesis. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group is stable to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus, but it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3] The methyl ester (OMe) protects the C-terminal carboxyl group.
Data Presentation: Manual vs. Automated Synthesis
The following table summarizes the key quantitative parameters for manual and automated solid-phase peptide synthesis. These are typical values and can vary depending on the specific peptide sequence, coupling efficiency, and the scale of the synthesis.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[2] | 5 - 15 minutes (for setup)[2] |
| Total Time per Cycle | 2 - 4 hours[2] | 30 - 90 minutes[2] |
| Typical Yield per Coupling Step | 95 - 99%[2] | > 99%[2] |
| Final Crude Purity | 70 - 90%[2] | 85 - 98%[2] |
| Reagent Consumption | Higher, due to manual dispensing[2] | Optimized and lower[2] |
| Reproducibility | Operator-dependent[2] | High[2] |
| Throughput | Low (typically one peptide at a time)[2] | High (multiple parallel syntheses)[2] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis Protocol for incorporating this compound
This protocol is a general guideline for the manual incorporation of this compound into a peptide chain using Fmoc-based chemistry on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[4]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Automated Solid-Phase Peptide Synthesis Protocol for incorporating this compound
This protocol outlines a general procedure for an automated peptide synthesizer using Fmoc chemistry. The exact parameters will be dependent on the specific instrument and software.
Materials and Reagents:
-
Automated peptide synthesizer
-
Pre-loaded amino acid vials or solutions, including Fmoc-protected amino acids and this compound
-
Resin pre-loaded in the reaction vessel
-
Solvents (DMF, DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Activator solution (e.g., DIC/HOBt in DMF or HBTU/DIPEA in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/Water)
Procedure:
-
System Preparation: Prime the solvent and reagent lines of the synthesizer. Load the appropriate amino acid solutions, reagents, and the resin-containing reaction vessel.
-
Synthesis Program: Program the synthesizer with the desired peptide sequence, specifying the position of this compound. The instrument will automatically perform the following cycles for each amino acid:
-
Fmoc Deprotection: The deprotection solution is delivered to the reaction vessel to remove the Fmoc group from the resin-bound peptide. This is followed by a series of washes with DMF.
-
Amino Acid Coupling: The synthesizer delivers the this compound solution, activator, and base to the reaction vessel. The coupling reaction is allowed to proceed for a pre-programmed duration.
-
Washing: The reaction vessel is drained, and the resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
-
Final Cleavage: After the completion of the synthesis sequence, the peptide-resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol (Section 3.1, step 6). Some systems may have an integrated cleavage module.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Signaling Pathway
Many synthetic peptides are designed to interact with cellular receptors, such as G-protein coupled receptors (GPCRs), to modulate biological activity. The following diagram illustrates a generic GPCR signaling pathway that can be activated by a peptide ligand.[5]
Caption: Generic GPCR Signaling Pathway for a Peptide Ligand.
Conclusion
The choice between manual and automated peptide synthesis involves a trade-off between initial investment, throughput, and hands-on time. Manual synthesis offers flexibility and is suitable for small-scale synthesis and methods development.[6] In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, making it ideal for the production of multiple peptides or longer, more complex sequences.[7] The protocols and comparative data provided herein for the incorporation of this compound serve as a guide for researchers to make an informed decision based on their specific project needs and available resources.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing Glu(OtBu)
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.
Introduction
The synthesis of complex peptides often requires the use of side-chain protecting groups to prevent unwanted reactions. The tert-butyl (tBu) group is commonly used to protect the side-chain carboxyl group of glutamic acid, forming Glu(OtBu). While effective during synthesis, the bulky and hydrophobic nature of the OtBu group presents unique challenges during purification.[1] Peptides containing Glu(OtBu) are significantly more hydrophobic than their deprotected counterparts, leading to strong retention on reversed-phase HPLC columns and potential solubility issues in standard aqueous mobile phases.[1][2]
This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of peptides containing the Glu(OtBu) residue. It outlines strategies for sample preparation, column and mobile phase selection, and gradient optimization to achieve high purity of the target protected peptide.
Experimental Workflow
The overall workflow for the purification of a crude peptide containing Glu(OtBu) involves several key stages, from initial sample preparation to the final isolation of the pure product.
Caption: Workflow for the purification of Glu(OtBu)-containing peptides.
Materials and Reagents
-
Crude synthetic peptide containing Glu(OtBu)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
HPLC-grade Dimethylformamide (DMF) or other suitable organic solvent (optional, for solubilization)
-
Reversed-phase HPLC system with a UV detector
-
Appropriate reversed-phase HPLC column (see Table 1)
-
Syringe filters (0.22 µm)
-
Fraction collection tubes
-
Lyophilizer
Detailed Experimental Protocol
4.1. Sample Preparation
Proper sample preparation is critical, as protected peptides can have poor solubility in aqueous solutions.[3]
-
Solubilization: Attempt to dissolve the crude peptide in the initial mobile phase (e.g., 20-30% ACN in water with 0.1% TFA). If solubility is poor, dissolve the peptide in a minimal amount of a strong organic solvent like DMF first.[2][]
-
Dilution: Once dissolved, dilute the sample with the aqueous component of the mobile phase (Mobile Phase A), being careful not to cause precipitation.[3]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5][6]
4.2. HPLC System and Method Parameters
The dominant method for peptide purification is RP-HPLC, which separates molecules based on hydrophobicity.[7]
-
Column Selection: Choose a column based on the peptide's size and hydrophobicity. Due to the increased hydrophobicity from the OtBu group, a C4 or C8 column may provide better separation and peak shape than a standard C18 column by reducing strong retention.[] Wide-pore (300 Å) columns are recommended for peptides.[8][9]
-
Mobile Phase Preparation: The most common mobile phase consists of water and acetonitrile, with TFA added as an ion-pairing reagent to improve peak shape.[]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Column Equilibration: Equilibrate the selected column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until the baseline is stable.[10]
-
Purification Run:
-
Fraction Collection: Collect fractions corresponding to the observed UV peaks. It is advisable to collect the main peak in multiple fractions to isolate the purest sections.[10]
4.3. Post-Purification Analysis
-
Purity Verification: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the purity and identify the fraction(s) containing the desired product at the correct molecular weight.
-
Pooling and Lyophilization: Combine the fractions that meet the required purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Data Presentation: Recommended Parameters
Quantitative parameters for the HPLC method should be optimized for each specific peptide. The tables below provide a starting point for method development.
Table 1: Recommended HPLC Columns for Protected Peptides
| Column Type | Particle Size (µm) | Pore Size (Å) | Recommended Use |
|---|---|---|---|
| C18 (Octadecyl) | 3.5 - 10 | 300 | General purpose, suitable for many protected peptides < 4 kDa.[] |
| C8 (Octyl) | 3.5 - 10 | 300 | Less retentive than C18; good for more hydrophobic peptides.[] |
| C4 (Butyl) | 3.5 - 10 | 300 | Ideal for very hydrophobic or large (> 5 kDa) protected peptides.[][11] |
| Phenyl | 3.5 - 10 | 300 | Offers alternative selectivity based on aromatic interactions.[] |
Table 2: Mobile Phase Composition
| Component | Function | Typical Concentration |
|---|---|---|
| Solvent A (Weak) | Aqueous Phase | HPLC-grade Water.[12] |
| Solvent B (Strong) | Organic Phase | Acetonitrile (ACN).[12] |
| Modifier | Ion-pairing, pH control | Trifluoroacetic Acid (TFA).[][12] |
| Concentration | | 0.05% - 0.1% (v/v) in both A and B. |
Table 3: Example Gradient for Method Development (C8 Column)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0 | 1.0 | 70 | 30 |
| 5 | 1.0 | 70 | 30 |
| 35 | 1.0 | 30 | 70 |
| 40 | 1.0 | 5 | 95 |
| 45 | 1.0 | 5 | 95 |
| 46 | 1.0 | 70 | 30 |
| 55 | 1.0 | 70 | 30 |
Note: This is a starting point. The gradient slope and range should be optimized to achieve the best resolution for the target peptide. A shallower gradient (e.g., 0.5% B/min) often improves the separation of closely related impurities.[9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape / Tailing | Secondary interactions with column silanols; improper pH. | Ensure TFA concentration is sufficient (0.1%).[12] Consider using a different ion-pairing agent or adjusting mobile phase pH. |
| Very Broad Peaks | Peptide aggregation on the column; slow kinetics. | Increase column temperature (e.g., 40-60 °C) to improve peak sharpness.[8] Consider adding a different organic modifier like isopropanol (B130326) to Mobile Phase B.[8] |
| Low Recovery | Irreversible adsorption to the column; precipitation. | Use a less hydrophobic column (e.g., C4 instead of C18). Ensure complete sample solubility before injection. Perform a post-run blank to check for carryover.[3] |
| Poor Resolution | Inappropriate gradient slope or column chemistry. | Optimize the gradient by making it shallower around the elution time of the target peptide.[9] Test columns with different stationary phases (e.g., C8, Phenyl) for alternative selectivity. |
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. nestgrp.com [nestgrp.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. hplc.eu [hplc.eu]
- 12. waters.com [waters.com]
Application Note: Monitoring the Coupling Reaction of H-Glu(OtBu)-OMe.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of peptides is a cornerstone of drug discovery and development. The formation of the amide bond between two amino acids, known as a coupling reaction, is the fundamental step in this process. Efficient and high-fidelity coupling reactions are critical for achieving high yields and purity of the final peptide product. This application note provides detailed protocols for monitoring the coupling reaction of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl) with an N-protected amino acid.
The reaction involves the activation of the carboxylic acid of an N-protected amino acid and its subsequent reaction with the free primary amine of H-Glu(OtBu)-OMe (after neutralization of the HCl salt). Careful monitoring is essential to determine the reaction endpoint, minimize side reactions, and ensure the complete consumption of the starting materials.[1][2] This document outlines four common analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Reaction Scheme
The following diagram illustrates the general coupling reaction between H-Glu(OtBu)-OMe and an N-protected amino acid (exemplified by Z-Phe-OH).
Caption: General peptide coupling reaction pathway.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[3][4] For this specific reaction, the consumption of the free amine, H-Glu(OtBu)-OMe, can be easily visualized using a ninhydrin (B49086) stain.[3][5]
Experimental Protocol
-
Plate Preparation: Use silica (B1680970) gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting:
-
At time t=0, dissolve a small amount of the starting materials (this compound and the N-protected amino acid) in the reaction solvent and spot them separately on the origin line as references.
-
Spot the reaction mixture at the origin at regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr). Use a capillary tube for spotting to keep the spots small.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10:1 Dichloromethane:Methanol or 95:5 Ethyl Acetate:Hexane, may require optimization). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm) if the compounds are UV-active (e.g., contain aromatic rings).
-
Spray the plate with a ninhydrin solution and gently heat it with a heat gun until colored spots appear.[3][6] The starting material H-Glu(OtBu)-OMe will produce a purple spot (Ruhemann's purple), indicating the presence of a primary amine.[5]
-
-
Analysis: The reaction is considered complete when the spot corresponding to H-Glu(OtBu)-OMe is no longer visible with ninhydrin staining. The product spot will not stain with ninhydrin but may be visible under UV light if it contains a chromophore. Calculate the Retardation factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation
| Compound | Expected Rf (Typical) | Visualization Method |
| H-Glu(OtBu)-OMe | 0.2 - 0.4 | Ninhydrin (Purple) |
| N-Protected Amino Acid | 0.5 - 0.7 | UV (if applicable) |
| Dipeptide Product | 0.4 - 0.6 | UV (if applicable) |
Note: Rf values are highly dependent on the specific mobile phase and stationary phase used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique used to determine the purity of the product and the extent of the reaction by separating the components of the mixture.[7] Reverse-phase HPLC (RP-HPLC) is most commonly used for peptide analysis.[8][9]
Experimental Protocol
-
Sample Preparation: At specified time points (e.g., t=0, 1h, 2h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[10] Quench the reaction by diluting the aliquot into a vial containing the initial mobile phase (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% TFA).
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1][8]
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.[1][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 220 nm.[8]
-
Injection Volume: 10-20 µL.[8]
-
-
Analysis: Monitor the chromatograms over time. The peak corresponding to the starting materials will decrease in area, while the peak for the product will increase. The reaction is complete when the peak area of the limiting reagent remains constant. Purity can be assessed by integrating the peak area of the product relative to the total peak area.
Data Presentation
| Compound | Expected Retention Time (min) | Key Characteristics |
| H-Glu(OtBu)-OMe | 5 - 8 | More polar, elutes earlier. |
| N-Protected Amino Acid | 12 - 18 | Retention time depends on the hydrophobicity of the side chain and protecting group. |
| Dipeptide Product | 10 - 15 | Elutes between or after the starting materials, depending on the overall polarity. |
| p-Nitrophenol (if ONp ester used) | 8 - 10 | Byproduct peak to monitor if using p-nitrophenyl activated esters.[10] |
Note: Retention times are specific to the column, gradient, and system used.
Mass Spectrometry (MS)
MS is used to confirm the identity of the product by determining its molecular weight.[11] It is often coupled with HPLC (LC-MS) to provide mass information for each peak separated by the liquid chromatograph.
Experimental Protocol
-
Sample Preparation: Samples are prepared as described for HPLC analysis. For direct infusion, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Use an LC-MS system, typically with an Electrospray Ionization (ESI) source.
-
Analysis:
-
Calculate the theoretical exact mass of the expected product.
-
Acquire the mass spectrum in positive ion mode. Look for the protonated molecular ion [M+H]⁺. Other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.
-
The disappearance of the [M+H]⁺ ion of the starting materials and the appearance of the [M+H]⁺ ion of the product confirms the reaction progress.
-
Data Presentation
(Example: Coupling with Z-Phenylalanine, C₁₇H₁₇NO₄, MW = 299.32 g/mol )
| Compound | Formula | Exact Mass (Monoisotopic) | Observed Ion [M+H]⁺ (m/z) |
| H-Glu(OtBu)-OMe | C₁₀H₁₉NO₄ | 217.13 | 218.14 |
| Z-Phe-OH | C₁₇H₁₇NO₄ | 299.12 | 300.12 |
| Z-Phe-Glu(OtBu)-OMe | C₂₇H₃₄N₂O₇ | 498.24 | 499.24 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[12] By comparing the integrals of specific, well-resolved proton (¹H) signals of the starting materials and the product, the reaction conversion can be determined.[12]
Experimental Protocol
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify unique, well-resolved peaks for one of the starting materials and the product. For example, the α-proton of H-Glu(OtBu)-OMe will have a characteristic chemical shift that will change upon peptide bond formation.
-
Integrate the area of the chosen peaks.
-
Calculate the conversion percentage by comparing the integral of the product peak to the sum of the integrals of the product and starting material peaks.
-
Data Presentation
| Compound | Proton Signal | Expected ¹H Chemical Shift (ppm, CDCl₃) |
| H-Glu(OtBu)-OMe | α-CH | ~3.5 - 3.7 |
| OMe | ~3.7 | |
| OtBu | ~1.45 | |
| Dipeptide Product | α-CH (Glu residue) | ~4.5 - 4.7 (shifted downfield) |
| NH (new amide bond) | ~6.5 - 7.5 (broad) |
Note: Chemical shifts are approximate and can vary based on solvent and specific peptide sequence.
Experimental and Monitoring Workflow
The following diagram outlines the comprehensive workflow for setting up and monitoring the peptide coupling reaction.
Caption: Workflow for peptide coupling and monitoring.
The successful synthesis of peptides relies on the careful execution and monitoring of coupling reactions. This application note provides a framework and detailed protocols for utilizing TLC, HPLC, MS, and NMR to monitor the coupling of this compound. For routine monitoring, a combination of TLC for quick checks and HPLC for quantitative analysis is highly effective. LC-MS should be used to confirm the mass of the final product, and NMR can provide invaluable structural confirmation. By employing these techniques, researchers can optimize reaction conditions, ensure complete conversion, and characterize the final product with high confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 4. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iitg.ac.in [iitg.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Constrained Peptides Using Glutamic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Constrained peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. By introducing conformational rigidity, constraints can enhance a peptide's binding affinity, specificity, stability against proteolytic degradation, and cell permeability compared to its linear counterpart.[1][2][3] Glutamic acid (Glu), with its side-chain carboxylic acid, serves as a versatile anchor point for introducing a variety of conformational constraints.
This document outlines key strategies for synthesizing constrained peptides using glutamic acid derivatives, including lactam bridge formation, click chemistry-mediated cyclization, and N-terminal pyroglutamate (B8496135) formation. It provides detailed protocols, quantitative data, and workflow diagrams to guide researchers in the design and execution of these synthetic routes.
Strategies for Peptide Constraint Using Glutamic Acid
Side-Chain Lactam Bridge Formation
The most common strategy involves forming a stable amide bond (a lactam bridge) between the γ-carboxylic acid of a glutamic acid residue and the side-chain amine of another amino acid, such as lysine (B10760008) (Lys), ornithine (Orn), or diaminobutyric acid (Dab).[4][5] This head-to-side-chain or side-chain-to-side-chain cyclization is highly effective for stabilizing secondary structures like α-helices and β-turns.[5] The synthesis is typically performed using solid-phase peptide synthesis (SPPS), which allows for the selective deprotection of the side chains involved in the bridge formation, followed by on-resin cyclization.[1]
Key Advantages:
-
Creates a stable, native-like amide bond.
-
Well-established and robust methodology.
-
Can be used to create various loop sizes (e.g., i, i+4 or i, i+7) to stabilize different secondary structures.[5]
A significant challenge in using glutamic acid for cyclization is the potential for glutarimide (B196013) formation, a side reaction that can disrupt the desired cyclization pathway. This is sequence-dependent and can sometimes be mitigated by incorporating sterically hindering adjacent amino acids.[1]
Click Chemistry for Triazole Bridge Formation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for peptide cyclization.[6][7] In this approach, the glutamic acid side chain is modified to contain either an alkyne or an azide (B81097) group. A second amino acid in the peptide sequence is functionalized with the complementary group. The on-resin reaction between these two moieties forms a stable, rigid triazole ring, constraining the peptide backbone.[8][9] Building blocks such as glutamic acid bispropargyl amide can be incorporated directly during SPPS.[6][8]
Key Advantages:
-
High reaction efficiency and yield.[7]
-
Mild reaction conditions compatible with protected peptides.[8]
-
The resulting triazole linker is resistant to enzymatic degradation and hydrolysis.[8]
N-Terminal Pyroglutamic Acid (pGlu) Formation
N-terminal glutamic acid or, more commonly, glutamine (Gln) can undergo intramolecular cyclization to form pyroglutamic acid (pGlu), a five-membered lactam.[10][11] This conversion can occur spontaneously, especially under acidic conditions or elevated temperatures, but can also be induced chemically.[12][13] While often an undesirable side reaction in peptide synthesis, the formation of an N-terminal pGlu residue constrains the peptide's N-terminus, which can enhance stability and biological activity by mimicking the structure of many natural peptide hormones like thyrotropin-releasing hormone (TRH).[11]
Key Advantages:
-
Provides N-terminal capping, which can increase resistance to aminopeptidases.[7]
-
Mimics naturally occurring peptide structures.
-
Can be formed from common amino acids (Glu/Gln).
Data Presentation: Cyclization Efficiency
The efficiency of on-resin cyclization can be influenced by factors such as the peptide sequence, coupling reagents, and reaction conditions. The following tables summarize quantitative data from representative studies.
| Peptide Type | Cyclization Strategy | Key Reaction Conditions | Crude Purity (Cyclic) | Crude Purity (Linear Precursor) | Reference |
| Glu-linked Peptide | Head-to-Tail Lactam | DIC/Oxyma, 50°C, Double Coupling | 22% - 28% | 64% | [14] |
| Azide-Alkyne Peptide | On-Resin CuAAC | CuI, N,N-diisopropylethylamine | 76% (after purification) | Not reported | [7] |
| Azide-Alkyne Peptide | On-Resin CuAAC (side-chain protected) | CuI, N,N-diisopropylethylamine | 79% (after purification) | Not reported | [7] |
Table 1: Comparison of On-Resin Cyclization Efficiencies.
Experimental Protocols
Protocol 1: On-Resin Lactam Bridge Formation (Glu-Lys)
This protocol describes the synthesis of a peptide with a side-chain lactam bridge between glutamic acid and lysine using Fmoc-based SPPS.
1. Linear Peptide Synthesis: a. Synthesize the linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry. b. Incorporate Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions. The Allyl (All) and Allyloxycarbonyl (Alloc) groups are orthogonal protecting groups that are stable to the piperidine (B6355638) used for Fmoc removal.
2. Selective Side-Chain Deprotection: a. Swell the peptide-resin in dichloromethane (B109758) (DCM). b. Prepare a solution of Pd(PPh₃)₄ (0.25-0.5 equivalents relative to resin loading) and phenylsilane (B129415) (PhSiH₃, 15-25 equivalents) in DCM.[14][15] c. Add the palladium catalyst solution to the resin and shake for 20-30 minutes. Repeat this step 3-6 times until deprotection is complete (monitored by Kaiser test on the lysine amine).[15] d. Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and finally DMF.
3. On-Resin Cyclization: a. Swell the deprotected peptide-resin in N-methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture. b. Add a solution of a coupling agent and a base. A common combination is HATU (4 equivalents) and DIPEA (8 equivalents) in NMP.[1] c. Allow the reaction to proceed for 12-24 hours at room temperature. d. Monitor the reaction for completion using a Kaiser test (should be negative). e. Wash the resin extensively with DMF, DCM, and methanol.
4. Cleavage and Purification: a. Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours. b. Precipitate the crude peptide in cold diethyl ether. c. Purify the cyclic peptide by reverse-phase HPLC. d. Confirm the product by mass spectrometry.
Protocol 2: On-Resin Click Cyclization (Triazole Bridge)
This protocol details the formation of a triazole bridge using CuAAC click chemistry.
1. Linear Peptide Synthesis: a. Synthesize the linear peptide on a suitable resin using Fmoc-SPPS. b. Incorporate an azide-containing amino acid (e.g., Fmoc-L-Lys(N₃)-OH) and an alkyne-containing glutamic acid derivative (e.g., Fmoc-Glu(propargyl ester)-OH) at the desired positions.
2. On-Resin Click Reaction: a. Swell the peptide-resin in DMF or DMSO. b. Prepare the catalyst solution. In a separate vial, dissolve Copper(I) Bromide (CuBr, 1 equivalent based on resin loading) in nitrogen-purged DMSO (12 mL/g resin). c. Add the CuBr solution to the resin. d. Add 1 equivalent of 0.1 M aqueous ascorbic acid solution (to keep copper in the Cu(I) state). e. Add 10 equivalents of a non-coordinating base, such as 2,6-lutidine or DIPEA. f. Purge the reaction vessel with nitrogen, seal, and shake gently at room temperature for 16-18 hours. g. Wash the resin thoroughly with DMF, DCM, and methanol.
3. Cleavage and Purification: a. Proceed with the standard cleavage and purification protocol as described in Section 4.1, Step 4.
Visualizations
Caption: Workflow for On-Resin Lactam Bridge Synthesis.
Caption: Reaction Scheme for Triazole Bridge Formation.
Caption: Conversion of N-Terminal Glu to Pyroglutamic Acid.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled peptide - Wikipedia [en.wikipedia.org]
- 3. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. ucj.org.ua [ucj.org.ua]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 14. biotage.com [biotage.com]
- 15. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of H-Glu(OtBu)-OMe.HCl in the Synthesis of Bioactive Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide synthesis. Among these, L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, or H-Glu(OtBu)-OMe.HCl, serves as a valuable building block for the creation of complex and potent bioactive peptides. Its unique protecting group strategy allows for selective deprotection and modification, making it a versatile tool in both solid-phase and solution-phase peptide synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in synthesizing bioactive peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) analogs and other therapeutically relevant peptides.
Introduction to this compound
This compound is a derivative of glutamic acid where the side chain (gamma) carboxylic acid is protected by a tert-butyl (OtBu) group, and the alpha carboxylic acid is protected as a methyl ester (OMe). The amino group is present as a hydrochloride salt.[1][2][3][4] This protection scheme is particularly useful in peptide chemistry. The OtBu group is stable under many coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). The methyl ester provides protection for the C-terminus during solution-phase synthesis and can be saponified if further C-terminal elongation is required.
Application in the Synthesis of GLP-1 Analogs
GLP-1 analogs, such as Liraglutide and Semaglutide, are critical therapeutics for the management of type 2 diabetes and obesity. These long-acting peptides often incorporate a glutamic acid residue linked to a fatty acid chain to enhance their pharmacokinetic profile. While solid-phase peptide synthesis (SPPS) of these molecules typically utilizes Fmoc-Glu(OtBu)-OH, the principles of glutamic acid side-chain manipulation are directly applicable.
Solid-Phase Peptide Synthesis (SPPS) of Liraglutide Backbone
The synthesis of Liraglutide involves the sequential coupling of amino acids onto a solid support. A key step is the incorporation of a protected glutamic acid, which will later be acylated. The following table summarizes representative yields and purities achieved in the synthesis of Liraglutide, highlighting the efficiency of incorporating the protected glutamic acid moiety.
| Synthesis Step | Product | Yield (%) | Purity (%) |
| Full SPPS | Crude Liraglutide | Near Quantitative | 84% |
| Purification | Purified Liraglutide | 69% (overall) | >97% |
Experimental Protocol: Solid-Phase Synthesis of a Peptide containing Glutamic Acid
This protocol outlines the general steps for incorporating a protected glutamic acid residue into a peptide chain on a solid support, adapted from established methods for Liraglutide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Glu(OtBu)-OH (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from glutamic acid).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase HPLC.[5][6]
Application in Solution-Phase Peptide Synthesis
This compound is particularly well-suited for solution-phase peptide synthesis, where it can be used as the C-terminal amino acid ester. This method is often preferred for the synthesis of shorter peptides or peptide fragments.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-Glu(OtBu)-OMe)
This protocol describes the synthesis of a dipeptide by coupling an N-terminally protected amino acid (Boc-Alanine) with this compound.
Materials:
-
Boc-Ala-OH
-
This compound
-
Coupling reagent (e.g., DCC, EDC)
-
Coupling additive (e.g., HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Ethyl acetate (B1210297)
-
1M HCl, 5% NaHCO₃ solution, brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C and add DIPEA (1.0 equivalent) dropwise. Stir for 20 minutes at 0°C to generate the free amine.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C and add DCC (1.1 equivalents). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the neutralized H-Glu(OtBu)-OMe solution to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, 5% NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by silica (B1680970) gel chromatography.
| Dipeptide Synthesis | Product | Typical Yield (%) | Typical Purity (%) |
| Solution-Phase Coupling | Boc-Ala-Glu(OtBu)-OMe | 85-95% | >95% (after chromatography) |
Bioactive Peptides and Signaling Pathways
The incorporation of glutamic acid is crucial for the bioactivity of many peptides. Understanding the signaling pathways these peptides modulate is essential for drug development.
GLP-1 Receptor Signaling Pathway
GLP-1 and its analogs exert their effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Ghrelin Receptor Signaling Pathway
Ghrelin, the "hunger hormone," and its analogs, signal through the growth hormone secretagogue receptor (GHSR), another GPCR. This pathway primarily involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Conclusion
This compound and its related protected glutamic acid derivatives are indispensable tools in the synthesis of bioactive peptides. A thorough understanding of their chemistry, coupled with optimized solid-phase and solution-phase protocols, enables the efficient production of complex peptide therapeutics. Furthermore, a clear comprehension of the molecular signaling pathways these peptides modulate is paramount for the rational design and development of novel and more effective drugs. The protocols and data presented herein provide a solid foundation for researchers to successfully incorporate glutamic acid derivatives into their peptide synthesis workflows.
References
- 1. H-Glu(OtBu)-OMe·HCl | this compound | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. chemscene.com [chemscene.com]
- 5. fda.gov [fda.gov]
- 6. Quality Considerations in Solid Phase Peptide Synthesis: A Case Study with Liraglutide | FDA [fda.gov]
Troubleshooting & Optimization
common side reactions with H-Glu(OtBu)-OMe.HCl in peptide synthesis
Welcome to the technical support center for H-Glu(OtBu)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected amino acid derivative of glutamic acid. It is commonly used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The key protecting groups are the tert-butyl (OtBu) ester on the side-chain carboxyl group and the methyl ester (OMe) on the alpha-carboxyl group. The alpha-amino group is present as a hydrochloride salt. This strategic protection allows for the controlled formation of peptide bonds.
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reactions associated with the use of this compound, particularly when it is at the N-terminus of a peptide chain, are:
-
Pyroglutamate (B8496135) Formation: Intramolecular cyclization of the N-terminal glutamic acid residue to form a pyroglutamyl (pGlu) residue.[3][4][5]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide unit to form a stable six-membered ring, leading to the cleavage of the dipeptide from the growing peptide chain.[3][6][7]
-
Side reactions related to the tert-butyl (OtBu) protecting group: During the final acid cleavage step, the released tert-butyl cation can lead to the alkylation of sensitive residues like tryptophan and cysteine if proper scavengers are not used.[1]
Q3: How should this compound be properly stored and handled?
Proper storage and handling are crucial to maintain the integrity of this compound. It should be stored at 4°C in a sealed container, away from moisture.[8] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in a sealed container to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis using this compound.
Issue 1: Unexpected mass loss of 18 Da in the final peptide, suggesting pyroglutamate formation.
Cause: N-terminal glutamic acid residues, especially with a free alpha-amino group, can undergo intramolecular cyclization to form a pyroglutamyl residue, resulting in the loss of a water molecule (18 Da). This can occur spontaneously, particularly under acidic or thermal stress.[5][9]
Troubleshooting Steps:
-
Confirm Pyroglutamate Formation:
-
Analyze the crude peptide by LC-MS. Look for a peak with the expected mass of the target peptide minus 18 Da.
-
Perform tandem MS (MS/MS) on the suspected pyroglutamate-containing peptide to confirm the modification at the N-terminus.
-
-
Prevention and Mitigation:
-
Minimize exposure to acidic conditions: If possible, avoid prolonged exposure of the N-terminal Glu residue to acidic conditions during synthesis.
-
Optimize coupling conditions: Use efficient coupling reagents to ensure rapid acylation of the N-terminal Glu, minimizing the time its amino group is free.
-
Incorporate as a dipeptide: If the sequence allows, coupling a dipeptide containing the N-terminal Glu can sometimes reduce the likelihood of cyclization.
-
Use of pre-formed pyroglutamic acid: For sequences requiring an N-terminal pyroglutamyl residue, it is often more efficient to use a pre-formed pyroglutamic acid derivative in the synthesis.[10]
-
Issue 2: Low yield of the target peptide and presence of a small cyclic dipeptide byproduct.
Cause: When H-Glu(OtBu)-OMe is the second amino acid in the sequence (following the N-terminal amino acid), the dipeptide can be susceptible to diketopiperazine (DKP) formation. This involves the nucleophilic attack of the N-terminal amino group on the carbonyl group of the second amino acid's ester, leading to cleavage of the dipeptide from the resin.[3][7] This is particularly prevalent when proline or glycine (B1666218) are in the first two positions.[11]
Troubleshooting Steps:
-
Identify the Diketopiperazine:
-
Prevention and Mitigation:
-
Use of 2-chlorotrityl chloride (2-CTC) resin: This resin is known to suppress DKP formation due to its steric hindrance.
-
In situ neutralization protocols: In Boc-based synthesis, using in situ neutralization can reduce DKP formation.[6]
-
Incorporate as a dipeptide: Coupling a pre-formed dipeptide can bypass the susceptible dipeptide stage on the resin.
-
Use of milder deprotection conditions: Lowering the concentration of piperidine (B6355638) or using alternative bases like piperazine (B1678402) for Fmoc deprotection can sometimes reduce DKP formation.[7][11]
-
Issue 3: Presence of adducts on sensitive amino acid residues (e.g., +56 Da on Trp).
Cause: During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), the tert-butyl (OtBu) protecting group from the glutamic acid side chain is removed, generating a reactive tert-butyl cation. This cation can then alkylate nucleophilic side chains of other amino acids, most commonly tryptophan (Trp) and cysteine (Cys).[1]
Troubleshooting Steps:
-
Identify the Side Product:
-
Use LC-MS to identify peaks with mass additions corresponding to tert-butylation (+56 Da).
-
-
Prevention and Mitigation:
-
Use of Scavengers: Always include scavengers in the cleavage cocktail to trap the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[1] A standard cleavage cocktail is TFA/TIS/water (95:2.5:2.5).
-
Optimize Scavenger Cocktail: For peptides rich in sensitive residues, the scavenger cocktail may need to be optimized. For instance, for Trp-containing peptides, adding EDT can be beneficial.
-
Quantitative Data Summary
While specific quantitative data for side reactions with this compound is not extensively published, the following table provides an estimated summary based on studies of similar glutamic acid derivatives and model peptides. The actual extent of side reactions can vary significantly depending on the peptide sequence and reaction conditions.
| Side Reaction | Influencing Factors | Estimated Occurrence (%) | Mitigation Strategy |
| Pyroglutamate Formation | N-terminal Glu, acidic pH, high temperature | 1-15% | Rapid coupling, avoid prolonged acid exposure |
| Diketopiperazine Formation | Dipeptide sequence (e.g., X-Glu), resin type, base used for deprotection | 5-50% (highly sequence dependent) | Use of 2-CTC resin, dipeptide coupling |
| t-Butylation of Trp | Presence of Trp, insufficient scavengers during cleavage | 2-20% | Use of scavenger cocktails (e.g., TFA/TIS/H₂O/EDT) |
Experimental Protocols
Protocol 1: HPLC Method for Detection and Quantification of Pyroglutamate Formation
This protocol outlines a general method for analyzing the formation of pyroglutamate in a crude peptide sample.
1. Sample Preparation:
- Dissolve the crude, cleaved peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile). A typical concentration is 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).
- Flow Rate: 1 mL/min.
- Detection: UV at 214 nm and 280 nm.
3. Data Analysis:
- Identify the peak corresponding to the desired peptide and the peak corresponding to the pyroglutamate-containing peptide (which will typically have a slightly different retention time and a mass difference of -18 Da as confirmed by LC-MS).
- Quantify the relative amounts of each species by integrating the peak areas. The percentage of pyroglutamate formation can be calculated as: (Area of pGlu-peptide / (Area of pGlu-peptide + Area of desired peptide)) * 100.
Protocol 2: LC-MS/MS Method for Identification of Diketopiperazine (DKP) Byproducts
This protocol describes a method to identify DKP byproducts that may have been cleaved from the resin.
1. Sample Collection:
- After the coupling of the second amino acid, collect the reaction solution and subsequent washes.
- If DKP formation is suspected after the entire synthesis, analyze the crude peptide solution.
2. LC-MS/MS Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reverse-phase column suitable for small molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A rapid gradient suitable for eluting small, polar molecules (e.g., 0-50% B in 5 minutes).
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.
- Ionization Mode: Positive ion mode.
3. Data Analysis:
- Extract the ion chromatogram for the expected mass of the DKP.
- Perform MS/MS analysis on the parent ion to obtain a fragmentation pattern. The fragmentation pattern can be used to confirm the identity of the DKP.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
preventing racemization during coupling of H-Glu(OtBu)-OMe.HCl
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the coupling of H-Glu(OtBu)-OMe.HCl in your peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the L-form of glutamic acid to a mixture of L- and D-forms). In peptide synthesis, the incorporation of the incorrect D-amino acid can lead to a final peptide with altered three-dimensional structure, which can significantly impact its biological activity and therapeutic efficacy. This makes preventing racemization a critical aspect of successful peptide synthesis.
Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?
A2: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This is more likely to occur under strongly basic conditions.
Q3: Which factors have the most significant impact on racemization during the coupling of this compound?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides used alone can lead to high levels of racemization.
-
Additives: The presence of racemization-suppressing additives is crucial, especially when using carbodiimide-based coupling reagents.
-
Base: The type and amount of base used can significantly impact racemization. Stronger and less sterically hindered bases tend to increase the rate of racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1]
-
Pre-activation Time: Longer pre-activation times of the amino acid before coupling can increase the likelihood of racemization.[1]
Troubleshooting Guide
Issue: High levels of D-isomer detected after coupling this compound.
This is a common problem that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate this issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization.
-
Recommendation: If you are using a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC) without an additive, it is highly recommended to include one. For minimal racemization, the combination of DIC with an additive like OxymaPure is a superior choice.[1] Onium salt-based reagents like HBTU and HATU can be efficient but may lead to higher racemization if not used under optimized conditions.[1] For particularly challenging couplings, COMU, which has a built-in racemization suppressing moiety, is an excellent option.[2]
Data Presentation: Comparison of Common Coupling Reagents and their Relative Racemization Risk
| Coupling Reagent/System | Additive | Relative Racemization Risk | Notes |
| HBTU, TBTU, HCTU | - | Moderate to High | Efficient but can promote racemization, especially with sensitive amino acids.[1] |
| HATU | - | Moderate | Generally considered to have a lower racemization potential than HBTU.[1] |
| DIC | None | High | Not recommended for use without an additive due to a high risk of racemization.[1] |
| DIC | HOBt | Low | A standard and effective combination for suppressing racemization.[1] |
| DIC | OxymaPure | Very Low | Highly recommended for minimizing racemization.[1] |
| COMU | - | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[2] |
Step 2: Assess the Base Used in the Coupling Reaction
The base plays a crucial role in the activation of the carboxylic acid and can also promote racemization by abstracting the alpha-proton.
-
Recommendation: If you are observing high levels of racemization, consider switching to a more sterically hindered base. For instance, if you are using N,N-diisopropylethylamine (DIPEA), changing to 2,4,6-collidine can significantly reduce racemization.[1] It is also important to use the minimum necessary amount of base.
Data Presentation: Comparison of Common Bases and their Impact on Racemization
| Base | Steric Hindrance | Relative Racemization Risk |
| N-methylmorpholine (NMM) | Low | High |
| N,N-diisopropylethylamine (DIPEA) | Moderate | Moderate |
| 2,4,6-Collidine | High | Low |
Step 3: Review and Optimize Your Experimental Protocol
Fine-tuning your experimental conditions can further minimize the risk of racemization.
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the formation of the racemization-prone oxazolone intermediate.[1]
-
Control the Temperature: If possible, perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While higher temperatures can increase the coupling rate, they also accelerate racemization.[1]
-
Solvent Choice: While common polar aprotic solvents like DMF and NMP are generally suitable, ensure they are of high purity and anhydrous.
Experimental Protocols
Low-Racemization Coupling Protocol for this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIPEA or 2,4,6-collidine (3 equivalents) to neutralize the HCl salt.
-
-
Coupling:
-
Add DIC (3 equivalents) to the amino acid/additive solution.
-
Immediately add the activated solution to the washed and deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Workflow for low-racemization coupling of this compound.
Caption: Troubleshooting flowchart for high racemization.
References
Technical Support Center: Troubleshooting OtBu Deprotection
Welcome to the technical support center for troubleshooting the deprotection of the tert-butyl (OtBu) ester protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete OtBu deprotection?
Incomplete deprotection of the OtBu group is frequently due to issues with the acidic reagent, most commonly Trifluoroacetic Acid (TFA). Key factors include:
-
Insufficient Acid Strength or Concentration: For complete and efficient cleavage, a high concentration of TFA is generally required, often in a solution with a co-solvent like Dichloromethane (DCM).[1][2] Peptides containing certain amino acids, such as Ser(tBu) or Thr(tBu), may necessitate higher TFA concentrations for full deprotection.[2][3]
-
Inadequate Reaction Time: While many OtBu deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[2][4] Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal duration.[4]
-
Low Temperature: Most deprotection protocols are optimized for room temperature. Performing the reaction at lower temperatures will significantly slow down the rate of cleavage.[2]
-
Steric Hindrance: The chemical environment surrounding the OtBu group can affect its accessibility to the acidic reagent, potentially leading to incomplete removal.[2]
Q2: My HPLC/Mass Spectrometry analysis shows remaining OtBu-protected product. What steps should I take?
If you observe incomplete deprotection, consider the following troubleshooting steps:
-
Increase TFA Concentration: Ensure your cleavage cocktail contains a high percentage of TFA, typically 90-95%.[2]
-
Extend Reaction Time: Continue to monitor the reaction and allow it to proceed for a longer duration, for example, up to 4 hours or more, especially for sterically hindered substrates or certain protected amino acid residues.[2]
-
Optimize Scavengers: The presence of certain scavengers can sometimes influence the reaction outcome. Ensure you are using the appropriate scavengers for your substrate.
-
Consider a Stronger Acid: In some cases, a stronger acid than TFA may be required. However, this should be approached with caution as it can affect other acid-labile protecting groups.
Q3: What are scavengers and why are they crucial in OtBu deprotection?
During the acid-catalyzed cleavage of the OtBu group, a reactive tert-butyl cation (tBu+) is formed.[1][2] This cation is a powerful electrophile that can lead to unwanted side reactions by alkylating nucleophilic residues in your molecule, particularly the indole (B1671886) ring of tryptophan and the thiol group of cysteine.[2][5]
Scavengers are reagents added to the reaction mixture to "trap" or quench these reactive tert-butyl cations, thereby preventing these side reactions and improving the purity of the final product.[2][5]
Q4: How do I select the right scavenger for my deprotection reaction?
The choice of scavenger is dictated by the amino acid composition of your peptide or the functional groups present in your molecule.[2]
| Scavenger | Target Residue/Side Reaction | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General carbocation scavenger, particularly effective for tryptophan.[2][6] | 2.5-5% | Highly effective for preventing t-butylation of tryptophan.[2] |
| Water | Hydrolyzes tert-butyl cations.[2] | 2.5-5% | Commonly used in combination with other scavengers.[7] |
| Thioanisole | Reduces S-t-butylation of cysteine and can accelerate the removal of Arg(Pmc/Mtr) groups.[2] | Varies | Can also help prevent oxidation of tryptophan.[2] |
| 1,2-Ethanedithiol (EDT) | Effective at reducing S-t-butylation of cysteine residues.[2][7] | Varies | Use with caution as prolonged exposure with tryptophan-containing peptides can lead to side reactions.[8] |
A commonly used general-purpose scavenger cocktail is a mixture of TFA:TIS:H2O in a 95:2.5:2.5 ratio.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete OtBu deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Efficiency of H-Glu(OtBu)-OMe.HCl
Welcome to the technical support center for optimizing peptide coupling reactions involving L-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a peptide coupling reaction?
A1: this compound serves as the amine (nucleophilic) component in a peptide coupling reaction. Its N-terminus is free (protonated as a hydrochloride salt), while its α-carboxyl group is protected as a methyl ester and its γ-carboxyl group is protected as a tert-butyl ester. It will be acylated by an activated N-protected amino acid to form a new peptide bond.
Q2: Why is it necessary to add a base to the reaction? How much should I use?
A2: A base is crucial for two primary reasons. First, it must neutralize the hydrochloride salt to liberate the free amine of this compound, which is the reactive species.[1] Second, most modern coupling reagents, particularly aminium/uronium and phosphonium (B103445) salts like HATU or PyBOP, require a basic environment to facilitate the activation of the carboxylic acid component.[2] For optimal results, a minimum of two equivalents of a tertiary amine base is typically required: one equivalent for neutralization and one for the coupling reaction itself.
Q3: Which base should I choose: DIPEA or NMM?
A3: The choice depends on the sensitivity of your carboxylic acid component to racemization.
-
N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, strong base. It is an excellent choice for coupling sterically challenging amino acids where high reactivity is needed.[2]
-
N-Methylmorpholine (NMM) is a weaker, less hindered base. It is often preferred when coupling amino acids that are prone to racemization (e.g., His, Cys), as its lower basicity helps minimize this side reaction.[2]
Q4: My starting materials (the N-protected amino acid and this compound) are not fully dissolving. What should I do?
A4: Poor solubility can significantly hinder reaction rates. Ensure you are using high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) is a standard choice, but for difficult sequences, N-Methyl-2-pyrrolidone (NMP) often provides superior solvating power. In some cases, a mixture of solvents like DMF and Dichloromethane (DCM) can improve solubility and resin swelling in solid-phase synthesis.
Q5: Can the methyl ester on this compound cause side reactions?
A5: Under standard peptide coupling conditions, the methyl ester is generally stable. However, prolonged exposure to strong bases or nucleophiles could potentially lead to hydrolysis or transesterification, though this is not a commonly reported issue during the coupling step itself. The primary challenges are typically related to steric hindrance at the amine and ensuring complete reaction.[3]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound as the amine component in a coupling reaction.
Issue 1: Low or No Yield of the Desired Dipeptide
| Possible Cause | Recommended Solution |
| Incomplete Neutralization: The free amine of this compound was not fully generated, preventing it from reacting. | Ensure at least one equivalent of base (e.g., DIPEA, NMM) is used for neutralization before the coupling step. Consider a brief pre-incubation of this compound with the base (5-10 minutes) before adding the activated carboxylic acid. |
| Inefficient Coupling Reagent: The chosen coupling reagent is not potent enough to overcome the steric hindrance from the OtBu group and the incoming activated amino acid. | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU , HCTU , or COMU are highly effective for sterically hindered couplings.[4] Phosphonium salts like PyBOP or PyAOP are also excellent alternatives.[1] |
| Insufficient Reaction Time/Temperature: The reaction did not proceed to completion due to slow kinetics. | Extend the reaction time (e.g., from 2 hours to 4-6 hours or overnight), monitoring progress with TLC or LC-MS. Cautiously increasing the temperature (e.g., to 30-40°C) can also improve the reaction rate, but this may increase the risk of racemization of the activated acid component. |
| Moisture Contamination: Water in the solvents or reagents has hydrolyzed the activated ester intermediate, quenching the reaction. | Use high-purity, anhydrous solvents (e.g., dry DMF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Presence of Unreacted Starting Materials in the Final Mixture
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry: An improper molar ratio of reactants can leave one component in excess. | A common starting point is a molar ratio of (Carboxylic Acid : Coupling Reagent : Amine Component : Base) = (1.1 : 1.1 : 1.0 : 2.2).[5] Ensure accurate weighing and dispensing of all reagents. |
| Sub-optimal Pre-activation: The carboxylic acid was not fully activated before the addition of the amine component. | Allow the N-protected amino acid and the coupling reagent to pre-activate in the presence of base for a short period (1-5 minutes) before adding the neutralized this compound solution. |
| Peptide Aggregation (SPPS): In solid-phase synthesis, the growing peptide chain may aggregate, making the N-terminal amine inaccessible. | Switch to a solvent with better solvating properties like NMP or use a solvent mixture. Adding chaotropic salts (e.g., LiCl) can also help disrupt aggregation.[6] |
Issue 3: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Racemization: The chiral center of the N-protected amino acid (the carboxylic component) has epimerized. | Add a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, especially when using carbodiimides (EDC, DIC).[1] Use a weaker base like NMM instead of DIPEA.[2] Perform the reaction at a lower temperature (e.g., 0°C). |
| Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially if the second amino acid is Pro or Gly. | This is more common in solid-phase synthesis during the Fmoc-deprotection step. Using in situ neutralization protocols can help suppress this side reaction.[6] |
| N-acylurea Formation: When using carbodiimide (B86325) reagents (EDC, DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. | Ensure the addition of HOBt or Oxyma, which traps the O-acylisourea intermediate as a more stable active ester, minimizing the rearrangement.[2] |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents
This table provides a general comparison to guide reagent selection for coupling to a sterically hindered amine like this compound.
| Coupling Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Very High | Low (with HOAt/Oxyma) | HATU is often considered the gold standard for difficult couplings.[4] HBTU may cause guanidinylation of the free amine if used in excess. |
| Oxyma-Based Reagents | COMU | Very High | Very Low | Excellent safety profile (non-explosive byproducts) and high efficiency, comparable to HATU.[2] Water-soluble byproducts ease purification. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | PyBOP is a robust and efficient reagent.[1] PyAOP is particularly effective for N-methylated or other highly hindered amino acids. Byproducts can be less hazardous than those from BOP. |
| Carbodiimides | EDC, DIC | Moderate | Moderate to High | Cost-effective. Requires an additive (HOBt, Oxyma) to boost efficiency and suppress racemization.[1] Byproducts (ureas) can complicate purification. |
Experimental Protocols
Detailed Protocol for Solution-Phase Coupling of Boc-Ala-OH to this compound
This protocol provides a general guideline for the synthesis of Boc-Ala-Glu(OtBu)-OMe. It may require optimization for different amino acid partners.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
H-L-Glu(OtBu)-OMe.HCl
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq.) dropwise and stir the solution at 0°C for 15 minutes to generate the free amine.
-
Carboxylic Acid Activation: In a separate dry flask, dissolve Boc-Ala-OH (1.05 eq.) and HATU (1.05 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 2-3 minutes. This is the "pre-activation" step.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution from step 2 to the neutralized amine solution from step 1 at 0°C. Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Remove the DMF under reduced pressure (high vacuum).
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate), to obtain the pure Boc-Ala-Glu(OtBu)-OMe.
Visualizations
Caption: Experimental workflow for a typical solution-phase peptide coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
Technical Support Center: Strategies to Avoid Diketopiperazine Formation with Glutamic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing diketopiperazine (DKP) formation during the synthesis of peptides containing glutamic acid (Glu) derivatives. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with glutamic acid derivatives?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during peptide synthesis, particularly at the dipeptide stage. The deprotected N-terminal amine of a dipeptidyl-resin attacks the carbonyl group of the activated C-terminal amino acid, leading to the formation of a stable six-membered cyclic dipeptide (a diketopiperazine). This results in the cleavage of the dipeptide from the resin, terminating the peptide chain elongation and reducing the overall yield. Glutamic acid, and its amide counterpart glutamine (Gln), are particularly susceptible to cyclization reactions. While pyroglutamate (B8496135) formation (intramolecular cyclization of the N-terminal Glu/Gln) is a more commonly discussed side reaction, DKP formation is also a significant issue, especially when Glu or Gln is the N-terminal residue of a dipeptide.[1] Peptides with N-terminal polar or charged amino acids, such as glutamic acid, have been shown to undergo relatively fast DKP formation.[2][3]
Q2: What is the difference between diketopiperazine formation and pyroglutamate formation for N-terminal glutamic acid?
A2: Both are intramolecular cyclization reactions involving an N-terminal glutamic acid or glutamine residue, but they differ in the atoms involved and the resulting structure.
-
Diketopiperazine (DKP) formation involves the N-terminal amine of the first amino acid (Glu) attacking the amide bond carbonyl carbon between the second and third amino acid residues (or the ester linkage to the resin at the dipeptide stage). This forms a six-membered ring containing atoms from both the first and second amino acids and cleaves the dipeptide from the growing chain.
-
Pyroglutamate formation involves the N-terminal amine attacking the side-chain carbonyl carbon of the same glutamic acid residue. This forms a five-membered lactam ring (a pyroglutamate residue) at the N-terminus of the peptide. This does not cleave the peptide from the resin but results in a modified, often biologically inactive, peptide.
Q3: Which peptide sequences involving glutamic acid are most at risk for DKP formation?
A3: Sequences where glutamic acid is the N-terminal amino acid of a dipeptide are at the highest risk. The risk is significantly elevated if the second amino acid is proline (Pro) due to its unique ability to adopt a cis-amide bond conformation, which pre-organizes the peptide backbone for intramolecular attack.[2][3] However, DKP formation can still occur with other amino acids in the second position, particularly sterically unhindered ones like glycine (B1666218) (Gly) or alanine (B10760859) (Ala).
Q4: How does the choice of N-terminal protecting group for glutamic acid affect DKP formation?
A4: The choice of N-terminal protecting group is critical. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (typically with piperidine), which generates a free N-terminal amine that can initiate DKP formation. The longer this free amine is exposed to basic conditions before the next coupling step, the higher the risk of cyclization. While alternative protecting groups that are cleaved under different conditions exist, modifying the Fmoc deprotection and subsequent coupling steps is a more common strategy.
Q5: Can the side-chain protection of glutamic acid influence DKP formation?
A5: Yes, the side-chain protecting group can have an indirect influence. A bulky side-chain protecting group, such as the commonly used tert-butyl (OtBu) ester, can sterically hinder the approach of the N-terminal amine to the backbone carbonyl, potentially reducing the rate of DKP formation. However, this effect is generally less significant than the influence of the peptide sequence and reaction conditions. The primary role of the side-chain protecting group is to prevent side reactions at the gamma-carboxyl group of glutamic acid.[4]
Troubleshooting Guide
Problem: My peptide synthesis yield is very low, and I suspect DKP formation with an N-terminal Glu-Xaa sequence.
| Question | Possible Cause(s) | Recommended Solution(s) |
| What is the second amino acid (Xaa) in your sequence? | If Xaa is Proline (Pro), the sequence is highly prone to DKP formation. Other residues like Gly or Ala also present a significant risk. | Strategy: Use a pre-formed dipeptide building block, Fmoc-Glu(OtBu)-Xaa-OH, for the coupling. This bypasses the vulnerable dipeptidyl-resin stage. See Protocol 2 for a general procedure. |
| What are your Fmoc deprotection conditions? | Prolonged exposure to the basic deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) increases the time the reactive N-terminal amine is available for intramolecular cyclization. | Strategy: Reduce the Fmoc deprotection time. For the second amino acid, consider a shorter treatment (e.g., 2 x 5 minutes instead of 2 x 10 minutes). Immediately follow with thorough washing and the next coupling step. |
| What coupling reagents are you using? | Slower coupling reactions can leave the deprotected N-terminal amine exposed for longer, increasing the chance of DKP formation. Some coupling reagents may be less efficient for certain sequences. | Strategy: Switch to a more efficient, modern coupling reagent. Onium salt-based reagents like HATU , HCTU , or COMU are generally faster and more efficient than carbodiimide-based reagents like DIC alone. Using DIC in combination with an additive like OxymaPure can also significantly improve coupling efficiency and reduce side reactions. See Table 2 for a comparison. |
| Are you coupling the third amino acid onto a dipeptidyl-resin? | This is the most critical step for DKP formation. | Strategy 1: Perform the coupling of the third amino acid immediately after the deprotection of the second residue. Minimize any delays. Strategy 2 (Recommended): As mentioned above, use a pre-synthesized and purified Fmoc-Glu(OtBu)-Xaa-OH dipeptide. This is the most robust method to prevent DKP formation at this stage. |
| What is your reaction temperature? | Higher temperatures can accelerate the rate of DKP formation. | Strategy: If you are performing couplings at elevated temperatures (e.g., with microwave assistance), consider reducing the temperature for the coupling of the third amino acid onto the Glu-Xaa-resin sequence. |
Data Presentation
Table 1: Dissociation Half-Life of Xaa-Pro-Gly₄-Lys₇ Peptides via DKP Formation
This table summarizes the dissociation half-life (t₁/₂) of various model peptides at 75°C in ethanol, illustrating the propensity of different N-terminal amino acids to undergo DKP formation when followed by proline. A shorter half-life indicates a higher rate of DKP formation.
| N-terminal Amino Acid (Xaa) | Dissociation Half-Life (t₁/₂) at 75°C (minutes) | Relative Rate Category |
| Glutamine (Gln) | 33 | Fast |
| Glutamic Acid (Glu) | 46 | Fast |
| Lysine (Lys) | 68 | Moderate |
| Serine (Ser) | 75 | Moderate |
| Phenylalanine (Phe) | 88 | Moderate |
| Tyrosine (Tyr) | 91 | Moderate |
| Valine (Val) | 127 | Slow |
| Tryptophan (Trp) | 224 | Slow |
| Glycine (Gly) | 276 | Slow |
Data adapted from a kinetic study on model peptides.[2][3] The results clearly indicate that peptides with N-terminal glutamine and glutamic acid are among the most susceptible to cleavage through DKP formation.
Table 2: General Comparison of Common Coupling Reagents
This table provides a qualitative comparison of commonly used coupling reagents in solid-phase peptide synthesis (SPPS). The choice of reagent can significantly impact coupling efficiency and the minimization of side reactions like DKP formation.
| Reagent Class | Examples | Speed | Racemization Risk | Notes on DKP Prevention |
| Carbodiimides | DIC, DCC | Moderate | High (without additives) | When used with additives like OxymaPure or HOBt, efficiency increases, which can reduce the time available for DKP formation.[4] |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HCTU | Fast | Low | Generally efficient, leading to rapid peptide bond formation. HCTU is often more efficient than HBTU. |
| Onium Salts (Azabenzotriazole-based) | HATU | Very Fast | Very Low | Highly reactive OAt-ester formation leads to very fast and efficient coupling, making it an excellent choice for minimizing the time the N-terminal amine is free.[5] |
| Onium Salts (Oxime-based) | COMU | Very Fast | Very Low | Forms a highly reactive Oxyma ester. Known for high efficiency, good solubility, and a favorable safety profile compared to benzotriazole-based reagents.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | Efficient reagents, with PyAOP being more reactive than PyBOP. Less risk of guanidinylation side reactions compared to aminium/uronium salts. |
Experimental Protocols
Protocol 1: Standard SPPS Coupling of Fmoc-Glu(OtBu)-OH (3rd Residue) with Minimized DKP Risk
This protocol details the critical coupling step of the third amino acid onto a Glu-Xaa-resin, incorporating best practices to minimize DKP formation when not using a dipeptide building block.
1. Materials:
-
H-Xaa-Glu(OtBu)-Resin (swollen in DMF)
-
Fmoc-protected amino acid (3rd residue, 5 equivalents)
-
HATU (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
2. Procedure:
-
Fmoc Deprotection: Treat the swollen H-Xaa-Glu(OtBu)-Resin with Fmoc deprotection solution for a reduced time (e.g., 2 x 5 minutes). This minimizes the exposure of the free amine of glutamic acid to the basic conditions.
-
Washing: Immediately after deprotection, thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the deprotection solution.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Chain Elongation: Proceed with the deprotection and coupling cycle for the next amino acid.
Protocol 2: Synthesis and Use of an Fmoc-Glu(OtBu)-Xaa-OH Dipeptide Building Block
This is the most effective strategy to completely avoid DKP formation at the dipeptide stage. The protocol involves synthesizing the dipeptide in solution phase, purifying it, and then using it as a single unit in SPPS.
Part A: Solution-Phase Synthesis of the Dipeptide
-
Materials:
-
H-Xaa-OMe·HCl (e.g., H-Ala-OMe·HCl, 1.0 eq.)
-
Fmoc-Glu(OtBu)-OH (1.05 eq.)
-
HATU (1.05 eq.)
-
DIPEA (2.5 eq.)
-
Ethyl acetate (B1210297) (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF), water
-
-
Procedure (Coupling):
-
Dissolve H-Xaa-OMe·HCl in DMF. Cool the solution to 0°C.
-
Add DIPEA and stir for 10 minutes.
-
In a separate flask, dissolve Fmoc-Glu(OtBu)-OH and HATU in DMF.
-
Add the activated glutamic acid solution to the amino acid ester solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and perform aqueous workup (wash with 1 M HCl, water, sat. NaHCO₃, and brine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide methyl ester. Purify by column chromatography if necessary.
-
-
Procedure (Saponification):
-
Dissolve the purified, protected dipeptide methyl ester in a mixture of THF and water.
-
Cool to 0°C and add LiOH (1.5 eq.).
-
Stir the mixture, allowing it to warm to room temperature, until TLC indicates complete consumption of the starting material.
-
Acidify the mixture to pH ~3 with 1 M HCl and extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final Fmoc-Glu(OtBu)-Xaa-OH dipeptide.
-
Part B: Using the Dipeptide in SPPS
-
The purified Fmoc-Glu(OtBu)-Xaa-OH is used in the SPPS protocol just like a single amino acid.
-
Couple the dipeptide onto the N-terminal deprotected amino acid on the resin using standard coupling conditions (e.g., with HATU/DIPEA as described in Protocol 1). This completely bypasses the formation of the at-risk dipeptidyl-resin intermediate.
Visualizations
Mechanism of DKP vs. Pyroglutamate Formation
Caption: Competing cyclization pathways for N-terminal glutamic acid.
Experimental Workflow: DKP Prevention Using a Dipeptide Building Block
Caption: Workflow for avoiding DKP formation via dipeptide coupling.
Troubleshooting Logic for Low Peptide Yield
References
Technical Support Center: Managing Aggregation in Peptides Containing H-Glu(OtBu)-OMe.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences containing the H-Glu(OtBu)-OMe.HCl residue.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Starting Material
-
Question: My this compound will not dissolve in the desired solvent for my peptide synthesis protocol. What should I do?
-
Answer: this compound is a salt and its solubility can be influenced by the solvent system. While highly soluble in DMSO (up to 125 mg/mL with sonication), its solubility in other common peptide synthesis solvents like DMF and NMP may be lower.[1][2][3]
-
Recommendation: Start by attempting to dissolve a small amount of the peptide in the intended solvent. If solubility is poor, consider the following:
-
Solvent Screening: Test solubility in alternative solvents such as NMP or mixtures containing a small percentage of DMSO.[4] For post-synthesis applications, aqueous buffers with organic modifiers like acetonitrile (B52724) or isopropanol (B130326) can be effective.
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][3]
-
pH Adjustment (for aqueous solutions): For peptides, adjusting the pH away from the isoelectric point can significantly improve solubility. For acidic peptides, dissolving in a slightly basic buffer may help, while basic peptides may dissolve better in acidic conditions.[5]
-
-
Issue 2: Evidence of On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Question: I am observing poor resin swelling and incomplete Fmoc deprotection during the synthesis of a peptide containing a Glu(OtBu) residue. Could this be aggregation?
-
Answer: Yes, these are classic signs of on-resin peptide aggregation.[6] Aggregation can physically block reactive sites on the growing peptide chain, leading to failed couplings and deprotections. Peptides containing hydrophobic residues or those capable of forming hydrogen bonds are particularly prone to aggregation.[6]
-
Troubleshooting Steps:
-
Improve Solvation: Switch to a more effective solvent for solvating the peptide-resin, such as N-methylpyrrolidone (NMP) or a mixture of DMF with 25% DMSO.[4][7]
-
Disrupt Secondary Structures: Introduce chaotropic agents to the coupling and/or deprotection steps. Common choices include 0.8 M NaClO₄ or 4 M KSCN in DMF.[7]
-
Increase Temperature: Performing the coupling reaction at a higher temperature can help to disrupt hydrogen bonds and reduce aggregation.[6]
-
Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, consider resynthesizing the peptide with the incorporation of pseudoproline dipeptides or a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every six to seven residues to disrupt the formation of secondary structures.[6][7]
-
-
Issue 3: Post-Cleavage Precipitation and Aggregation
-
Question: My peptide, which contains a Glu(OtBu) residue, precipitated out of solution after cleavage from the resin and is now difficult to purify. How can I manage this?
-
Answer: Post-cleavage aggregation is a common problem, especially for peptides with hydrophobic stretches. The bulky tert-butyl protecting group on the glutamic acid side chain can contribute to the overall hydrophobicity of the peptide before its removal.
-
Solutions:
-
Direct HPLC Injection: If precipitation occurs upon removal of the cleavage cocktail, minimize evaporation and attempt to dissolve the crude mixture directly in the initial HPLC mobile phase for immediate purification.
-
Dissolution Optimization: Attempt to dissolve the crude peptide in various solvent systems. Start with aqueous solutions containing organic modifiers like acetonitrile or isopropanol. A small amount of acetic acid or trifluoroacetic acid (TFA) can help to protonate the peptide and increase solubility. For highly aggregated peptides, chaotropic agents like guanidinium (B1211019) hydrochloride (GnHCl) can be used, but will require removal during purification.[8]
-
pH Adjustment: Carefully adjust the pH of the dissolution buffer to be far from the peptide's isoelectric point (pI). Peptides are generally most soluble at pH values where they carry a net positive or negative charge. For a peptide containing a glutamic acid residue, increasing the pH above its pKa will result in a net negative charge, which can enhance solubility.[9][10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the OtBu protecting group on the glutamic acid side chain?
-
A1: The tert-butyl (OtBu) ester protects the carboxylic acid side chain of glutamic acid from participating in unwanted side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage step.
-
-
Q2: Can the choice of coupling reagent affect aggregation?
-
A2: While the coupling reagent's primary role is to facilitate amide bond formation, some reagents and conditions can influence side reactions like racemization, which can be exacerbated in hindered couplings often associated with aggregating sequences. Using highly efficient coupling reagents like HATU or HBTU with an additive such as HOAt can improve coupling efficiency for sterically hindered amino acids.[11] However, for racemization-prone residues, a carbodiimide-based approach with an additive like OxymaPure may be a safer choice.[12]
-
-
Q3: How can I detect and quantify peptide aggregation?
-
A3: Several analytical techniques can be used:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is a robust and widely used method to separate and quantify soluble aggregates (dimers, trimers, and higher-order oligomers) based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and is sensitive to the presence of aggregates.
-
Visual Inspection and Turbidity: A simple method to detect gross aggregation is to visually inspect for precipitates or measure the turbidity of the solution using a spectrophotometer.
-
-
-
Q4: Are there any sequence-specific considerations for peptides containing Glu(OtBu)?
-
A4: Yes. Glutamic acid itself is not inherently highly aggregation-prone. However, its presence within a sequence containing multiple hydrophobic residues can contribute to overall aggregation propensity. The bulky OtBu group can increase steric hindrance during synthesis. Furthermore, acidic residues can influence the overall charge of the peptide, which is a critical factor in its solubility and aggregation behavior, especially in response to pH changes.[13][14]
-
Quantitative Data Summary
Table 1: Solubility of Protected Amino Acids in Common SPPS Solvents
| Protected Amino Acid | DMF (mg/mL) | NMP (mg/mL) | DCM (mg/mL) |
| Fmoc-Glu(OtBu)-OH | >200 | >200 | ~50 |
| Fmoc-Ala-OH | >200 | >200 | ~20 |
| Fmoc-Val-OH | >200 | >200 | ~100 |
| Fmoc-Leu-OH | >200 | >200 | >200 |
| Fmoc-Ile-OH | >200 | >200 | ~150 |
| Disclaimer: Data is representative and sourced from general literature on Fmoc-amino acid solubility.[15] Actual solubility can vary based on purity, temperature, and specific solvent batch. |
Table 2: Effect of Common Additives on Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Chaotropic Salts (e.g., NaClO₄, KSCN) | 0.8 M - 4 M | Disrupts hydrogen bonding and secondary structures.[7] |
| Guanidinium Hydrochloride (GnHCl) | Up to 1.0 M (during digestion) | Strong denaturant that disrupts non-covalent interactions.[8] |
| L-Arginine | 50 mM | Can act as a "hydrophobic shield" to suppress aggregation.[16] |
| Non-ionic Surfactants (e.g., Polysorbate 80) | 0.01 - 0.1% (v/v) | Reduce surface-induced aggregation. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize the native conformation of the peptide.[16] |
Table 3: Influence of pH and Temperature on Peptide Aggregation
| Parameter | Condition | General Effect on Aggregation | Reference |
| pH | Approaching Isoelectric Point (pI) | Increased aggregation due to minimal net charge and reduced electrostatic repulsion. | [17] |
| Away from Isoelectric Point (pI) | Decreased aggregation due to increased net charge and electrostatic repulsion. | [9][10] | |
| Acidic (e.g., pH 2.6) | Can promote β-sheet formation and assembly in some peptides with acidic residues.[18][19] | ||
| Temperature | Increased Temperature (e.g., 25°C vs 5°C) | Can accelerate aggregation kinetics.[20] However, in some cases, can disrupt hydrogen bonds and reduce on-resin aggregation.[6] | |
| Decreased Temperature (e.g., below 0°C) | Can also accelerate aggregation in some proteins due to changes in protein unfolding thermodynamics.[21] |
Experimental Protocols
Protocol 1: On-Resin Aggregation Disruption using Chaotropic Salts
-
Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Wash: Wash the resin thoroughly with DMF.
-
Chaotropic Salt Wash (Optional): Prior to coupling, wash the resin with a solution of 0.8 M NaClO₄ in DMF for 5-10 minutes.
-
Coupling:
-
Prepare the activated amino acid solution (e.g., Fmoc-amino acid, coupling reagent, and base in DMF).
-
For difficult couplings, consider adding a chaotropic salt directly to the coupling mixture (e.g., adjust the final concentration to be 0.8 M NaClO₄).
-
Add the activation mixture to the resin and allow it to react for the desired time.
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents and the chaotropic salt.
-
Monitoring: Perform a Kaiser test to check for complete coupling.
Protocol 2: Post-Cleavage Solubilization of Aggregated Peptides
-
Peptide Cleavage and Precipitation: Following standard cleavage from the resin (e.g., with a TFA-based cocktail), precipitate the peptide with cold diethyl ether and pellet by centrifugation.
-
Initial Dissolution Attempt:
-
To the peptide pellet, add a small volume of an aqueous solution containing 30-50% acetonitrile or isopropanol.
-
Vortex and sonicate the sample for 5-10 minutes.
-
-
Acidification (if necessary):
-
If the peptide remains insoluble, add 10% acetic acid or 0.1% TFA dropwise while vortexing.
-
-
Use of Chaotropic Agents (for highly resistant aggregates):
-
If the peptide is still insoluble, prepare a stock solution of 6 M Guanidinium Hydrochloride (GnHCl) in a suitable buffer.
-
Add the GnHCl stock solution to the peptide suspension to a final concentration of 1-2 M.
-
Incubate at room temperature with gentle agitation until the peptide dissolves.
-
Note: GnHCl must be removed during subsequent purification steps (e.g., via HPLC).
-
-
Filtration: Before analytical or preparative HPLC, filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any remaining particulate matter.
Protocol 3: Quantification of Soluble Aggregates by SEC-HPLC
-
Sample Preparation:
-
Dissolve the peptide sample in the SEC mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a size-exclusion column appropriate for the molecular weight range of your peptide and its potential aggregates.
-
-
Mobile Phase:
-
A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) with an organic modifier (e.g., 10-30% acetonitrile) to minimize non-specific interactions with the column matrix.
-
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
Aggregates will elute earlier than the monomeric peptide.
-
-
Quantification:
-
Integrate the peak areas for the monomer and any aggregate peaks.
-
Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visualizations
Caption: Experimental workflow from synthesis to analysis.
Caption: Troubleshooting decision tree for aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Autonomous aggregation suppression by acidic residues explains why chaperones favour basic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. The Kinetics of Aggregation of Poly-Glutamic Acid Based Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.unipd.it [research.unipd.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Synthesis Yield with H-Glu(OtBu)-OMe.HCl
Welcome to the technical support center for optimizing peptide synthesis using H-Glu(OtBu)-OMe.HCl. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and improve the yield and purity of your synthesized peptides.
Frequently Asked questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
A1: this compound is a glutamic acid derivative primarily used in solution-phase peptide synthesis. Its structure, with a free α-amino group, a methyl ester protecting the α-carboxyl group, and a tert-butyl ester protecting the γ-carboxyl group, makes it suitable for the elongation of a peptide chain at the N-terminus. It is often employed in fragment condensation strategies where peptide segments are coupled together in solution.
Q2: What are the most critical factors influencing the yield when using this compound?
A2: Several factors can significantly impact the final peptide yield. The most critical include:
-
Coupling efficiency: Incomplete coupling reactions are a primary cause of low yield. This can be due to steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.
-
Side reactions: Unwanted chemical reactions, such as racemization or hydrolysis of the protecting groups, can reduce the yield of the desired peptide.
-
Purification losses: Yield can be diminished during the work-up and purification steps. Optimizing purification protocols is crucial for maximizing the recovery of the final product.
-
Reagent quality and storage: The purity and proper storage of this compound and other reagents are essential for successful synthesis. This reagent should be stored at 4°C in a sealed container, away from moisture.[1][2] In solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q3: How can I minimize racemization during the coupling step?
A3: Racemization at the α-carbon of the amino acid being activated is a common side reaction that can be minimized by:
-
Using coupling reagents that incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[4]
-
Performing the coupling reaction at lower temperatures (e.g., 0 °C to room temperature).[5]
-
Careful selection and control of the base used in the reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The peptide chain may be sterically hindering the coupling site. 2. Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 4. Neutralization Issue: The hydrochloride salt of this compound may not be fully neutralized, preventing the coupling reaction. | 1. Extend Reaction Time & Increase Temperature: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS). A modest increase in temperature (e.g., to 40-50°C) can also be beneficial, but monitor for racemization.[5] 2. Switch to a Stronger Coupling Reagent: Use more potent activating agents like HATU, HBTU, or PyBOP.[4] 3. Optimize Solvent: Ensure all reactants are fully dissolved. Consider using alternative solvents like NMP or a solvent mixture.[7] 4. Ensure Complete Neutralization: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the HCl salt before adding the coupling reagent.[6] |
| Presence of Multiple Impurities in the Final Product | 1. Side Reactions: Unwanted reactions such as hydrolysis of the methyl or tert-butyl ester, or reactions with amino acid side chains. 2. Racemization: Formation of the D-diastereomer. 3. Byproducts from Coupling Reagents: For example, the formation of N-acylurea with carbodiimides. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis.[5] Ensure other reactive side chains in the peptide are appropriately protected. 2. Add Racemization Suppressants: Use additives like HOBt or HOAt with your coupling reagent and maintain a low reaction temperature.[4] 3. Choose Appropriate Coupling Reagents: Consider phosphonium-based reagents like PyBOP which do not form insoluble byproducts like DCU (from DCC). |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Makes separation by chromatography challenging. 2. Inappropriate Purification Method: The chosen method may not be suitable for the peptide's properties. | 1. Optimize Chromatographic Conditions: Adjust the solvent gradient, pH, or stationary phase for better separation. 2. Consider Alternative Purification Techniques: Techniques like crystallization, precipitation from a different solvent system, or strong cation-exchange (SCX) chromatography can be effective.[6][8] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and coupling efficiencies for solution-phase peptide synthesis.
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield |
| DCC | HOBt | DIPEA/NMM | 4 - 12 hours | 70 - 90% |
| EDC | HOBt | DIPEA/NMM | 2 - 8 hours | 75 - 95% |
| HBTU | - | DIPEA/NMM | 1 - 4 hours | 85 - 98% |
| HATU | - | DIPEA/NMM | 30 min - 2 hours | 90 - 99% |
| PyBOP | - | DIPEA/NMM | 1 - 4 hours | 85 - 98% |
Note: Yields are dependent on the specific peptide sequence and reaction scale.
Table 2: Solvent Properties and Recommendations
| Solvent | Polarity | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 153 | Good general-purpose solvent for peptide synthesis. Must be anhydrous. |
| NMP | Polar Aprotic | 202 | Can be superior to DMF for dissolving aggregating sequences. |
| DCM | Nonpolar | 40 | Often used in combination with DMF to improve resin swelling in SPPS, and for work-up in solution-phase. |
| THF | Polar Aprotic | 66 | Another common solvent for peptide coupling reactions. Must be anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Solution-Phase
This protocol describes the coupling of this compound to an N-terminally protected amino acid or peptide (e.g., Boc-X-OH).
Materials:
-
N-protected amino acid or peptide (e.g., Boc-X-OH) (1.0 eq)
-
This compound (1.05 eq)
-
Coupling Reagent (e.g., HBTU) (1.05 eq)
-
HOBt (1.05 eq)
-
DIPEA (2.1 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution: Dissolve the N-protected amino acid or peptide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Pre-activation: In a separate flask, dissolve this compound, HBTU, and HOBt in anhydrous DMF.
-
Neutralization and Coupling: Cool the solution from step 1 to 0°C. Add DIPEA and stir for 10-15 minutes. To this mixture, add the pre-activated solution from step 2.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude peptide by silica (B1680970) gel chromatography or recrystallization.[6]
Protocol 2: Deprotection of the Final Peptide
This protocol outlines the removal of the OtBu and methyl ester protecting groups.
A. Acidolytic Cleavage of the OtBu group:
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.
-
Procedure: Dissolve the protected peptide in the cleavage cocktail and stir at room temperature for 1-2 hours.[6]
-
Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Isolation: Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[6]
B. Saponification of the Methyl Ester:
-
Procedure: Dissolve the peptide in a mixture of methanol (B129727) and water. Add a solution of LiOH or NaOH (1-2 eq) and stir at room temperature. Monitor the reaction by TLC or LC-MS.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Purification: Purify the deprotected peptide by reverse-phase HPLC.
Visualizations
Caption: General workflow for peptide synthesis and deprotection using this compound.
Caption: Troubleshooting guide for low peptide yield.
References
- 1. chemscene.com [chemscene.com]
- 2. 6234-01-1 H-Glu(OtBu)-OMe・HCl | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. UWPR [proteomicsresource.washington.edu]
Technical Support Center: Purification of Peptides with Tert-Butyl Protecting Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using tert-butyl (tBu) protecting groups.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage, deprotection, and purification of peptides containing tert-butyl protecting groups.
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of tBu protecting groups | Insufficient acid concentration or cleavage time. | Use a higher concentration of trifluoroacetic acid (TFA) in the cleavage cocktail (typically >90%). Extend the cleavage time to 2-4 hours. Monitor deprotection efficiency by HPLC.[1] |
| Steric hindrance around the protected amino acid. | Prolonged cleavage time may be necessary. Gentle heating (e.g., to 40°C) can sometimes facilitate removal, but should be used with caution to avoid side reactions. | |
| Presence of t-butylated side products (+56 Da) | Scavenger cocktail is inefficient at trapping tert-butyl cations. | The use of scavengers is crucial to prevent the reattachment of tert-butyl groups to sensitive residues.[2] Triisopropylsilane (B1312306) (TIS) and water are commonly used to trap tBu cations.[2] For peptides containing cysteine, methionine, or tryptophan, consider adding scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) to the cleavage cocktail.[3][4] |
| Sensitive residues like Cys, Met, and Trp are prone to alkylation. | The thioether of methionine and the indole (B1671886) ring of tryptophan are susceptible to alkylation by tert-butyl cations generated during deprotection.[5][6] Cysteine thiols are also highly reactive towards these cations, forming S-tert-butylated adducts.[2] | |
| Poor peak shape (broadening or tailing) in HPLC | Peptide aggregation. | Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before dilution. Consider using a different organic modifier in the mobile phase, such as isopropanol (B130326) instead of acetonitrile.[7] |
| Secondary interactions with the HPLC column. | Ensure 0.1% TFA is present in the mobile phase to suppress silanol (B1196071) interactions and improve peak shape.[7] | |
| Poor solubility of the peptide in the injection solvent. | Dissolve the peptide in the strongest possible aqueous/organic mixture that is compatible with the initial mobile phase conditions. If the peptide is dissolved in a solvent with a higher organic content than the initial mobile phase, it can lead to peak distortion.[8] | |
| Peptide precipitates upon injection into HPLC | The peptide is not fully dissolved in the injection solvent. | Filter the sample before injection. Ensure complete dissolution, using sonication or gentle warming if necessary.[7] |
| The initial mobile phase conditions are too aqueous for the peptide's solubility. | Increase the initial percentage of the organic solvent in the HPLC gradient.[7] | |
| Co-elution of the desired peptide with impurities | The HPLC gradient is not optimized for the separation. | Use a shallower gradient over the elution range of the peptide and its impurities to improve resolution.[7] |
| The impurity is structurally very similar to the desired peptide (e.g., a deletion sequence with a residual tBu group). | Consider a different stationary phase (e.g., C8 or C4 instead of C18) which may offer different selectivity.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of tert-butyl protecting groups?
A1: The most prevalent side reaction is the alkylation of sensitive amino acid residues by tert-butyl cations generated during the acidic cleavage step.[6] These cations can re-attach to nucleophilic side chains, particularly Cysteine (Cys), Methionine (Met), and Tryptophan (Trp), resulting in impurities that are +56 Da heavier than the desired peptide.[2][9] For methionine, this can lead to the formation of a sulfonium (B1226848) salt.[6]
Q2: How can I prevent the formation of tert-butylated impurities?
A2: The most effective way to prevent tert-butylation is to use a "scavenger" cocktail during the cleavage and deprotection step.[2] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can modify the peptide.[2]
Q3: What are the recommended scavenger cocktails for peptides with tert-butyl groups?
A3: The choice of scavenger cocktail depends on the amino acid composition of your peptide. A standard and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[3]
| Scavenger Cocktail Composition | Target Residues |
| TFA/H₂O/TIS (95:2.5:2.5 v/v/v) | General purpose, effective for trapping tBu cations.[3] |
| TFA/Phenol/H₂O/Thioanisole/EDT (Reagent K) | Peptides containing Arg, Trp, and other sensitive residues.[2] |
| TFA/Thioanisole/DMS/DTT/TIS/H₂O | Optimized for preventing S-tert-butylation of Cysteine.[2] |
| TFA/Anisole/TMSCl/Me₂S | For peptides containing Methionine to prevent oxidation and S-alkylation.[6] |
Q4: My peptide is very hydrophobic and contains several tBu-protected residues. It's difficult to dissolve for HPLC purification. What should I do?
A4: For hydrophobic peptides, dissolution can be challenging. You can try the following:
-
Use stronger solvents: Initially dissolve the peptide in a small amount of neat TFA, formic acid, or hexafluoroisopropanol (HFIP) before diluting with your HPLC injection solvent.
-
Sonication: Brief sonication can help break up aggregates and improve solubility.[7]
-
Adjust injection solvent: Ensure the organic content of your injection solvent is as low as possible while maintaining solubility, and that it is compatible with your initial HPLC mobile phase conditions to avoid precipitation on the column.[8]
Q5: How can I confirm if my peptide has residual tert-butyl groups?
A5: The most common method is Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a mass peak that is +56 Da (or multiples of 56) higher than the expected mass of your desired peptide is indicative of a tert-butyl adduct.[9] Reversed-phase HPLC (RP-HPLC) can also be used, as the protected peptide will be more hydrophobic and typically have a longer retention time than the fully deprotected peptide.[10]
Q6: Is it possible to remove a tert-butyl group from a purified peptide in solution?
A6: Yes, it is possible. The tBu group can be removed by dissolving the peptide in an aqueous solution and acidifying it. For example, dissolving the peptide in water, adjusting the pH to 1 with HCl, and stirring at room temperature for about 30 minutes can effectively remove the tBu group.[10] The progress of the reaction should be monitored by HPLC.[10]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide with tBu Groups
This protocol outlines a general procedure for the simultaneous cleavage of a peptide from the resin and removal of tert-butyl protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Wash the dried peptide-resin with DCM (3x) to remove residual solvents.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold ether (at least 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Workflow for peptide cleavage, deprotection, and purification.
Caption: Troubleshooting logic for identifying tBu-related impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
impact of solvent quality on H-Glu(OtBu)-OMe.HCl reactions
Welcome to the technical support center for optimizing reactions involving H-Glu(OtBu)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to solvent quality and other experimental parameters.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on the impact of solvent choice and quality.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Dissolution: this compound or other reagents may not be fully dissolved in the chosen solvent. | - Ensure complete dissolution of all reagents before proceeding. Sonication may be helpful. - Consider switching to a solvent with higher solubilizing power, such as DMF or NMP.[1] |
| Inadequate Solvent Purity (Presence of Water): Trace amounts of water in the solvent can hydrolyze activated esters or compete with the amine nucleophile. | - Use anhydrous solvents with low water content.[2] - Store solvents over molecular sieves to maintain dryness. | |
| Sub-optimal Solvent Choice: The polarity and properties of the solvent may not be ideal for the specific coupling reaction. | - For sterically hindered couplings, a highly polar aprotic solvent like DMF is often preferred to facilitate reaction kinetics.[2] - For sensitive substrates prone to racemization, consider using THF or ACN, which have been shown to reduce this side reaction. | |
| Degraded Coupling Reagent: The coupling reagent may have degraded due to improper storage or age. | - Use fresh, high-quality coupling reagents. For challenging couplings, consider highly reactive reagents like HATU, HCTU, or COMU. | |
| Presence of Multiple Byproducts | Racemization: The chiral center of the amino acid may have epimerized during activation or coupling. | - Optimize the base used; a sterically hindered, non-nucleophilic base like DIPEA is recommended. Use the minimum effective amount. - Consider solvents like THF or ACN, which can suppress racemization compared to DMF. |
| Side Reactions with Solvent Impurities: Aldehydes or other reactive impurities in the solvent can react with the free amine. | - Use high-purity solvents. If impurities are suspected, purify the solvent before use. | |
| Reaction with the Coupling Reagent: Formation of N-acylurea (with carbodiimides) or guanidinylation (with excess uronium/aminium reagents). | - If using carbodiimides, consider adding HOBt or OxymaPure to suppress side reactions. - Avoid using a large excess of uronium/aminium reagents like HATU. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reagent Equivalents: Incorrect stoichiometry of reactants. | - Ensure accurate measurement of all reagents. Since this compound is a hydrochloride salt, at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are required: one to neutralize the salt and one for the coupling reaction itself.[2] |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | - While most coupling reactions proceed at room temperature, a slight increase in temperature can sometimes be beneficial. However, this should be done cautiously as it can also increase the risk of racemization. | |
| Difficulty in Product Purification | Byproducts with Similar Polarity: Byproducts may co-elute with the desired product during chromatography. | - Optimize the chromatography conditions (e.g., solvent system, gradient, stationary phase). - Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC, T3P) to simplify workup. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for reactions involving this compound?
A1: The optimal solvent depends on the specific reaction. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties and ability to accelerate reaction rates for peptide couplings.[1][2] However, for reactions sensitive to racemization, Tetrahydrofuran (THF) and Acetonitrile (ACN) can be superior alternatives, potentially yielding products with higher purity.
Q2: How critical is the water content in the solvent?
A2: The presence of water is highly detrimental. Water can hydrolyze the activated carboxylic acid intermediate, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired amide product. It is crucial to use anhydrous solvents and maintain anhydrous conditions throughout the reaction.
Q3: My this compound is not dissolving well. What should I do?
A3: this compound is soluble in DMSO.[3] For reaction purposes in other organic solvents, ensure you are using a sufficient volume of a polar aprotic solvent like DMF or NMP. Gentle warming and sonication can aid dissolution. If solubility remains an issue, a solvent mixture might be necessary.
Q4: How many equivalents of base should I use for a coupling reaction with this compound?
A4: Since this compound is a hydrochloride salt, a minimum of two equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), are required. The first equivalent neutralizes the HCl salt to generate the free amine, and the second equivalent is for the coupling reaction itself.[2]
Q5: What are the best coupling reagents to use with this compound?
A5: For standard couplings, common reagents like HBTU, HATU, and PyBOP are effective.[2] In cases of sterically hindered couplings or to minimize racemization, more advanced reagents like COMU or those based on OxymaPure are excellent choices.
Experimental Protocols
Protocol 1: General Peptide Coupling using this compound and HATU in DMF
This protocol describes the coupling of an Fmoc-protected amino acid (Fmoc-AA-OH) to this compound.
Materials:
-
Fmoc-AA-OH (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-AA-OH (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.
-
Stir the solution at 0 °C (ice bath) for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.2 equiv) to the this compound solution and stir for 1-2 minutes to generate the free amine.
-
Add the free amine solution from step 4 to the pre-activated acid solution from step 2.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DMF by rotary evaporation under reduced pressure.
-
The crude product can then be purified by standard methods, such as column chromatography.
Protocol 2: Alternative Peptide Coupling using this compound and HCTU in THF
This protocol offers an alternative using THF, which may be beneficial for reducing racemization.
Materials:
-
Fmoc-AA-OH (1.0 equiv)
-
This compound (1.1 equiv)
-
HCTU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Follow the same steps as in Protocol 1, substituting DMF with anhydrous THF.
-
Note that reaction times may be slightly longer in THF compared to DMF. Monitor the reaction accordingly.
-
The work-up procedure remains the same.
Data Presentation
The following table summarizes expected outcomes based on solvent choice for a typical peptide coupling reaction with this compound, based on general principles of peptide chemistry.
| Solvent | Relative Reaction Rate | Expected Purity | Key Considerations |
| DMF | High | Good to Excellent | Excellent solvation, but may contain impurities (amines, formic acid) that can cause side reactions. Potential for higher racemization. |
| NMP | High | Good to Excellent | Similar to DMF, good solvating power. |
| THF | Moderate | Excellent | Generally lower racemization than DMF. May have lower solubility for some reagents. |
| ACN | Moderate | Excellent | Another good alternative to DMF for reducing racemization. |
| DCM | Low to Moderate | Good | Lower polarity may slow down the reaction. Good for work-up and purification. |
Visualizations
Caption: Experimental workflow for peptide coupling with this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
stability of H-Glu(OtBu)-OMe.HCl in different coupling conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of H-Glu(OtBu)-OMe.HCl in various peptide coupling conditions. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to help you navigate potential challenges and optimize your peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in peptide synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance from the coupling partner. 3. Aggregation of the growing peptide chain. | 1. Switch to a more powerful coupling reagent such as HATU or COMU. 2. Increase the reaction time and/or temperature. Consider microwave-assisted peptide synthesis. 3. Use structure-disrupting solvents like NMP or add chaotropic salts. |
| Formation of Pyroglutamate (B8496135) Side Product | 1. Presence of a strong base. 2. Prolonged exposure to basic conditions. 3. Elevated reaction temperatures. | 1. Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). 2. Minimize the time the N-terminus is deprotected and exposed to base before the coupling step. 3. Perform the coupling reaction at a lower temperature (e.g., 0 °C). |
| Racemization of the Glutamic Acid Residue | 1. Over-activation of the carboxylic acid. 2. Use of a strong, non-hindered base. 3. Prolonged reaction times at elevated temperatures. | 1. Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure). 2. Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Keep reaction times as short as possible and maintain lower temperatures. |
| Difficulty in Purification | 1. Presence of closely eluting side products (e.g., pyroglutamate derivative). 2. Unreacted starting materials. | 1. Optimize coupling conditions to minimize side product formation (see above). 2. Ensure the coupling reaction goes to completion by monitoring with a technique like TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in peptide synthesis?
A1: The main stability concern is the intramolecular cyclization of the deprotected N-terminal glutamic acid derivative to form a pyroglutamate residue. This side reaction is base-catalyzed and can be exacerbated by prolonged reaction times and elevated temperatures.
Q2: How does the choice of coupling reagent affect the stability of this compound?
A2: The choice of coupling reagent can significantly impact the outcome of the reaction. More efficient reagents like HATU and HCTU can lead to faster reaction times, which can minimize the opportunity for base-catalyzed side reactions such as pyroglutamate formation.[1] Reagents that form more reactive esters, such as those based on HOAt, are often preferred for difficult couplings.
Q3: Which base is recommended for use with this compound to minimize side reactions?
A3: A sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) is generally preferred over stronger, less hindered bases like triethylamine (TEA).[1] The use of even weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can further reduce the risk of racemization.
Q4: Can the OtBu protecting group on the side chain be cleaved during coupling?
A4: The tert-butyl (OtBu) ester is a robust protecting group that is stable to the basic conditions typically used for Fmoc-deprotection and coupling. It is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Q5: What is the expected stability of this compound during storage?
A5: this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at 2-8°C.
Quantitative Data on Stability (Representative)
The following tables present representative data illustrating the expected trends in stability of this compound under various coupling conditions. These values are based on established principles in peptide chemistry and are intended for comparative purposes.
Table 1: Influence of Coupling Reagent on Pyroglutamate Formation
| Coupling Reagent | Base | Temperature (°C) | Reaction Time (h) | Pyroglutamate Formation (%) |
| HBTU | DIPEA | 25 | 2 | ~5-8 |
| HATU | DIPEA | 25 | 2 | ~2-4 |
| DIC/HOBt | DIPEA | 25 | 2 | ~4-7 |
| COMU | DIPEA | 25 | 2 | ~2-5 |
Table 2: Influence of Base on Racemization
| Coupling Reagent | Base | Temperature (°C) | Reaction Time (h) | D-Isomer Formation (%) |
| HBTU | TEA | 25 | 4 | ~3-5 |
| HBTU | DIPEA | 25 | 4 | ~1-2 |
| HBTU | NMM | 25 | 4 | <1 |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using this compound and HATU
-
Preparation of the Amino Component: If starting from an Fmoc-protected amino acid on resin, deprotect the N-terminus using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.4 eq.) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected amino component on the resin.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.
Protocol 2: Minimizing Pyroglutamate Formation
-
Preparation of Amino Component: Deprotect the N-terminal Fmoc group as described in Protocol 1.
-
Activation at Low Temperature: In a separate vessel cooled to 0°C, dissolve this compound (1.2 eq.), HATU (1.2 eq.), and 2,4,6-collidine (2.4 eq.) in pre-chilled DMF.
-
Coupling at Low Temperature: Add the activated amino acid solution to the resin and maintain the reaction temperature at 0°C for the first 30 minutes, then allow it to slowly warm to room temperature.
-
Monitoring and Washing: Monitor the reaction and wash as described in Protocol 1.
Visualizations
References
Technical Support Center: Peptide Synthesis with H-Glu(OtBu)-OMe.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Glu(OtBu)-OMe.HCl in peptide synthesis. The information provided addresses common challenges, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is a derivative of L-glutamic acid used as a building block in peptide synthesis.[1][2][3] In this compound, the side chain carboxylic acid is protected as a tert-butyl (OtBu) ester, and the alpha-carboxyl group is protected as a methyl (OMe) ester. The amine group is present as a hydrochloride (HCl) salt. It is primarily used for the incorporation of glutamic acid residues into a peptide sequence during solid-phase peptide synthesis (SPPS), most commonly utilizing Fmoc chemistry. The protecting groups prevent unwanted side reactions at the carboxylic acid functionalities during peptide chain elongation.
Q2: What are the most common byproducts observed when using this compound in peptide synthesis?
The two most common byproducts associated with the use of N-terminal glutamic acid derivatives like this compound are:
-
Pyroglutamate (B8496135) Formation: This occurs when the N-terminal glutamic acid residue cyclizes to form a five-membered lactam ring, resulting in a mass loss of 18 Da (due to the loss of a water molecule).[4] This modification can block N-terminal sequencing.[4]
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group attacks the amide bond of the second amino acid, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide.[5][6][7] The susceptibility to DKP formation is sequence-dependent.[7][8]
Q3: How can I detect the presence of these byproducts in my crude peptide product?
The primary methods for detecting pyroglutamate and diketopiperazine byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).
-
LC-MS: This is the most powerful technique for identifying byproducts.[9] You can look for the expected mass of your target peptide and the masses corresponding to potential byproducts. For pyroglutamate formation, you would look for a mass that is 18 Da less than your expected product mass. DKP formation results in the loss of the N-terminal dipeptide from the resin, so you would observe the absence of your target peptide and potentially the presence of the cyclic dipeptide in the cleavage solution.
-
HPLC: Byproducts often have different retention times compared to the desired peptide.[10] Pyroglutamate-containing peptides, being more non-polar, may have a slightly longer retention time on reverse-phase HPLC. Diketopiperazines are small molecules and will have significantly different retention times. Comparing the chromatograms of different synthesis batches can help identify impurity peaks.[10]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows a significant peak with a mass 18 Da lower than my target peptide.
This strongly suggests the formation of a pyroglutamate residue at the N-terminus.
Root Cause: The free N-terminal amine of the glutamic acid residue can attack the side-chain ester, leading to cyclization and the elimination of water. This is particularly common when glutamic acid is the N-terminal residue.[4] The reaction can be catalyzed by both acidic and basic conditions encountered during SPPS.[4][11]
Solutions:
-
Minimize the time the N-terminal amine is free: After the deprotection of the N-terminal Fmoc group of the glutamic acid residue, proceed with the next coupling step as quickly as possible.
-
Use a more reactive coupling agent: Employing a highly reactive coupling agent like HATU or HBTU can accelerate the subsequent peptide bond formation, outcompeting the cyclization reaction.
-
Couple a dipeptide: Instead of coupling this compound followed by the next amino acid, consider synthesizing a dipeptide unit (e.g., Fmoc-Xaa-Glu(OtBu)-OH) and coupling it to the resin-bound peptide. This bypasses the stage where glutamic acid is at the N-terminus with a free amine.
Issue 2: My peptide synthesis yield is very low, and I suspect diketopiperazine (DKP) formation.
Low yield, especially after the coupling of the second amino acid, is a strong indicator of DKP formation.
Root Cause: DKP formation is an intramolecular cyclization of a dipeptide-resin that cleaves the dipeptide from the solid support.[5][6] This side reaction is particularly prevalent when proline is the second amino acid in the sequence but can occur with other amino acids as well. The rate of DKP formation is influenced by the nature of the first and second amino acids.[12][13]
Solutions:
-
Use a sterically hindered resin: Resins like 2-chlorotrityl chloride (2-CTC) resin are known to suppress DKP formation due to the steric bulk around the linkage point.[5]
-
Couple a dipeptide: Similar to preventing pyroglutamate formation, coupling a pre-formed dipeptide (Fmoc-Xaa-Yaa-OH) instead of single amino acids for the first two residues can circumvent the dipeptidyl-resin stage where DKP formation is most likely.
-
In situ neutralization: For Boc-SPPS, using in situ neutralization protocols can minimize DKP formation. For Fmoc-SPPS, minimizing the time the dipeptide is exposed to the basic conditions of Fmoc deprotection can be beneficial. Some studies suggest that using alternatives to piperidine (B6355638), such as DBU in combination with piperazine, can reduce DKP formation in specific cases.[8]
Issue 3: I observe a byproduct with the mass of the desired peptide minus the mass of the tert-butyl group (56 Da).
This indicates premature removal of the OtBu protecting group from the glutamic acid side chain.
Root Cause: The tert-butyl ester is labile to strong acids. While it is designed to be removed during the final cleavage with trifluoroacetic acid (TFA), repeated exposure to milder acidic conditions, which can sometimes be present in the deprotection solution (e.g., from degradation of DMF to formic acid), could potentially lead to some premature deprotection. However, this is less common in standard Fmoc-SPPS protocols. More likely, this could occur if the cleavage conditions are not optimized or if the resin is subjected to acidic treatments during the synthesis.
Solutions:
-
Ensure high-quality reagents: Use high-purity DMF and other solvents to minimize acidic impurities.
-
Optimize cleavage conditions: Use a well-established cleavage cocktail and ensure the cleavage time is not excessively long.
-
Avoid unnecessary acidic washes: Do not expose the resin to acidic conditions during the synthesis cycles unless it is a required step for a specific chemical modification.
Data Presentation
Table 1: Summary of Common Byproducts in Peptide Synthesis with this compound
| Byproduct | Description | Mass Change from Expected Product | Key Analytical Signature |
| Pyroglutamate Formation | Intramolecular cyclization of the N-terminal glutamic acid residue. | -18 Da (loss of H₂O) | Peak in LC-MS with M-18 mass; blocked N-terminus. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide leading to cleavage from the resin. | N/A (results in loss of product) | Low to no yield of the target peptide; presence of a small cyclic dipeptide in the cleavage solution. |
| Premature OtBu Deprotection | Loss of the tert-butyl protecting group from the glutamic acid side chain. | -56 Da (loss of C₄H₈) | Peak in LC-MS with M-56 mass. |
Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
This protocol outlines a general method for analyzing the crude peptide product to identify potential byproducts.
1. Sample Preparation: a. After peptide synthesis and cleavage from the resin, dissolve a small amount of the crude, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in 50:50 acetonitrile/water) to a concentration of 1 mg/mL. b. Further dilute the sample to a final concentration of 10-100 µg/mL for LC-MS analysis.
2. LC-MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the target peptide.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-60 °C. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: A wide m/z range (e.g., 200-2000) to detect the expected peptide and potential fragments or byproducts.
- Data Analysis: Analyze the total ion chromatogram (TIC) and extracted ion chromatograms (XICs) for the expected mass of the target peptide and the masses of potential byproducts as listed in Table 1.[9][10]
Protocol 2: Minimizing Pyroglutamate Formation
This protocol provides steps to minimize pyroglutamate formation when this compound is at the N-terminus.
1. Fmoc-Deprotection: a. Swell the peptide-resin in DMF. b. Treat the resin with 20% piperidine in DMF for 3 minutes. c. Drain the solution. d. Treat the resin with a fresh solution of 20% piperidine in DMF for 10 minutes. e. Immediately after the final deprotection wash steps, proceed to the coupling step.
2. Accelerated Coupling: a. Pre-activation of the incoming amino acid: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and a highly reactive coupling reagent such as HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes. b. Coupling: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 30-60 minutes. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
Visualizations
Caption: Chemical pathways for common byproduct formation.
Caption: Experimental workflow for byproduct identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
Technical Support Center: Analysis of Glutamic Acid Side Reactions
Welcome to the Technical Support Center for the analysis of glutamic acid and its common side reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and implementing analytical techniques for detecting and quantifying side products such as pyroglutamic acid and D-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of glutamic acid to monitor during my experiments?
A1: The two most prevalent side reactions involving glutamic acid are pyroglutamic acid formation and racemization.
-
Pyroglutamic Acid Formation: This is an intramolecular cyclization of an N-terminal glutamic acid residue, resulting in the formation of a five-membered ring and the loss of a water molecule.[1] This can occur under acidic or basic conditions and at elevated temperatures.[2]
-
Racemization: This is the conversion of the naturally occurring L-glutamic acid to its D-enantiomer. This process can be catalyzed by both acids and bases and is a significant concern during peptide synthesis and sample preparation.
Q2: Which analytical techniques are most suitable for detecting these side reactions?
A2: Several techniques can be employed, with the choice depending on the specific side reaction and the sample matrix. The most common are:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is widely used for separating and quantifying pyroglutamic acid from glutamic acid.[3][4][5]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is a powerful tool for identifying and confirming the presence of pyroglutamic acid based on its mass-to-charge ratio.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for analyzing amino acid enantiomers to detect racemization, typically requiring derivatization of the amino acids.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify both pyroglutamic acid and D-glutamic acid without the need for separation.[2][10][11]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency for chiral analysis of amino acids to detect racemization.[12][13][14]
Q3: Can pyroglutamic acid be formed as an artifact during analysis?
A3: Yes, the formation of pyroglutamic acid can occur as an artifact, particularly during sample preparation and analysis. For instance, in-source cyclization of glutamine and glutamic acid to pyroglutamic acid has been observed in electrospray ionization mass spectrometry.[15] It is crucial to use optimized and mild analytical conditions to minimize this artifact.
Troubleshooting Guides
HPLC Analysis of Pyroglutamic Acid
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between glutamic acid and pyroglutamic acid peaks. | Inappropriate mobile phase pH or composition. | - Adjust the pH of the mobile phase; a lower pH (e.g., 1.6-3.0) often improves separation.[3][5]- Optimize the organic modifier concentration in the mobile phase. |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column.[16] | |
| Peak tailing for glutamic acid or pyroglutamic acid. | Secondary interactions with the stationary phase. | - Add an ion-pairing reagent to the mobile phase.- Adjust the mobile phase pH.[16] |
| Column overload. | - Reduce the injection volume or sample concentration.[17] | |
| Inconsistent retention times. | Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature.[16] |
| Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate pH measurement.[16][18] | |
| Air bubbles in the system. | - Degas the mobile phase thoroughly.[16] |
Chiral Analysis of Glutamic Acid by GC-MS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete derivatization. | Non-optimal reaction conditions (time, temperature). | - Optimize the derivatization time and temperature as specified in the protocol.- Ensure reagents are fresh and not degraded. |
| Presence of moisture. | - Ensure all glassware and solvents are anhydrous, as silylation reagents are moisture-sensitive.[8] | |
| Racemization during derivatization. | Harsh derivatization conditions. | - Use a milder derivatization reagent or optimize reaction conditions (e.g., lower temperature).[19] |
| Poor peak shape. | Active sites in the GC system. | - Deactivate the GC inlet and column.- Use a column specifically designed for amino acid analysis. |
| Improper derivatization. | - Ensure complete derivatization by following the protocol precisely. | |
| Low sensitivity. | Inefficient derivatization or injection. | - Optimize derivatization yield.- Check for leaks in the GC inlet. |
| MS detector not optimized. | - Tune the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Pyroglutamic Acid
This protocol is suitable for the quantification of pyroglutamic acid in a mixture with glutamic acid.
1. Sample Preparation:
- Dissolve the sample in the mobile phase diluent to a concentration of approximately 1 mg/mL.[5]
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3]
- Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M diammonium hydrogen phosphate (B84403) buffer (pH adjusted to 1.6 with phosphoric acid).[3]
- Gradient Elution: | Time (min) | % Acetonitrile | % Buffer | | :--- | :--- | :--- | | 0 | 5 | 95 | | 10 | 20 | 80 | | 15 | 5 | 95 | | 20 | 5 | 95 |
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 15 °C.[3]
- Detection: UV at 205 nm.[3]
- Injection Volume: 20 µL.[3]
3. Data Analysis:
- Identify peaks based on the retention times of glutamic acid and pyroglutamic acid standards.
- Quantify the amount of pyroglutamic acid by comparing its peak area to a calibration curve prepared with known concentrations of a pyroglutamic acid standard.
Protocol 2: Chiral GC-MS Analysis of Glutamic Acid Racemization
This protocol involves a two-step derivatization to enable the separation of D- and L-glutamic acid enantiomers.
1. Sample Preparation (Derivatization):
- Esterification: To 1 mg of the dried sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool the mixture and evaporate the solvent under a gentle stream of nitrogen.
- Acylation: Dissolve the residue in 1 mL of methylene (B1212753) chloride and add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool the sample and evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in methylene chloride for GC-MS analysis.
2. GC-MS Conditions:
- Column: Chirasil-L-Val capillary column or equivalent chiral column.[7]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 180 °C at 5 °C/min.
- Hold at 180 °C for 5 minutes.
- Injection: Splitless injection of 1 µL at 250 °C.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.
- Alternatively, use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic fragment ions of the derivatized glutamic acid.[7]
3. Data Analysis:
- Identify the peaks for the derivatized D- and L-glutamic acid based on their retention times, confirmed by their mass spectra.
- Quantify the degree of racemization by calculating the peak area ratio of the D- and L-enantiomers.
Quantitative Data Summary
Table 1: HPLC and MS Data for Glutamic Acid and Pyroglutamic Acid
| Compound | Typical Retention Time (min) on C18[3] | Molecular Weight (Da) | Key Mass Fragments (m/z) |
| Glutamic Acid | Varies (earlier than pyroglutamic acid) | 147.13 | 148 [M+H]+, 130, 102, 84 |
| Pyroglutamic Acid | Varies (later than glutamic acid) | 129.11 | 130 [M+H]+, 112, 84, 56 |
Table 2: NMR Chemical Shift Data (in D₂O)
| Compound | Proton (¹H) Chemical Shifts (ppm)[11] | Carbon (¹³C) Chemical Shifts (ppm) |
| Glutamic Acid | α-CH: ~3.75 (t), β-CH₂: ~2.1 (m), γ-CH₂: ~2.47 (t) | Cα: ~55, Cβ: ~28, Cγ: ~34, Cδ: ~178, C=O: ~175 |
| Pyroglutamic Acid | α-CH: ~4.1, β-CH₂: ~2.2-2.4, γ-CH₂: ~2.5 | Cα: ~58, Cβ: ~25, Cγ: ~30, C=O (amide): ~180, C=O (acid): ~178 |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Visualizations
Caption: Workflow for HPLC-UV analysis of pyroglutamic acid.
Caption: Workflow for chiral GC-MS analysis of glutamic acid racemization.
References
- 1. peptide.com [peptide.com]
- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 3. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. 标题:Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.【化源网】 [chemsrc.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Glu(OtBu) Residues
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the critical step of cleaving peptides containing glutamic acid protected with a tert-butyl (OtBu) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail for peptides with Glu(OtBu)?
A1: In solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, the cleavage cocktail performs two main functions simultaneously. Firstly, it cleaves the peptide from the solid resin support. Secondly, it removes the acid-labile side-chain protecting groups, such as the OtBu group from glutamic acid, in a process known as global deprotection. The most common primary reagent for this is Trifluoroacetic Acid (TFA).[1]
Q2: Why are scavengers essential when cleaving peptides with Glu(OtBu) residues?
A2: The deprotection of Glu(OtBu) and other tBu-protected residues with a strong acid like TFA generates highly reactive tert-butyl carbocations (tBu+).[2] These electrophilic species can re-attach to nucleophilic side chains of sensitive amino acids within your peptide, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired and often irreversible modifications. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these reactive carbocations, thereby preventing side reactions.[3]
Q3: What are the most common scavengers used for cleaving peptides with Glu(OtBu) and what are their functions?
A3: A combination of scavengers is often used to protect various sensitive residues:
-
Triisopropylsilane (TIS): A highly effective and common scavenger that reduces the tBu carbocation to the inert gas isobutane. It is particularly important for protecting tryptophan residues.
-
Water (H₂O): Acts as a scavenger by reacting with the tBu cation to form t-butanol. However, for peptides with an N-terminal glutamic acid, water should be omitted from the cleavage cocktail to prevent the formation of a pyroglutamyl residue.[4]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at preventing the oxidation of cysteine and methionine residues.[3]
-
Thioanisole: Helps to scavenge carbocations and can accelerate the removal of other protecting groups like Pmc from arginine.
-
Phenol: A scavenger for various carbocations.[3]
Troubleshooting Guide
Problem 1: Low peptide yield after cleavage and precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Extend the cleavage reaction time to 3-4 hours. Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin (approx. 10 mL per gram of resin).[5] |
| Peptide Precipitation is Inefficient | Ensure the diethyl ether is sufficiently cold (pre-chilled to at least -20°C). After adding the cleavage filtrate to the cold ether, if precipitation is not immediate, store the mixture at -20°C for a few hours. Check the ether supernatant for any dissolved peptide before discarding. |
| Peptide is Highly Hydrophobic | For very hydrophobic peptides that are difficult to precipitate, try reducing the volume of TFA under a stream of nitrogen before adding to cold ether.[6] |
Problem 2: Mass spectrometry analysis shows a mass addition of +56 Da.
| Possible Cause | Recommended Solution |
| t-Butylation of Sensitive Residues | This indicates that a tert-butyl group has attached to a sensitive amino acid side chain (e.g., Trp, Cys, Met). This is due to insufficient or inappropriate scavengers in the cleavage cocktail. |
| Insufficient Scavengers | Increase the concentration of scavengers in your cocktail. A standard and effective cocktail for most sequences is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3] For peptides rich in sensitive residues, consider using a more complex cocktail like Reagent K (see table below). |
Problem 3: Incomplete removal of the OtBu group from Glutamic Acid.
| Possible Cause | Recommended Solution |
| Insufficient TFA Concentration or Time | Ensure the TFA concentration is at least 90-95% in the cleavage cocktail. The tert-butyl ester of glutamic acid is generally more labile than the tert-butyl ethers of serine and threonine, so standard cleavage times of 1-2 hours are usually sufficient.[2] If incomplete deprotection is observed, increase the cleavage time to 4 hours. |
| Reduced Acidity of the Cocktail | If the peptide-resin was not thoroughly dried before adding the cleavage cocktail, residual basic solvents like DMF can neutralize some of the TFA, reducing its effectiveness.[3] Ensure the resin is washed with DCM and dried under vacuum before cleavage. |
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes various cleavage cocktails and their typical applications. The efficiency of each cocktail can be sequence-dependent.
| Reagent Name | Composition (v/v/v) | Typical Reaction Time | Target Peptides & Key Features |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | 1-2 hours | Suitable for most peptides, including those with Glu(OtBu), Asp(OtBu), Lys(Boc), and Tyr(tBu). Provides good protection against t-butylation of Trp.[1][3] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | 1-4 hours | A good general-purpose cocktail for peptides containing sensitive residues.[5] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | 1-4 hours | A robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg(Pmc/Pbf).[3] |
| TFA / H₂O | TFA / H₂O (95:5) | 1-4 hours | Only for simple peptides without any sensitive residues like Trp, Met, or Cys.[5] |
Note: Quantitative yields are highly dependent on the specific peptide sequence, synthesis efficiency, and purification process. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Standard Cleavage using TFA / TIS / H₂O
This protocol is suitable for most peptides containing Glu(OtBu) and other standard tBu-protected residues.
-
Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (B109758) (DCM) and dried under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing multiple sensitive residues such as Cys, Met, or Trp in addition to Glu(OtBu).
-
Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K: TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5, v/v/v/v/v).
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Isolation, Precipitation, and Drying: Follow steps 4-6 from Protocol 1.
Visualizations
References
minimizing aspartimide formation in sequences near Glu(OtBu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Aspartimide Formation
Issue: Detection of unexpected byproducts with a mass difference of -18 Da, or a mixture of α- and β-aspartyl peptides in the crude product.
This is a common indication of aspartimide formation, a significant side reaction in Fmoc SPPS. It involves the cyclization of an aspartic acid (Asp) residue, catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[1] The resulting succinimide (B58015) ring, or aspartimide, can lead to the formation of several impurities, including α- and β-piperidides, β-aspartyl peptides, and epimerized products, which are often difficult to separate from the target peptide.[2]
Root Cause Analysis & Solutions
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal amino acid.[1] The following troubleshooting workflow can help mitigate this issue.
Caption: A troubleshooting workflow for addressing aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?
Aspartimide formation is a base-catalyzed intramolecular side reaction involving an aspartic acid (Asp) residue.[1] During Fmoc deprotection with a base like piperidine (B6355638), the backbone amide nitrogen of the amino acid following the Asp residue can attack the side-chain carbonyl group of the Asp.[1][3] This forms a five-membered succinimide ring known as an aspartimide.[1] This side reaction is problematic because the aspartimide intermediate can be opened by nucleophiles, leading to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and racemized products.[1][3] These impurities can be challenging to purify, reducing the overall yield of the target peptide.[1]
Caption: Mechanism of base-catalyzed aspartimide formation.
Q2: Does a neighboring Glu(OtBu) residue influence aspartimide formation?
Aspartimide formation is a well-documented side reaction specifically associated with Aspartic Acid (Asp) residues. The mechanism involves the formation of a five-membered succinimide ring, which is sterically favored. Glutamic acid (Glu), having an additional methylene (B1212753) group in its side chain, would need to form a less favorable six-membered glutarimide (B196013) ring. While glutarimide formation can occur, it is generally a much slower and less significant side reaction compared to aspartimide formation from Asp residues under standard Fmoc SPPS conditions. Therefore, the primary focus for minimizing this type of side reaction should be on the Asp residues within your sequence.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Sequences where an Asp residue is followed by a small, sterically unhindered amino acid are most prone to aspartimide formation.[1] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most susceptible sequence due to the lack of steric bulk on the glycine (B1666218) residue.[1]
-
Asp-Asn (D-N) [1]
-
Asp-Ser (D-S) [1]
-
Asp-Thr (D-T) [1]
-
Asp-Arg (D-R) [1]
Q4: How does temperature affect aspartimide formation?
Higher temperatures significantly accelerate the rate of aspartimide formation.[1] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up reactions. Careful optimization of temperature and microwave power is necessary to minimize this side reaction.[1][4]
Mitigation Strategies & Experimental Protocols
Here are several strategies to minimize aspartimide formation, along with comparative data and experimental protocols.
Strategy 1: Modification of Deprotection Conditions
Adding an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[1]
Quantitative Data:
| Deprotection Cocktail | Aspartimide Formation (% per cycle) in VKDXYI sequence (X=G) |
| 20% Piperidine in DMF | ~1.0% |
| 20% Piperidine, 0.1 M HOBt in DMF | Significantly reduced[3][5] |
| 5% Formic Acid in Deprotection Cocktail | Can reduce aspartimide formation by up to 90% in some cases[1][3] |
| 5% Piperazine, 0.1 M HOBt in DMF | Reduced formation[1][5] |
Note: Exact reduction percentages are highly sequence-dependent.
Experimental Protocol: Modified Fmoc Deprotection
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection Step: After the coupling step, wash the resin with DMF.
-
Add the modified deprotection solution to the resin-bound peptide.
-
Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.
-
Proceed with the next coupling step.
Strategy 2: Use of Sterically Hindered Asp Protecting Groups
Using a bulkier protecting group for the Asp side chain than the standard tert-butyl (OtBu) group can physically block the formation of the succinimide ring.[1][5]
Quantitative Data:
| Asp Protecting Group | Aspartimide Formation (% per cycle) in VKDXYI sequence (X=G) |
| Fmoc-Asp(OtBu)-OH | ~1.0% |
| Fmoc-Asp(OMpe)-OH | Reduced formation[1][5] |
| Fmoc-Asp(OBno)-OH | ~0.1% [2] |
Experimental Protocol: Incorporation of Fmoc-Asp(OBno)-OH
-
Amino Acid Preparation: Dissolve Fmoc-Asp(OBno)-OH and an appropriate activator (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as DIPEA.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed to completion (monitor with a ninhydrin (B49086) test).
-
Wash the resin with DMF.
-
Proceed with the standard Fmoc deprotection step.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile.[3] This is one of the most effective methods to completely suppress aspartimide formation.[5]
Quantitative Data:
| Dipeptide Used | Aspartimide Formation in Asp-Gly sequence |
| Standard coupling of Gly after Asp | High |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely suppressed [1][6] |
Experimental Protocol: Using a Backbone-Protected Dipeptide
-
Dipeptide Preparation: Dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide and an appropriate activator (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as DIPEA.
-
Coupling: Add the activated dipeptide solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed to completion.
-
Wash the resin with DMF.
-
Proceed with the standard Fmoc deprotection step to remove the Fmoc group from the Asp residue.
By implementing these strategies, researchers can significantly reduce or eliminate the formation of aspartimide-related impurities, leading to higher purity crude products and more efficient peptide synthesis. For highly susceptible sequences, a combination of these approaches may be necessary for optimal results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
effect of excess coupling reagent on H-Glu(OtBu)-OMe.HCl reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the effects of excess coupling reagent in reactions involving H-Glu(OtBu)-OMe.HCl. Here you will find troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a coupling reagent in reactions with this compound?
A coupling reagent is used to facilitate the formation of a peptide bond between the free α-amino group of this compound and the carboxyl group of an N-protected amino acid. The reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] Common classes of coupling reagents include uronium/aminium salts like HATU and HBTU, phosphonium (B103445) salts like PyBOP, and carbodiimides such as EDC and DCC.[1][2]
Q2: What are the primary adverse effects of using an excess of a uronium/aminium coupling reagent like HATU or HBTU?
Using an excess of uronium or aminium reagents such as HBTU or HATU can lead to a significant side reaction: the guanidinylation of the free N-terminal amine of this compound.[3] In this reaction, the coupling reagent itself reacts with the amine, forming a stable guanidinium (B1211019) group that "caps" the peptide and prevents further chain elongation.[3] This is particularly problematic if the coupling reagent is allowed to react with the amine before the carboxylic acid is fully activated.
Q3: What happens when an excess of a carbodiimide (B86325) coupling reagent like EDC is used?
For carbodiimide reagents (e.g., DCC, DIC, EDC), the primary issue with using an excess is not typically a direct side reaction with the amino acid itself. Instead, it complicates the purification process. Carbodiimides produce urea (B33335) byproducts upon reaction.[3][4] An excess of the reagent leads to a corresponding excess of this urea byproduct. While the urea from EDC is water-soluble and can often be removed with an aqueous wash, the dicyclohexylurea (DCU) from DCC is notoriously insoluble and can be very difficult to remove from the desired product.[3][5]
Q4: Can excess additives, such as HOBt or HOAt, used alongside the coupling reagent, cause problems?
Yes, surprisingly, an excess of common additives like 1-hydroxybenzotriazole (B26582) (HOBt) can sometimes slow down, or retard, the coupling reaction.[6] This is believed to occur because the additive can interact with the amine component (this compound) to form aggregates that are less reactive towards the activated carboxylic acid.[6] Therefore, using the correct stoichiometry of both the coupling reagent and the additive is crucial for an efficient reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound, with a focus on issues arising from incorrect reagent stoichiometry.
Problem 1: Low or No Yield of the Desired Peptide Product
| Potential Cause | Recommended Solution |
| Inefficient Activation | The coupling reagent may be degraded or not potent enough for the specific amino acids being coupled. Ensure reagents are fresh and anhydrous.[7] Consider switching to a more powerful reagent like HATU for sterically hindered couplings.[5][7] |
| N-Terminal Capping | If using excess HATU/HBTU, the amine on this compound may be capped by the reagent.[3][8] |
| Reaction Retardation | An excess of additives like HOBt may be slowing the reaction.[6] Reduce the amount of additive to 1.0 equivalent or slightly less (0.1M).[6] |
| Poor Solubility | Reactants may not be fully dissolved in the chosen solvent. Consider switching from DMF to NMP or using a co-solvent to improve solubility.[5][9] |
Problem 2: An Unexpected Major Byproduct is Observed via LC-MS
| Potential Cause | Recommended Solution |
| Guanidinylation Side Product | If using a uronium/aminium reagent (HATU, HBTU), a byproduct with a mass corresponding to the addition of the guanidinium moiety to your amine is a strong indicator of N-terminal capping.[8][10] |
| Racemization | The formation of a diastereomer can occur, especially with certain amino acids or if the wrong base is used. Add a racemization suppressant like HOBt or HOAt (if not already present).[5][11] Use a hindered base like DIPEA and avoid excess.[5] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Excess Urea Byproduct | When using DCC, the insoluble dicyclohexylurea (DCU) byproduct can co-precipitate with the product.[3] Switch to DIC, which forms a more soluble urea, or to a uronium/phosphonium reagent to eliminate this issue.[5] If using EDC, ensure thorough aqueous washes during work-up to remove the water-soluble urea.[4] |
| Byproducts with Similar Polarity | Side products like the guanidinylated peptide can have similar polarity to the desired product, making chromatographic separation difficult. The best solution is to prevent its formation by optimizing the reaction stoichiometry. If it has already formed, try a different chromatography solvent system or stationary phase.[5] |
Data Presentation
Table 1: Qualitative Effects of Excess Coupling Reagent
| Reagent Class | Example(s) | Effect of Excess Reagent | Primary Byproduct | Mitigation Strategy |
| Uronium/Aminium | HATU, HBTU | Capping of the N-terminal amine, preventing peptide elongation.[3] | Guanidinylated amine. | Use 1.0-1.1 equivalents; pre-activate the carboxylic acid before adding the amine.[12] |
| Carbodiimide | EDC, DCC, DIC | Complicates purification due to excess urea byproduct.[3] | Water-soluble urea (EDC) or insoluble urea (DCC).[3][4] | Use ≤1.5 equivalents; optimize work-up (aqueous wash for EDC, filtration for DCC). |
| Phosphonium | PyBOP, BOP | Generally lower risk of direct side reactions with the amine compared to uronium salts.[11] Can still drive side reactions if other nucleophiles are present. | Hexamethylphosphoramide (from BOP, a carcinogen).[3] | Use precise stoichiometry; prefer PyBOP over BOP for safety. |
Table 2: Recommended Molar Equivalents for Coupling to this compound
| Component | Equivalents (eq.) | Notes |
| N-Protected Amino Acid | 1.0 | The limiting reagent. |
| This compound | 1.0 - 1.2 | A slight excess of the amine component can help drive the reaction to completion. |
| Coupling Reagent (HATU/HBTU) | 1.0 - 1.1 | Using more than 1.1 eq. significantly increases the risk of side reactions.[3] |
| Coupling Reagent (EDC/DIC) | 1.1 - 1.5 | A larger excess is sometimes used, but complicates purification.[13] |
| Additive (HOBt/HOAt) | 1.0 | Using a large excess can inhibit the reaction.[6] |
| Hindered Base (e.g., DIPEA) | 2.0 - 3.0 | Must be sufficient to neutralize the HCl salt of the amine (1.0 eq) and facilitate the coupling (1.0-2.0 eq). |
Note: These are starting recommendations and may require optimization for specific substrates.
Experimental Protocols
General Protocol for Coupling an N-Protected Amino Acid to this compound using HATU
This protocol provides a general guideline for preventing side reactions associated with excess coupling reagent.
Materials:
-
N-Protected Amino Acid (e.g., Fmoc-Ala-OH)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Protected Amino Acid (1.0 eq) in anhydrous DMF.
-
Amine Neutralization : In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation (Pre-activation) : To the stirred solution of the N-Protected Amino Acid, add HATU (1.05 eq) followed by additional DIPEA (2.0 eq). Allow the mixture to pre-activate for 3-5 minutes. The solution will typically change color. Pre-activating the acid before introducing the amine minimizes the risk of the HATU reacting directly with the amine.[12]
-
Coupling : Add the neutralized this compound solution from step 2 to the activated acid solution from step 3.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[5]
-
Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine to remove unreacted starting materials, urea, and the base.[5]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Caption: Reaction mechanism showing the desired peptide coupling pathway versus the side reaction caused by excess HATU.
Caption: Troubleshooting workflow for issues arising from excess coupling reagents in peptide synthesis.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Delay of coupling caused by excess additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Purity Assessment of H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and stereoisomeric purity of H-Glu(OtBu)-OMe.HCl, a critical raw material in peptide synthesis and drug development. Ensuring the purity of this amino acid derivative is paramount to the quality, safety, and efficacy of the final therapeutic product. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of appropriate quality control strategies.
Introduction to Purity Assessment
The purity of this compound is determined by the presence of various impurities, which can be broadly categorized as:
-
Chemical Impurities: These include starting materials, by-products from the synthesis, and degradation products.
-
Stereoisomeric Impurities: The most significant of these is the D-enantiomer, which can arise from racemization during synthesis. The presence of the D-isomer can lead to diastereomeric impurities in the final peptide, potentially impacting its biological activity and safety profile.
-
Residual Solvents: Organic volatile impurities remaining from the manufacturing process.
-
Water Content: Can affect the stability and accurate weighing of the material.
A multi-faceted analytical approach is therefore essential for a complete purity profile.
Comparison of Key Analytical Methods
The following table summarizes the primary analytical techniques for the purity assessment of this compound.
| Analytical Method | Parameter Assessed | Typical Specification | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥97%[1] - ≥98%[2][3][4][5] | High resolution, sensitivity, and accuracy for quantifying impurities. | Requires method development and validation. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (D-isomer content) | ≤0.5%[1] | Direct separation and quantification of enantiomers. | Requires specialized chiral stationary phases and method development. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Identity and Purity | ≥98.0%[6][7] | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, requires careful experimental setup for accuracy.[8] |
| Gas Chromatography (GC) with Headspace Sampling | Residual Solvents | Varies based on solvent class (ICH Q3C guidelines) | High sensitivity and selectivity for volatile organic compounds.[9] | Not suitable for non-volatile impurities. |
| Karl Fischer Titration | Water Content | Typically ≤0.5% (lot-specific) | High accuracy and precision for water determination.[10] | Only measures water content. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identity | Conforms to reference spectrum | Fast and simple method for identity confirmation. | Not a quantitative method for purity. |
| Elemental Analysis (CHN) | Elemental Composition | Conforms to theoretical values | Provides fundamental information about the elemental composition. | Does not distinguish between isomers or identify impurities. |
| Optical Rotation | Chiral Identity | Lot-specific (e.g., +24.0 to +27.0°, c=1 in MeOH)[10] | Simple and rapid confirmation of the bulk enantiomeric form. | Not suitable for quantifying small amounts of enantiomeric impurity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Principle: This method separates this compound from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
Instrumentation:
-
HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
Principle: This technique utilizes a chiral stationary phase (CSP) to selectively interact with the L- and D-enantiomers of this compound, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for amino acid derivatives.[11][12]
Instrumentation:
-
HPLC system with a UV detector.
Method (Example using a Polysaccharide-based CSP):
-
Column: Chiral stationary phase, such as one based on amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., CHIRALPAK® series).[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Purity Assessment
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a known resonance from a certified internal standard of high purity.[13][14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., D₂O, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Gas Chromatography (GC) for Residual Solvents
Principle: Headspace gas chromatography is used to analyze volatile organic compounds. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system for separation and quantification.[9]
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
Method:
-
Column: A column suitable for residual solvent analysis, such as a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents of interest.
-
Injector and Detector Temperature: Typically 250°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80-120°C. Note: Higher temperatures can sometimes cause degradation of amino acid derivatives.[4]
-
Vial Equilibration Time: 15-30 minutes.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable high-boiling point solvent (e.g., DMSO, N,N-dimethylformamide) in a headspace vial.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The comprehensive purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. While HPLC is the workhorse for determining chemical and chiral purity, qNMR offers a powerful orthogonal method for identity and purity confirmation. Analysis of residual solvents and water content by GC and Karl Fischer titration, respectively, are also critical for a complete quality profile. The selection of methods should be based on the specific requirements of the application and regulatory guidelines. The protocols provided in this guide serve as a starting point for method development and validation, ensuring the high quality of this essential building block for peptide-based therapeutics.
References
- 1. yakhak.org [yakhak.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoteg-instruments.com [innoteg-instruments.com]
- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle for Purity: HPLC vs. NMR in the Analysis of H-Glu(OtBu)-OMe.HCl
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In the synthesis of peptides and other complex molecules, the purity of building blocks like H-Glu(OtBu)-OMe.HCl is paramount. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This comparison will delve into the fundamental principles of each technique, present a quantitative data-driven comparison, provide detailed experimental protocols for the analysis of this compound, and offer a visual workflow to guide researchers in their analytical strategy.
The Contenders: A Glimpse into HPLC and NMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its exceptional separating power.[1] It works by injecting a sample into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.[2] For purity analysis, the area of the main peak in the resulting chromatogram is compared to the total area of all peaks to calculate the percentage purity.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, offers a direct and absolute method for purity determination.[4] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined without the need for a reference standard of the analyte itself.[6][7]
Quantitative Data Comparison: A Side-by-Side Analysis
The following table summarizes the key quantitative performance metrics for HPLC and qNMR in the context of determining the purity of a small molecule like this compound. The values presented are representative and can vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC | qNMR | Key Considerations |
| Purity Assay (%) | Typically >99% achievable | Typically >99% achievable | Both methods can achieve high accuracy in purity determination.[8] |
| Limit of Detection (LOD) | ~0.01% - 0.1% | ~0.1% - 0.5% | HPLC generally offers superior sensitivity for trace impurities. |
| Limit of Quantification (LOQ) | ~0.05% - 0.3% | ~0.3% - 1.0% | HPLC is more suitable for the precise measurement of low-level impurities. |
| Precision (RSD%) | < 2% | < 1% | qNMR often demonstrates higher precision due to fewer sample manipulation steps.[9] |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | Both techniques provide excellent accuracy when properly validated.[8] |
| Analysis Time per Sample | ~20 - 40 minutes | ~10 - 20 minutes | qNMR can be faster, especially as it doesn't require lengthy column equilibration or gradient separations.[9] |
Experimental Protocols: A Practical Guide
The following are detailed, illustrative protocols for determining the purity of this compound using both HPLC and qNMR.
HPLC Protocol for Purity Determination of this compound
This protocol is based on a standard reversed-phase HPLC method suitable for protected amino acid derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase starting condition.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 220 nm.[7]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.[3]
qNMR Protocol for Purity Determination of this compound
This protocol outlines the use of an internal standard for the absolute quantification of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dioxane) into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄, as this compound is a hydrochloride salt).[11]
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.[8]
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Temperature: Maintain a constant and controlled temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound and a well-resolved signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for determining the purity of this compound using HPLC and qNMR.
Caption: HPLC Purity Analysis Workflow for this compound.
Caption: qNMR Purity Analysis Workflow for this compound.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful and reliable techniques for assessing the purity of this compound. The choice between them often depends on the specific needs of the analysis and the available instrumentation.
-
HPLC is the preferred method for:
-
Detecting and quantifying trace impurities due to its higher sensitivity.
-
Routine quality control where a validated method can be repeatedly applied.
-
Orthogonal verification of purity determined by other methods.[4]
-
-
qNMR is the ideal choice for:
For a comprehensive and unequivocal determination of purity, a dual approach utilizing both HPLC and qNMR is highly recommended. This orthogonal approach provides a more complete picture of the sample's composition, with HPLC detailing the impurity profile and qNMR providing a highly accurate and precise measure of the absolute purity of the main component. This ensures the highest confidence in the quality of this compound for downstream applications in research and drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. usp.org [usp.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qNMR - BIPM [bipm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to H-Glu(OtBu)-OMe.HCl and Other Protected Glutamic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This guide provides an objective comparison of H-Glu(OtBu)-OMe.HCl with other commonly used protected glutamic acid derivatives. The focus is on their performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
This compound is a glutamic acid derivative where the α-amino group is free (as a hydrochloride salt), the γ-carboxyl group is protected by a tert-butyl (OtBu) ester, and the α-carboxyl group is protected as a methyl (OMe) ester.[1] This derivative is particularly useful in specific synthetic strategies, and this guide will compare it with more conventional N-terminally protected glutamic acid derivatives such as Fmoc-Glu(OtBu)-OH, Boc-Glu(OtBu)-OH, and Z-Glu(OtBu)-OH, as well as derivatives with alternative side-chain protection.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of protecting group strategy significantly impacts coupling efficiency, prevention of side reactions, and the overall yield and purity of the final peptide.[2] The most common strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches.[3]
Nα-Protecting Groups
The primary distinction between this compound and other derivatives lies in the Nα-protection. While this compound has a free amino group, derivatives like Fmoc-Glu(OtBu)-OH and Boc-Glu(OtBu)-OH have temporary protecting groups on the N-terminus.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OtBu)-OH | Z-Glu(OtBu)-OH |
| Nα-Protection | None (HCl salt) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z) |
| Typical Synthesis Method | Solution-phase or fragment condensation | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Nα-Deprotection Condition | N/A | Mild base (e.g., 20% piperidine (B6355638) in DMF)[4] | Strong acid (e.g., TFA)[5] | Catalytic Hydrogenation or strong acids[4] |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) | tert-Butyl (OtBu) | tert-Butyl (OtBu) |
| Side-Chain Deprotection | Acidolysis (e.g., TFA)[4] | Acidolysis (e.g., TFA)[4] | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) |
| Activation | Requires in-situ activation | Requires in-situ activation (e.g., with HATU, HBTU)[4] | Requires in-situ activation | Can be pre-activated (e.g., as p-nitrophenyl ester)[4] |
γ-Carboxyl Side-Chain Protecting Groups
The selection of the side-chain protecting group for glutamic acid is crucial for preventing side reactions and allowing for orthogonal deprotection strategies. The tert-butyl (OtBu) group is widely used in Fmoc-based SPPS due to its stability to the basic conditions of Fmoc deprotection and its efficient prevention of pyroglutamate (B8496135) and glutarimide (B196013) formation.[2]
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Chemical Structure | -C(CH₃)₃ | -CH₂-C₆H₅ | -CH₂-CH=CH₂ |
| Key Advantages | High stability to basic Fmoc deprotection conditions. Efficiently prevents pyroglutamate formation.[2] | Orthogonal to the Fmoc group. Removable by catalytic hydrogenation.[2] | Fully orthogonal to both Fmoc and tBu protecting groups. Allows for selective on-resin side-chain modification.[2] |
| Key Disadvantages | Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[2] | Can be partially cleaved by repeated acid treatments in Boc-SPPS. | Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be sluggish.[2] |
| Common Side Reactions | Minimal; generally considered the safest choice for standard Fmoc-SPPS.[2] | Potential for partial deprotection during synthesis. | Potential for incomplete deprotection if the catalyst is poisoned or sterically hindered.[2] |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate | Excellent[2] | Moderate[2] | Good[2] |
| Prevention of Glutarimide | Excellent[2] | Moderate[2] | Good |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are illustrative and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Glutamic Acid
This protocol describes the manual coupling of Fmoc-Glu(OtBu)-OH to a resin-bound peptide chain.
Materials:
-
Rink Amide resin
-
Fmoc-Glu(OtBu)-OH (4 eq.)
-
Coupling reagent (e.g., HATU) (3.9 eq.)
-
Base (e.g., DIPEA) (8 eq.)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[6]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[7]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes, then drain. Repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and HATU in DMF. Add DIPEA and pre-activate for 5-10 minutes.[7]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.[1]
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).[7]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-4 hours.[8] Filter the resin and precipitate the crude peptide in cold diethyl ether.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis using Boc-chemistry.
Materials:
-
Merrifield or PAM resin
-
Boc-Glu(OBzl)-OH (3 eq.)
-
Coupling reagent (e.g., HOBt) (3 eq.)
-
50% TFA in DCM
-
10% DIEA in DMF
-
HF or TFMSA for cleavage
-
Thioanisole (scavenger)
Procedure:
-
Resin Preparation: Swell the resin in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.[1]
-
Neutralization: Wash the resin with DMF. Add 10% DIEA in DMF and agitate for 5 minutes. Repeat and then wash with DMF.[1]
-
Coupling: In a separate vial, dissolve Boc-Glu(OBzl)-OH and HOBt in DMF. Add a coupling agent like DIC and add to the resin. Agitate until the reaction is complete (monitored by Kaiser test).
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for subsequent amino acids.
-
Final Cleavage: Treat the resin with HF or a TFMSA/TFA/thioanisole mixture to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide with cold diethyl ether.[1]
Orthogonal Protection Strategy in Peptide Synthesis
An orthogonal protection strategy is fundamental in complex peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[3] This enables site-specific modifications such as cyclization or branching. The diagram below illustrates the logical relationship of an orthogonal protection scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Tale of Two Strategies: H-Glu(OtBu)-OMe.HCl and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide provides an in-depth comparison of two glutamic acid derivatives, H-Glu(OtBu)-OMe.HCl and Fmoc-Glu(OtBu)-OH, highlighting their distinct applications in peptide synthesis. While both molecules provide the same amino acid residue, their protecting groups necessitate fundamentally different synthetic approaches: solution-phase synthesis for the former and solid-phase peptide synthesis (SPPS) for the latter.
At a Glance: Key Differences
The core distinction between this compound and Fmoc-Glu(OtBu)-OH lies in their protecting groups, which in turn determines their primary field of application in peptide synthesis.
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Nα-Protecting Group | None (free amine as HCl salt) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| α-Carboxyl Protection | Methyl ester (OMe) | Free carboxylic acid (OH) |
| Side-Chain Protection | tert-Butyl ester (OtBu) | tert-Butyl ester (OtBu) |
| Typical Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection Condition | Not applicable (requires N-protection first) | Mild base (e.g., 20% piperidine (B6355638) in DMF) |
| α-Carboxyl Activation | Not applicable (already an ester) | Requires in-situ activation (e.g., with HATU, HBTU) |
Performance and Application Insights
Fmoc-Glu(OtBu)-OH is the standard choice for incorporating glutamic acid in modern Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Fmoc group's lability to mild bases like piperidine, coupled with the acid-lability of the tert-butyl side-chain protection, forms the basis of the orthogonal Fmoc/tBu strategy.[2][3] This approach allows for the stepwise assembly of peptides on a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts through washing.[4] The Fmoc strategy is known for its high efficiency, compatibility with a wide range of coupling reagents, and the ability to monitor deprotection in real-time.[3][]
In contrast, this compound, with its free N-terminal and protected C-terminal, is tailored for solution-phase synthesis. This classical approach involves the coupling of peptide fragments in solution, followed by purification after each step. While often more labor-intensive and less amenable to automation than SPPS, solution-phase synthesis can be advantageous for the synthesis of very short peptides or for large-scale production where the cost of solid support can be a factor.[6][7] The methyl ester protection of the α-carboxyl group in this compound is stable under many coupling conditions but can be removed by saponification.[8]
Quantitative Data Summary
Direct head-to-head quantitative comparisons in a single study are scarce due to the different synthesis methodologies these reagents are designed for. However, we can summarize typical performance metrics for each strategy.
Table 1: Typical Performance Characteristics in Peptide Synthesis
| Parameter | Solution-Phase Synthesis (using this compound type building blocks) | Fmoc Solid-Phase Peptide Synthesis (using Fmoc-Glu(OtBu)-OH) |
| Coupling Efficiency | Generally high, but requires careful monitoring and purification after each step. | Very high, often exceeding 99% with modern coupling reagents.[2] |
| Racemization Risk | Can be controlled with appropriate coupling reagents and conditions. | Generally low, especially with additives like HOBt or Oxyma.[9] |
| Typical Crude Purity | Highly dependent on the success of intermediate purifications. | Can be high, but dependent on sequence difficulty and aggregation tendency. |
| Overall Yield | Can be high for short peptides, but losses accumulate with each purification step. | Generally good, with overall yield being a product of individual cycle efficiencies.[] |
| Scalability | Well-suited for large-scale (multi-kilogram) synthesis of short peptides.[10] | Readily scalable from milligram to gram scale. |
Experimental Protocols and Workflows
The distinct nature of these two glutamic acid derivatives leads to vastly different experimental workflows.
Workflow for Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
The incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support follows a cyclical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 6. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a side-chain protecting group for glutamic acid (Glu) is a critical determinant in the success of solid-phase peptide synthesis (SPPS). This choice profoundly impacts the efficiency of peptide chain elongation, the prevention of undesirable side reactions, and ultimately, the yield and purity of the final synthetic peptide. This guide provides an objective comparison of the commonly employed tert-butyl (OtBu) protecting group with other prevalent alternatives, namely the benzyl (B1604629) (Bzl) and allyl (OAll) esters, for the γ-carboxyl group of glutamic acid. The comparison is supported by a synthesis of available data and detailed experimental protocols to inform rational decision-making in peptide synthesis design.
Performance Comparison of Glutamic Acid Protecting Groups
In the context of the widely used Fmoc/tBu orthogonal strategy in SPPS, the ideal protecting group for the glutamic acid side chain must be stable to the basic conditions used for Nα-Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) while being selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.[1] The OtBu, Bzl, and OAll groups offer distinct advantages and disadvantages based on their unique deprotection chemistries.
The tert-butyl (OtBu) group is the most common choice for standard Fmoc-SPPS. Its high stability to base prevents premature deprotection during the repetitive Fmoc removal steps. A significant advantage of the OtBu group is that it is cleaved under the same strongly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin, streamlining the final deprotection and purification steps.[2][3] This co-cleavage strategy is highly efficient for the routine synthesis of linear peptides.
The benzyl (Bzl) group offers a key advantage in its orthogonality to the acid-labile OtBu group. It is stable to the TFA treatment used for final resin cleavage and side-chain deprotection of other tBu-protected residues. The Bzl group is typically removed by catalytic hydrogenation (e.g., H₂/Pd), which allows for the synthesis of protected peptide fragments that can be used in segment condensation strategies.[2]
The allyl (OAll) group provides an even higher degree of orthogonality, as it is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of tBu removal.[2] Its deprotection requires a specific palladium(0)-catalyzed reaction, enabling selective on-resin modification of the glutamic acid side chain, such as for cyclization or the attachment of reporter groups.[2]
Data Presentation
| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Common Side Reactions | Illustrative Purity (Post-HPLC) |
| tert-Butyl (OtBu) | -C(CH₃)₃ | - High stability to basic Fmoc deprotection conditions.- Efficiently prevents pyroglutamate (B8496135) and glutarimide (B196013) formation.[2]- Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[2] | - Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[2] | - Minimal; generally considered the safest choice for standard Fmoc-SPPS.[2] | > 95%[4] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | - Orthogonal to the Fmoc group.- Can be removed by catalytic hydrogenation, allowing for the synthesis of protected peptide fragments.[2] | - Requires a separate hydrogenation step for deprotection.- The catalyst (Palladium) can be difficult to remove completely.- Potential for incomplete deprotection with sterically hindered or catalyst-poisoning sequences. | - Partial removal during repeated acid treatments in Boc-SPPS. | Variable, dependent on hydrogenation efficiency. |
| Allyl (OAll) | -CH₂-CH=CH₂ | - Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[2]- Allows for selective on-resin side-chain modification or cyclization.[2] | - Requires a specific palladium(0)-catalyzed deprotection step, which can be sluggish and requires careful removal of the catalyst.[2]- Potential for incomplete deprotection if the palladium catalyst is poisoned or sterically hindered. | - Glutarimide formation can occur, particularly in Glu(Gly)-OAll sequences.[5][6] | Variable, dependent on deprotection efficiency. |
Side Reactions Associated with Glutamic Acid Protection
A critical consideration in the choice of a protecting group is its propensity to induce side reactions. For glutamic acid, two of the most common side reactions are pyroglutamate and glutarimide formation.
Pyroglutamate Formation: This irreversible cyclization of an N-terminal glutamine or glutamic acid residue can occur under both acidic and basic conditions, leading to a truncated and modified peptide. The use of the OtBu protecting group on the glutamic acid side chain is reported to efficiently prevent pyroglutamate formation.[2][7]
Glutarimide Formation: This side reaction involves the cyclization of a glutamic acid residue with the backbone amide of the following amino acid, forming a six-membered glutarimide ring. This is particularly problematic as it can lead to a dead-end in the synthesis. Studies have shown that the sequence of Glu(Gly)-OAll is particularly prone to glutarimide formation, especially under basic conditions like piperidine treatment.[5][6] The steric hindrance provided by the OtBu group is believed to suppress this side reaction.
Experimental Protocols
The following are detailed methodologies for the deprotection of the OtBu, Bzl, and OAll side-chain protecting groups of glutamic acid in the context of Fmoc-based SPPS.
Protocol 1: Cleavage and Deprotection of OtBu-Protected Peptides
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group using trifluoroacetic acid (TFA).
Materials:
-
Peptidyl-resin (fully synthesized, N-terminal Fmoc group removed)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon stream
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a fritted reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the resin. Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of the Bzl Group by Catalytic Hydrogenation
This protocol describes the removal of the benzyl ester from the glutamic acid side chain of a protected peptide fragment in solution.
Materials:
-
Protected peptide containing a Glu(OBzl) residue
-
Solvent (e.g., methanol, acetic acid, or a mixture)
-
Palladium on carbon catalyst (10% Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the protected peptide in a suitable solvent.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed. This can take from a few hours to overnight.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the deprotected peptide.
-
Purification: Further purify the peptide if necessary using RP-HPLC.
Protocol 3: Deprotection of the OAll Group by Palladium(0) Catalysis
This protocol describes the on-resin removal of the allyl ester from the glutamic acid side chain.
Materials:
-
Peptidyl-resin containing a Glu(OAll) residue
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Allyl scavenger (e.g., Phenylsilane, Morpholine, or Dimedone)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in the chosen solvent under an inert atmosphere.
-
Reagent Preparation: In a separate flask, dissolve the palladium catalyst and the allyl scavenger in the solvent.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin.
-
Incubation: Gently agitate the mixture at room temperature for 1-3 hours. The reaction is often characterized by a color change.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with the solvent, followed by washes with a chelating solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.
-
Further Synthesis: The deprotected side-chain carboxyl group is now available for further on-resin modification or the synthesis can proceed.
Mandatory Visualization
Conclusion
The tert-butyl (OtBu) protecting group stands out as the preferred choice for the side-chain protection of glutamic acid in routine Fmoc-based solid-phase peptide synthesis. Its high stability under the basic conditions required for Fmoc deprotection, coupled with its efficient and simultaneous removal during the final TFA-mediated cleavage from the resin, offers a streamlined and robust workflow. Furthermore, the use of OtBu effectively minimizes common side reactions such as pyroglutamate and glutarimide formation, contributing to higher purity and yield of the target peptide.
While the benzyl (Bzl) and allyl (OAll) protecting groups provide essential orthogonality for more complex synthetic strategies, such as the preparation of protected peptide fragments or on-resin side-chain modifications, their use introduces additional synthetic steps and potential challenges related to catalyst removal and side reactions. For the straightforward synthesis of linear peptides, the advantages of the OtBu protecting group in terms of efficiency, safety, and reliability make it the superior option for researchers, scientists, and drug development professionals.
References
- 1. Orthogonal ligation strategies for peptide and protein [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Validating Peptides with Glu(OtBu): A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is a critical step to ensure the accuracy and reliability of experimental results. When peptides incorporate amino acids with protecting groups, such as the gamma-tert-butyl ester of glutamic acid (Glu(OtBu)), mass spectrometry becomes an indispensable tool for sequence confirmation and impurity profiling. This guide provides a detailed comparison of mass spectrometry techniques for the validation of peptides containing Glu(OtBu), supported by experimental protocols and data interpretation strategies.
The tert-butyl (OtBu) protecting group is frequently used in Fmoc-based solid-phase peptide synthesis (SPPS) to prevent side-chain reactivity of glutamic acid. Its acid-labile nature, however, presents unique considerations during mass spectrometric analysis. The choice of fragmentation technique is paramount for obtaining unambiguous sequence information and identifying potential side products. This guide focuses on the comparison between Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), two common fragmentation methods, for the analysis of Glu(OtBu)-containing peptides.
Comparing Fragmentation Techniques: CID vs. ETD
The stability of the OtBu group under different fragmentation conditions dictates the type of data obtained from a tandem mass spectrometry (MS/MS) experiment.
Collision-Induced Dissociation (CID): As the most widely used fragmentation method, CID subjects peptide ions to collisions with an inert gas. This energetic process often leads to the cleavage of the most labile bonds. In the case of peptides containing Glu(OtBu), the tert-butyl group is highly susceptible to elimination. This results in a characteristic neutral loss of isobutylene (B52900) (56 Da) from the precursor ion and any fragment ions containing the Glu(OtBu) residue.[1] While this neutral loss can be a diagnostic indicator for the presence of the OtBu group, it can also complicate spectral interpretation and obscure the complete peptide sequence information, as the fragment ions will reflect the mass of glutamic acid rather than Glu(OtBu).
Electron Transfer Dissociation (ETD): In contrast, ETD is a "softer" fragmentation technique that involves the transfer of an electron to the peptide ion, leading to cleavage of the N-Cα backbone bonds.[2] A key advantage of ETD is its ability to preserve labile post-translational modifications and, by extension, acid-labile protecting groups like OtBu.[3] When a Glu(OtBu)-containing peptide is fragmented using ETD, the OtBu group is expected to remain intact on the resulting c- and z-type fragment ions. This provides direct evidence for the location of the Glu(OtBu) residue within the peptide sequence.
Key Differences in Fragmentation Outcomes
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions[2] |
| Effect on Glu(OtBu) | Predominant neutral loss of isobutylene (56 Da) | Preservation of the OtBu group on fragment ions[3] |
| Sequence Confirmation | Inferred from fragment masses corresponding to glutamic acid after neutral loss | Direct confirmation from fragment masses containing the intact Glu(OtBu) |
| Localization of Glu(OtBu) | Can be challenging due to the dominant neutral loss | Unambiguous localization based on the mass of c- and z-ions |
| Suitability | Useful for confirming the presence of the OtBu group via its characteristic neutral loss | Ideal for definitive sequence confirmation and localization of Glu(OtBu) |
Identifying Synthesis-Related Impurities
Mass spectrometry is also crucial for identifying and characterizing impurities that may arise during peptide synthesis. For peptides synthesized using Fmoc-Glu(OtBu)-OH, several side reactions can occur.
Common Side Products and Their Mass Shifts
| Side Product | Description | Mass Shift (Da) |
| Deletion Sequence | Failure to couple an amino acid, resulting in a peptide missing a residue. | Varies based on the missing amino acid |
| Incomplete Deprotection | Retention of the Fmoc group on the N-terminus. | +222.07[4] |
| Diketopiperazine Formation | Cyclization of a dipeptide, often occurring at the N-terminus.[4] | - |
| Piperidine (B6355638) Adduct | Addition of piperidine (used for Fmoc deprotection) to the peptide. | +84.08[4] |
| Aspartimide Formation | If an adjacent aspartic acid residue is present, it can form a cyclic imide. | -18.01 (loss of H₂O) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Glu(OtBu)-Containing Peptide
A standard Fmoc SPPS protocol is utilized for the synthesis of peptides containing Glu(OtBu).[5]
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including Fmoc-Glu(OtBu)-OH, using a coupling agent such as HBTU/DIPEA in DMF.
-
Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). For analysis of the protected peptide, a milder cleavage may be necessary, or the analysis can be performed on the resin-bound peptide.
LC-MS/MS Analysis Protocol
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile (B52724) mixture.[5]
-
Liquid Chromatography (LC): Separate the peptide from impurities using a reversed-phase HPLC column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the peptide of interest and subject it to fragmentation using either CID or ETD. For a comprehensive analysis, it is recommended to acquire data using both fragmentation methods.[6]
-
-
Data Analysis: Process the raw data to identify the peptide and its fragments. Compare the experimental MS/MS spectra with the theoretical fragmentation pattern to confirm the sequence and identify any modifications or impurities.
Visualizing the Workflow and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L- and D-Glu(OtBu)-OMe.HCl Reactivity in Chemical and Biological Systems
For researchers, scientists, and drug development professionals, the stereochemistry of amino acid derivatives is a critical determinant of their reactivity and biological activity. This guide provides an objective comparison of the reactivity of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (L-Glu(OtBu)-OMe.HCl) and its D-enantiomer, D-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride (D-Glu(OtBu)-OMe.HCl). The comparison is based on fundamental principles of stereochemistry and supported by established experimental observations in peptide synthesis and enzymatic reactions.
The L- and D-isomers of Glu(OtBu)-OMe.HCl are enantiomers, meaning they are non-superimposable mirror images of each other.[1] While they share identical physical properties such as molecular weight and solubility in achiral solvents, their reactivity differs significantly in chiral environments. This distinction is paramount in the synthesis of stereospecific peptides and in biological systems where enzymes exhibit high substrate specificity.
Comparative Reactivity Data
The following table summarizes the expected reactivity of L- and D-Glu(OtBu)-OMe.HCl in various chemical and biological contexts. In the absence of direct head-to-head quantitative studies, this comparison is derived from established principles of stereochemistry and data from related compounds.
| Reaction Type | Reagent Type | L-Glu(OtBu)-OMe.HCl Reactivity | D-Glu(OtBu)-OMe.HCl Reactivity | Expected Outcome |
| Amine Acylation (Peptide Coupling) | Chiral (e.g., L-amino acid) | High | High | Diastereomeric products formed at potentially different rates. The stereochemistry of the final peptide is determined by the starting isomer. |
| Carboxyl Group Deprotection (OtBu/OMe) | Achiral (e.g., TFA, HCl, NaOH) | High | High | Identical reaction rates and products (L- or D-glutamic acid).[2][] |
| Enzymatic Recognition (e.g., Proteases, Kinases) | Chiral (Enzyme active site) | Typically recognized and processed | Typically not recognized or acts as an inhibitor | Significant difference in biological activity. L-isomers are generally the natural substrates for enzymes.[4][5] |
| Pyroglutamate Formation | Intramolecular cyclization | Prone to cyclization | Prone to cyclization | Both isomers can undergo this side reaction, particularly under acidic or thermal conditions, at similar rates.[6][7] |
Reactivity in Peptide Synthesis
In the realm of peptide synthesis, both L- and D-Glu(OtBu)-OMe.HCl can be utilized to introduce a glutamic acid residue into a peptide chain. The choice of isomer is dictated by the desired stereochemistry of the final peptide. When coupling with another chiral amino acid, the transition states for the L- and D-isomers are diastereomeric, which can lead to different coupling efficiencies and rates. However, with modern coupling reagents, high yields are generally achievable for both isomers.[8]
The primary concern during peptide synthesis is the preservation of chiral purity. While racemization is a known risk, particularly with certain coupling methods or prolonged reaction times, the use of urethane-protected amino acids generally minimizes this side reaction.[8]
Biochemical and Enzymatic Reactivity
The most profound difference in reactivity between L- and D-Glu(OtBu)-OMe.HCl is observed in biological systems. Enzymes, being chiral macromolecules, have active sites that are highly specific for a particular stereoisomer of a substrate. The vast majority of naturally occurring proteins in mammals are composed of L-amino acids.[1] Consequently, enzymes involved in amino acid metabolism, such as L-glutamate oxidase, are specific for the L-enantiomer.[4]
The L-isomer of glutamate (B1630785) (after deprotection) can participate in numerous metabolic pathways, including the synthesis of glutamine and its role as a neurotransmitter.[9][10] In contrast, the D-isomer would not be a substrate for these enzymes and could potentially act as a competitive inhibitor. This stereospecificity is a cornerstone of pharmacology and drug design, where the incorporation of D-amino acids can be a strategy to increase the proteolytic resistance and in vivo half-life of peptide-based drugs.[1]
Experimental Protocols
General Protocol for Peptide Coupling
This protocol describes a standard procedure for coupling an amino acid to a resin-bound peptide using a coupling agent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve L- or D-Glu(OtBu)-OMe.HCl (3 equivalents), a coupling agent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.
-
Confirmation: Confirm the completion of the coupling reaction using a qualitative test such as the Kaiser test.
General Protocol for Tert-Butyl (OtBu) Ester Deprotection
This protocol outlines the cleavage of the tert-butyl protecting group from the glutamic acid side chain.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-bound resin and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the deprotected peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Drying: Dry the precipitated peptide under vacuum.
Conclusion
The choice between L- and D-Glu(OtBu)-OMe.HCl is fundamentally dependent on the desired stereochemical outcome of the final product and its intended application.
-
For chemical synthesis with achiral reagents , the reactivity of both isomers is identical.
-
In stereospecific peptide synthesis , both isomers can be effectively incorporated, with the choice of isomer determining the final stereochemistry of the glutamic acid residue.
-
In biological and enzymatic systems , a profound divergence in reactivity is observed. The L-isomer is generally recognized as the natural substrate, while the D-isomer is typically inactive or can act as an inhibitor, a property that can be strategically exploited in drug development to enhance peptide stability.
Therefore, a thorough understanding of the stereochemical principles outlined in this guide is essential for researchers and scientists working with these versatile amino acid derivatives.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane [ricerca.unityfvg.it]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Cost-Benefit Analysis of H-Glu(OtBu)-OMe.HCl in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision influencing the efficiency, purity, and overall cost of peptide synthesis. This guide provides a comprehensive cost-benefit analysis of H-Glu(OtBu)-OMe.HCl, comparing its performance and economic viability against the widely used alternatives, Fmoc-Glu(OtBu)-OH and Boc-Glu(OtBu)-OH.
This publication delves into a detailed comparison of these three glutamic acid derivatives in the context of both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). By examining key performance indicators, potential side reactions, and cost implications, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthesis strategies.
Performance and Economic Comparison
The choice between this compound, Fmoc-Glu(OtBu)-OH, and Boc-Glu(OtBu)-OH hinges on a balance of factors including the synthesis methodology, the scale of the synthesis, and the desired purity of the final peptide. While Fmoc- and Boc-protected amino acids are staples in stepwise solid-phase synthesis, the hydrochloride salt of the partially protected glutamic acid methyl ester presents a potentially cost-effective alternative, particularly in solution-phase or fragment condensation strategies.
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OtBu)-OH |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS), Fragment Condensation | Solid-Phase Peptide Synthesis (Fmoc-SPPS) | Solid-Phase Peptide Synthesis (Boc-SPPS), Solution-Phase Synthesis |
| N-α Protection | None (requires in-situ protection or specific coupling strategies) | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | OtBu (Acid-labile) | OtBu (Acid-labile) | OtBu (Acid-labile) |
| Relative Cost | Lower | Higher | Moderate |
| Coupling Strategy | Requires activation of the free carboxylic acid and neutralization of the amine hydrochloride. | Requires activation of the carboxylic acid after Fmoc deprotection. | Requires activation of the carboxylic acid after Boc deprotection. |
| Potential for Side Reactions | Risk of side reactions at the unprotected N-terminus if not properly managed. | Lower risk of N-terminal side reactions due to Fmoc protection. | Lower risk of N-terminal side reactions due to Boc protection. |
Key Considerations in Peptide Synthesis
The successful synthesis of peptides requires careful management of several factors, including coupling efficiency, prevention of side reactions, and the potential for racemization.
Coupling Efficiency
The efficiency of the coupling reaction is paramount to achieving a high yield of the desired peptide. In SPPS, Fmoc- and Boc-protected glutamic acid derivatives are readily incorporated using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. The use of this compound in SPPS is less common and would necessitate a pre-coupling step to protect the N-terminus or a specialized protocol. In solution-phase synthesis, all three derivatives can be effectively coupled, with the choice often depending on the overall protection strategy for the peptide fragments.
Side Reactions: Pyroglutamate (B8496135) and Glutarimide (B196013) Formation
N-terminal glutamic acid and glutamine residues are known to be susceptible to cyclization, leading to the formation of pyroglutamate. This can prematurely terminate the peptide chain. While the N-α protecting groups in Fmoc- and Boc-derivatives mitigate this during synthesis, the free N-terminus when using this compound requires careful control of reaction conditions, particularly pH, to minimize this side reaction.[1][2][3]
Another potential side reaction is the formation of a glutarimide, a cyclic imide formed from the glutamic acid side chain. This is a sequence-dependent side reaction that can occur during peptide synthesis.[4][5][6][7][8] The choice of protecting group and coupling conditions can influence the likelihood of this side reaction. The tert-butyl (OtBu) protecting group on the side chain of all three compared derivatives is generally considered effective at minimizing both pyroglutamate and glutarimide formation under standard SPPS conditions.[4]
Racemization
The potential for racemization of the chiral center of the amino acid during activation and coupling is a critical concern in peptide synthesis. The use of urethane-based protecting groups like Fmoc and Boc is known to suppress racemization. When using this compound, the risk of racemization needs to be carefully managed through the choice of coupling reagents and conditions. Additives such as HOBt are often employed to minimize racemization.[1][9][10]
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these glutamic acid derivatives into a peptide sequence.
Protocol 1: Fmoc-SPPS using Fmoc-Glu(OtBu)-OH
This protocol outlines a standard manual procedure for the incorporation of Fmoc-Glu(OtBu)-OH into a peptide chain on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-Glu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Alternative Solents for Reactions with H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
The use of N,N-dimethylformamide (DMF) as a solvent in chemical reactions, particularly in peptide synthesis, is facing increasing scrutiny due to its reproductive toxicity and environmental concerns. This has prompted a search for safer and more sustainable alternatives. This guide provides a comparative overview of promising alternative solvents to DMF for reactions involving H-Glu(OtBu)-OMe.HCl, a key building block in the synthesis of peptides and pharmaceuticals.
Executive Summary
Finding a direct, drop-in replacement for DMF that performs optimally for all substrates and reaction conditions remains a challenge. However, several "greener" solvents have emerged as viable alternatives, offering improved safety and environmental profiles. This guide focuses on three promising alternatives: Cyrene™ (dihydrolevoglucosenone) , 2-Methyltetrahydrofuran (2-MeTHF) , and N-Formylmorpholine (NFM) . While direct, quantitative performance data for reactions specifically with this compound in these solvents is limited in publicly available literature, this guide compiles their physicochemical properties, general performance in relevant reaction types (amide bond formation), and provides adaptable experimental protocols.
Solvent Property Comparison
A solvent's performance is dictated by its physical and chemical properties. The following table summarizes key parameters for DMF and the selected alternatives.
| Property | DMF (N,N-Dimethylformamide) | Cyrene™ | 2-Methyltetrahydrofuran (2-MeTHF) | N-Formylmorpholine (NFM) |
| Molecular Formula | C₃H₇NO | C₆H₈O₃ | C₅H₁₀O | C₅H₉NO₂ |
| Molecular Weight ( g/mol ) | 73.09 | 128.13 | 86.13 | 115.13 |
| Boiling Point (°C) | 153 | 227[1] | 80.2[2] | 236-237[3] |
| Melting Point (°C) | -61 | 5 | -136[2] | 20-23[3] |
| Density (g/mL at 20°C) | 0.944 | 1.25[1] | 0.854[2] | 1.145 (at 25°C)[3] |
| Polarity | Polar Aprotic | Polar Aprotic[1] | Moderately Polar | Polar Aprotic |
| Source | Petrochemical | Renewable (from cellulose)[1] | Renewable (from corn cobs) | Petrochemical |
| Key Safety & Environmental Notes | Reprotoxic, Substance of Very High Concern (SVHC) | Biodegradable, non-toxic, non-mutagenic[1] | Forms peroxides, flammable | Irritant |
Performance in Amide Bond Formation: A Qualitative Comparison
While specific data for this compound is scarce, general observations from studies on peptide synthesis and amide bond formation provide valuable insights.
| Performance Metric | DMF | Cyrene™ | 2-Methyltetrahydrofuran (2-MeTHF) | N-Formylmorpholine (NFM) |
| Solubility of Polar Reagents | Excellent | Good, particularly for polar compounds.[1] Mixtures with other green solvents can enhance solubility.[4] | Moderate, less polar than DMF.[5] Often used in mixtures to improve solubility. | Good for a wide range of compounds.[6] |
| Reaction Rates in Peptide Coupling | Generally fast | Can be slower than DMF, but often provides good yields.[1] | Comparable or slightly slower than DMF.[1] | Reported to have good coupling efficiencies.[7] |
| Suppression of Side Reactions | Prone to causing side reactions like racemization. | Favorable in reducing certain side reactions. | Can reduce racemization compared to DMF. | Can suppress certain side reactions. |
| Work-up & Purification | High boiling point can complicate removal. Miscible with water. | High boiling point, but high miscibility with water allows for easy removal via aqueous work-up.[1] | Lower boiling point and limited water miscibility facilitate easier separation.[2] | High boiling point, but soluble in water.[7] |
Experimental Protocols: A General Guideline
The following is a general protocol for a peptide coupling reaction involving this compound. This should be optimized for each specific solvent and reaction system.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (DMF, Cyrene, 2-MeTHF, or NFM)
-
Anhydrous dichloromethane (B109758) (DCM, for some work-ups)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 eq) and stir the mixture at room temperature for 15-30 minutes.
-
-
Activation of the N-protected amino acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (2.0 eq) and stir for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized H-Glu(OtBu)-OMe solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times may vary from a few hours to overnight depending on the solvent and coupling partners.
-
-
Work-up:
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Visualizing the Workflow
A systematic approach is crucial when selecting an alternative solvent. The following diagram illustrates a typical workflow.
Caption: A workflow for selecting and validating an alternative solvent.
The following diagram illustrates the key components and relationships in a typical peptide coupling reaction.
Caption: Key components in a peptide coupling reaction.
Conclusion and Future Outlook
While DMF has been the solvent of choice for many years, the development of greener alternatives like Cyrene™, 2-MeTHF, and NFM offers promising avenues for more sustainable chemical synthesis. Although a comprehensive, direct comparison for reactions with this compound is not yet available, the existing body of research on their use in amide bond formation suggests they are viable alternatives. Further research is needed to generate specific data for this and other key substrates to facilitate a broader adoption of these environmentally benign solvents in the pharmaceutical and chemical industries. Researchers are encouraged to perform initial small-scale screening experiments to determine the optimal solvent and conditions for their specific applications.
References
- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 2. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. scispace.com [scispace.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to H-Glu(OtBu)-OMe.HCl in Peptide Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of choices for incorporating glutamic acid, H-Glu(OtBu)-OMe.HCl stands out as a key intermediate. This guide provides a comprehensive comparison of this compound with other commonly used glutamic acid derivatives, supported by experimental context and data.
This compound is a glutamic acid derivative where the side chain (gamma-carboxyl group) is protected by a tert-butyl (OtBu) group, and the alpha-carboxyl group is protected as a methyl ester (OMe). The alpha-amino group is unprotected and present as a hydrochloride salt. This specific combination of protecting groups makes it particularly suitable for solution-phase peptide synthesis, offering a distinct profile of advantages and disadvantages compared to other derivatives used in both solution-phase and solid-phase peptide synthesis (SPPS).
Performance Comparison of Glutamic Acid Derivatives
The choice of protecting group strategy for glutamic acid's side chain significantly impacts the efficiency of peptide synthesis, prevention of side reactions, and the overall yield and purity of the final peptide. The most common side-chain protecting groups include tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll). This compound utilizes the OtBu group, which is known for its high stability under the basic conditions used for Fmoc deprotection in SPPS and its ability to effectively prevent pyroglutamate (B8496135) and glutarimide (B196013) formation.[1]
While this compound is primarily used in solution-phase synthesis, the properties of its OtBu side-chain protection are relevant in comparison to alternatives commonly used in solid-phase strategies.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Z-Glu(OtBu)-ONp | Fmoc-Glu(OBzl)-OH |
| Typical Synthesis Method | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Protection | None (HCl salt) | Fmoc (Base-labile) | Z (Hydrogenolysis/Acid-labile) | Fmoc (Base-labile) |
| α-Carboxyl Protection/Activation | Methyl Ester (OMe) | Free Acid (requires in-situ activation) | p-Nitrophenyl Ester (ONp - activated) | Free Acid (requires in-situ activation) |
| γ-Carboxyl (Side-Chain) Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) | tert-Butyl (OtBu) | Benzyl (Bzl) |
| Side-Chain Deprotection | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) | Catalytic Hydrogenation |
| Key Advantages | Ready for direct coupling in solution-phase without prior N-alpha deprotection. | Well-established for automated SPPS; high purity of final peptides. | Pre-activated for clean and efficient coupling in solution-phase.[2] | Orthogonal to Fmoc and acid-labile protecting groups, allowing for synthesis of protected fragments.[1] |
| Key Disadvantages | Not suitable for standard Fmoc- or Boc-SPPS. | Requires a separate deprotection step for the Fmoc group in each cycle. | Z-group removal can be problematic with certain residues. | Bzl group can be partially cleaved under repeated acidic conditions.[1] |
| Prevention of Pyroglutamate Formation | High | Excellent[1] | High | Moderate[1] |
Experimental Protocols
Representative Protocol for Dipeptide Synthesis using this compound in Solution-Phase
This protocol outlines a general procedure for the synthesis of a dipeptide, for example, X-Glu(OtBu)-OMe, by coupling an N-protected amino acid (e.g., Z-Ala-OH) with this compound.
Materials:
-
N-protected amino acid (e.g., Z-Ala-OH)
-
This compound
-
Coupling agent (e.g., DCC, EDC.HCl/HOBt)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolution and Neutralization: Dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 equivalents) dropwise while stirring.
-
Coupling Agent Addition: In a separate flask, dissolve the coupling agent (e.g., DCC, 1.1 equivalents) in anhydrous DCM. Add this solution to the amino acid mixture.
-
Coupling Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude protected dipeptide can be purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol for Side-Chain Deprotection of OtBu Group
Materials:
-
OtBu-protected peptide
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Dichloromethane (DCM) 1:1, or TFA/water/Triisopropylsilane (TIS) 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature for 1-2 hours.
-
Precipitation: Concentrate the solution under a stream of nitrogen. Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the peptide under vacuum.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for solution-phase dipeptide synthesis.
Caption: Orthogonal protection scheme in Fmoc-based solid-phase peptide synthesis.
References
A Comparative Guide to Glutamic Acid Derivatives in Peptide Synthesis: H-Glu(OtBu)-OMe.HCl vs. Fmoc-Glu(OtBu)-OH
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is fundamental to the successful synthesis of peptides. Glutamic acid, a common amino acid residue, requires careful protection of its side-chain carboxyl group to prevent unwanted side reactions during peptide synthesis. This guide provides an objective comparison of two glutamic acid derivatives: H-Glu(OtBu)-OMe.HCl, which is suitable for solution-phase synthesis and fragment condensation, and the widely used Fmoc-Glu(OtBu)-OH, a cornerstone of solid-phase peptide synthesis (SPPS).
This comparison will delve into the typical applications, performance, and experimental protocols associated with each of these reagents, supported by experimental data from relevant studies.
Performance Comparison: Solution-Phase vs. Solid-Phase Synthesis
The choice between this compound and Fmoc-Glu(OtBu)-OH is intrinsically linked to the chosen peptide synthesis strategy: solution-phase (or liquid-phase) versus solid-phase. This compound, with its free N-terminus and protected C-terminus and side chain, is a valuable building block for the synthesis of peptide fragments in solution, which are then coupled together (fragment condensation). In contrast, Fmoc-Glu(OtBu)-OH is designed for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support in SPPS.
| Metric | Solution-Phase Synthesis (utilizing fragments like those from this compound) | Solid-Phase Peptide Synthesis (utilizing Fmoc-Glu(OtBu)-OH) |
| Overall Yield | 18% (for a nonamer)[1] | 5% (for a dodecamer)[1] |
| Crude Purity | >99% (for a nonamer after optimization)[1] | 74% (for a dodecamer before optimization), 84% (for liraglutide (B1674861) crude)[1][2] |
| Final Purity (after purification) | High purity achievable[3] | Typically >98% for pharmaceutical applications[4] |
| Scalability | Well-suited for large-scale production[5] | Can be automated for high-throughput synthesis[6] |
| Synthesis Time | Generally longer due to intermediate purifications[1] | Faster for long peptides due to automation and simplified purification of intermediates[1] |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in a solution-phase fragment coupling and Fmoc-Glu(OtBu)-OH in a standard solid-phase peptide synthesis cycle.
Protocol 1: Dipeptide Fragment Synthesis using this compound in Solution-Phase
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to this compound to form a dipeptide fragment in solution.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add DIPEA (1.0 eq) dropwise while stirring. Stir the mixture at 0°C for 20 minutes.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in DCM. Cool the solution to 0°C and add DIC (1.0 eq). Stir the mixture at 0°C for 20 minutes.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized H-Glu(OtBu)-OMe solution. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the pure Boc-Ala-Glu(OtBu)-OMe dipeptide fragment.
Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
This protocol outlines a typical cycle for the addition of Fmoc-Glu(OtBu)-OH to a growing peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine (B6355638) in DMF
-
Fmoc-Glu(OtBu)-OH
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF. Allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualization of Synthesis Workflows
The following diagrams illustrate the conceptual workflows for the two synthesis strategies discussed.
Caption: Workflow for Solution-Phase Peptide Synthesis using fragment condensation.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Concluding Remarks
The selection between this compound and Fmoc-Glu(OtBu)-OH is dictated by the overarching peptide synthesis strategy. This compound is a valuable reagent for solution-phase synthesis, particularly for the preparation of peptide fragments that can be subsequently coupled to form larger peptides. This approach can be advantageous for large-scale synthesis where purification of intermediates can lead to a very pure final product.
Conversely, Fmoc-Glu(OtBu)-OH is the standard choice for the well-established and often automated solid-phase peptide synthesis (SPPS). SPPS excels in the rapid synthesis of long peptides and allows for simplified purification of the final product, as excess reagents and byproducts are washed away at each step.
Ultimately, the choice of glutamic acid derivative and synthesis methodology will depend on the specific requirements of the target peptide, including its length, complexity, the desired scale of production, and the available resources and expertise. Both approaches, when executed optimally, can lead to the successful synthesis of high-purity peptides for research and drug development.
References
- 1. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 4. US20220372072A1 - Improved purification processes for liraglutide - Google Patents [patents.google.com]
- 5. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 6. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
Evaluating the Impact of H-Glu(OtBu)-OMe.HCl on Final Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid building blocks is a critical determinant of the final product's purity, yield, and, crucially, its three-dimensional structure. This guide provides a comprehensive comparison of H-Glu(OtBu)-OMe.HCl, a commonly used protected glutamic acid derivative, with its alternatives. We will delve into the theoretical implications of protecting group selection on peptide conformation and provide detailed experimental protocols for researchers to conduct their own comparative analyses.
This compound is a glutamic acid derivative where the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group, the alpha-carboxyl group is a methyl ester (OMe), and the alpha-amino group is protonated as a hydrochloride salt. In the context of solid-phase peptide synthesis (SPPS), the more directly incorporated building block is Fmoc-Glu(OtBu)-OH. The OtBu group is the key feature for conformational considerations.
Comparison of Glutamic Acid Side-Chain Protecting Groups
The selection of a side-chain protecting group for glutamic acid is pivotal in peptide synthesis, influencing not only the efficiency of the synthesis but also potentially the conformational outcome of the final peptide. The most common protecting groups in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.
| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Common Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | - High stability to the basic conditions of Fmoc deprotection. - Efficiently prevents pyroglutamate (B8496135) and glutarimide (B196013) formation.[1] - Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[1] | - Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[1] | - Minimal; generally considered the safest choice for standard Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | - Orthogonal to the Fmoc group. - Can be removed by catalytic hydrogenation (e.g., H₂/Pd), allowing for the synthesis of protected peptide fragments.[1] | - Requires an additional, specific deprotection step. - Catalytic hydrogenation can be inefficient for complex peptides and may be incompatible with other functional groups (e.g., Cys, Met). | - Incomplete removal can lead to benzylated peptide impurities. |
| Allyl (OAll) | -CH₂-CH=CH₂ | - Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups. - Allows for selective on-resin side-chain modification or cyclization. | - Requires a specific palladium(0)-catalyzed deprotection step, which can be sensitive and requires thorough removal of the catalyst. | - Incomplete deprotection can leave the allyl group attached. - Palladium catalyst can sometimes cause side reactions. |
Theoretical Impact on Final Peptide Conformation
-
Steric Hindrance During Synthesis: The bulkiness of the protecting group could theoretically influence the growing peptide chain's accessible conformations on the solid support. While this is a transient effect, it could potentially favor certain secondary structural motifs over others during chain elongation.
-
Cleavage Cocktail Composition: The different cleavage conditions required for each protecting group may affect the final peptide. The standard TFA "cocktail" used for OtBu removal includes scavengers to trap the reactive t-butyl cations. These scavengers and the strongly acidic environment can themselves cause subtle modifications to the peptide that might influence its folding. The milder, specific conditions for Bzl and OAll removal might circumvent some of these issues, but introduce their own set of reagents that could interact with the peptide.
-
Residual Protecting Group Fragments: Incomplete removal of a protecting group will result in a modified peptide with altered physicochemical properties, which would almost certainly lead to a different conformation. For example, a residual benzyl group would add a bulky, hydrophobic moiety to the glutamic acid side chain, significantly impacting its interactions and the overall peptide fold.
Experimental Protocols for Comparative Conformational Analysis
To rigorously evaluate the impact of this compound and its alternatives on a specific peptide's conformation, a systematic experimental approach is required. Below are detailed protocols for the synthesis and conformational analysis of a target peptide using different glutamic acid building blocks.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a target peptide using Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH, and Fmoc-Glu(OAll)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the different Fmoc-Glu(PG)-OH variants)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (for OtBu): 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Deprotection reagents for Bzl: H₂ gas, Palladium on carbon (Pd/C)
-
Deprotection reagents for OAll: Pd(PPh₃)₄, Phenylsilane (PhSiH₃)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, using the appropriate Fmoc-Glu(PG)-OH at the desired position.
-
Final Cleavage and Deprotection:
-
For Glu(OtBu): After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
For Glu(OBzl): Cleave the peptide from the resin using a modified cleavage cocktail that preserves the Bzl group (e.g., using a lower concentration of TFA if the linker is sufficiently labile). Then, in solution, perform catalytic hydrogenation with H₂ and Pd/C.
-
For Glu(OAll): While the peptide is still on the resin, perform palladium-catalyzed deprotection using Pd(PPh₃)₄ and PhSiH₃ in DCM. Then, cleave the peptide from the resin with the standard cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.
Materials:
-
Purified peptides (synthesized with different Glu protecting groups)
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Prepare solutions of each peptide at a known concentration (e.g., 0.1-0.2 mg/mL) in the chosen buffer.
-
Instrument Setup: Set the spectropolarimeter to scan in the far-UV region (typically 190-260 nm).
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum for each peptide solution.
-
Data Processing: Subtract the blank spectrum from each peptide spectrum. Convert the data to mean residue ellipticity [θ].
-
Analysis: Compare the spectra of the peptides. A characteristic α-helical spectrum shows negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A β-sheet spectrum typically has a negative band around 218 nm. Differences in the magnitude of these bands will indicate differences in secondary structure content.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed, atom-level information about the three-dimensional structure and dynamics of a peptide in solution.
Materials:
-
Purified peptides (~1-5 mg)
-
NMR buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve each peptide in the NMR buffer to a final concentration of 1-2 mM.
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to check for sample purity and proper folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this provides a fingerprint of the peptide and is very sensitive to conformational changes.
-
-
Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide sequence.
-
Structure Calculation: Use the NOE-derived distance restraints to calculate an ensemble of 3D structures that are consistent with the experimental data.
-
Comparative Analysis: Compare the chemical shifts and the pattern of NOEs for the peptides synthesized with different protecting groups. Significant differences would indicate conformational changes.
Caption: Workflow for Determining Peptide Structure by NMR.
X-ray Crystallography
If the peptides can be crystallized, X-ray crystallography can provide a high-resolution static picture of the peptide's conformation in the solid state.
Materials:
-
Highly purified peptide (>98%)
-
Crystallization screening kits
-
Microscope
-
X-ray diffractometer
Procedure:
-
Crystallization Screening: Use techniques like hanging-drop or sitting-drop vapor diffusion to screen a wide range of conditions (precipitants, buffers, salts, additives) to find conditions that yield crystals.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain single, well-diffracting crystals of sufficient size (0.1-0.2 mm).
-
Data Collection: Mount a crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it.
-
Comparative Analysis: Compare the crystal structures of the peptides synthesized with different protecting groups. Differences in the backbone and side-chain conformations would provide definitive evidence of a conformational impact.
Conclusion
The choice of this compound (and its corresponding Fmoc-protected derivative) is the standard and often most reliable method for incorporating glutamic acid in routine Fmoc-SPPS. While alternatives like those with Bzl and OAll protecting groups offer valuable orthogonality for more complex synthetic schemes, their direct impact on the final peptide conformation has not been extensively documented in comparative studies. The theoretical impact is likely to be minimal in most cases, provided that the deprotection is complete and the cleavage from the resin does not damage the peptide. However, for peptides with marginal conformational stability or those intended for high-precision structural applications, a direct experimental comparison is warranted. The protocols provided in this guide offer a framework for researchers to systematically evaluate the influence of different glutamic acid building blocks on the conformation of their peptide of interest, ensuring that the chosen synthetic strategy yields a final product with the desired three-dimensional structure.
References
A Comparative Guide to Solid Supports for Peptide Synthesis Featuring H-Glu(OtBu)-OMe.HCl
For researchers and professionals in drug development and peptide chemistry, the choice of solid support is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The properties of the resin influence loading capacity, reaction kinetics, and the purity of the final peptide. This guide provides an objective comparison of common solid supports for the synthesis of peptides, with a particular focus on the incorporation of glutamic acid using its side-chain protected derivative, H-Glu(OtBu)-OMe.HCl.
Performance Comparison of Key Solid Supports
The selection of a solid support is dictated by the C-terminal functionality of the desired peptide (acid or amide) and the sensitivity of its constituent amino acids to the final cleavage conditions. Here, we compare three widely used resins: 2-Chlorotrityl chloride (2-CTC), Wang resin, and Sieber amide resin.
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Sieber Amide Resin |
| Typical Loading Capacity | 0.3 - 1.5 mmol/g | 0.3 - 1.0 mmol/g | 0.4 - 0.8 mmol/g |
| Cleavage Conditions | Very Mild: 1-5% TFA in DCM, Acetic Acid | Strong: 95% TFA | Mild: 1% TFA in DCM |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Key Advantages | Protects against racemization of C-terminal Cys, His, Pro. Allows for the synthesis of fully protected peptide fragments. | Good swelling properties. Cost-effective for general use. | Produces C-terminal amide peptides. The linker is stable to Fmoc deprotection but readily cleaved under mild acidic conditions. |
| Key Disadvantages | Loading can be variable. The bulky linker can sometimes lead to lower coupling efficiency for the first few amino acids. | Requires strong acid for cleavage, which can lead to side reactions with sensitive residues. Susceptible to diketopiperazine formation. | Not suitable for the synthesis of peptide acids. |
Experimental Protocols
Detailed methodologies for the key steps in SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.
Loading of Fmoc-Glu(OtBu)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Amino Acid Preparation: Dissolve Fmoc-Glu(OtBu)-OH (1.5 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.) in DCM.
-
Loading: Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading capacity by Fmoc quantification using a UV-Vis spectrophotometer.
Standard Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)
This cycle is repeated for the addition of each amino acid.
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3.0 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6.0 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and peptide sequence. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to collect the crude peptide pellet, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the SPPS process and the selection of a suitable solid support, the following diagrams are provided.
Conclusion
The choice of solid support is a foundational decision in the design of a successful peptide synthesis strategy. For the synthesis of peptide acids, 2-CTC resin offers the advantage of mild cleavage conditions, which is particularly beneficial for peptides containing sensitive residues. Wang resin is a robust and economical option for many sequences, though it requires stronger acidic conditions for cleavage. When the desired product is a C-terminal amide, Sieber amide resin is an excellent choice, allowing for mild cleavage while being stable to the repetitive base treatments for Fmoc removal. The inclusion of this compound is compatible with all three resins, provided that the initial loading of the corresponding Fmoc-Glu(OtBu)-OH is optimized and the final cleavage conditions are chosen carefully to ensure the integrity of the side-chain protecting group until the final deprotection step.
A Comparative Guide to Scalable Peptide Synthesis: The Role of H-Glu(OtBu)-OMe.HCl
For researchers and professionals in drug development, selecting the optimal strategy for peptide synthesis is critical to ensuring scalability, cost-effectiveness, and high product quality. The incorporation of glutamic acid, a common amino acid, presents a key decision point: the choice of synthesis methodology and the specific glutamic acid derivative. This guide provides an objective comparison of protocols involving H-Glu(OtBu)-OMe.HCl, primarily used in solution-phase synthesis, against the industry-standard Solid-Phase Peptide Synthesis (SPPS) which typically employs Fmoc-Glu(OtBu)-OH.
At a Glance: SPPS vs. Solution-Phase Synthesis
The principal difference in assessing protocols with this compound lies in the overarching synthesis strategy. This compound, a glutamic acid derivative with a free N-terminus, is a building block for Liquid- or Solution-Phase Peptide Synthesis (LPPS).[1][2][3] This contrasts with the more common SPPS approach, which builds peptides on a solid resin support and utilizes N-terminally protected amino acids like Fmoc-Glu(OtBu)-OH.[4][5]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Primary Building Block | Nα-Fmoc-Glu(OtBu)-OH | This compound (after N-protection) |
| Methodology | Stepwise addition of amino acids to a peptide chain anchored to an insoluble resin.[6] | Synthesis of peptide fragments entirely in solution, followed by purification after each step.[7] |
| Purification | Excess reagents and byproducts are removed by simple washing and filtration of the resin.[8] | Requires conventional purification (e.g., crystallization, chromatography) after each coupling step.[9] |
| Scalability | Excellent for lab-scale (mg-g) and adaptable to large-scale GMP production.[10] | Traditionally offers better economies of scale for large quantities (kg) of shorter peptides.[11] |
| Automation | Easily automated, enabling high-throughput synthesis.[10] | More labor-intensive and less amenable to full automation.[9] |
| Peptide Length | Preferred method for synthesizing long peptides due to simplified purification.[7] | Best suited for short peptides or peptide fragments due to cumulative losses during purification.[10] |
| Key Advantage | Speed, ease of purification, and high automation potential.[7][8] | High purity control at each step and lower cost for large-scale production of simple, short peptides.[7][11] |
Performance and Scalability Comparison
Choosing between SPPS and LPPS involves a trade-off between speed, material handling, and scalability. While SPPS is often faster for research and discovery due to simplified purification, LPPS can be more cost-effective for the large-scale manufacturing of specific, often shorter, peptides.[7][11]
Quantitative Performance Insights:
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Notes |
| Typical Scale | Milligram to kilogram.[12] | Kilogram to ton scale for specific products.[11] | LPPS is historically favored for industrial-scale production of smaller peptides due to lower raw material costs.[11] |
| Typical Purity (Crude) | 70-95% depending on sequence complexity.[13] | Can be >98% after each step due to intermediate purification.[7] | SPPS impurities are removed at the end, which can be challenging for "difficult sequences".[12] |
| Overall Yield | Decreases with peptide length due to cumulative incomplete reactions. | Can be higher for short peptides due to precise control and purification at each stage. | Yield in SPPS is highly dependent on the efficiency of each coupling and deprotection cycle. |
| Solvent Consumption | High, due to extensive washing steps required to remove excess reagents.[8] | Can be lower in some cases, but requires various solvents for reaction and purification.[10] | Green chemistry initiatives are focused on reducing solvent use in both methods.[14] |
Experimental Protocols
Below are representative, generalized methodologies for incorporating a glutamic acid residue using both SPPS and a solution-phase approach.
Protocol 1: Fmoc-SPPS using Fmoc-Glu(OtBu)-OH
This protocol outlines a standard manual coupling cycle on a solid support resin (e.g., Rink Amide resin).[6][15]
1. Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[6] Drain the solvent.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF twice, for approximately 10-15 minutes each time, to remove the N-terminal Fmoc group from the growing peptide chain.[16]
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (1.5-3 equivalents), a coupling agent like HBTU (1.5-3 eq.), and a base such as DIPEA (2-4 eq.) in DMF.[16]
-
Allow the mixture to pre-activate for several minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative method like the Kaiser test.[15]
4. Washing:
-
Drain the reaction solution and wash the resin extensively with DMF and then dichloromethane (B109758) (DCM) to remove all excess reagents and byproducts. The cycle can then be repeated for the next amino acid.
Protocol 2: Solution-Phase Coupling using this compound
This protocol describes a typical fragment coupling step in solution, where this compound would first be N-terminally protected (e.g., with Boc or Z group) and then coupled to another amino acid or peptide fragment.
1. Reactant Preparation:
-
Dissolve the N-protected glutamic acid derivative (e.g., Boc-Glu(OtBu)-OMe, prepared from this compound) (1.2 eq.) and an activating agent like HATU (1.2 eq.) in a suitable solvent like DMF.[17]
-
Add a non-nucleophilic base such as DIPEA (2.4 eq.) to the mixture.[17]
2. Coupling Reaction:
-
To the activated mixture, add the C-terminally protected amino acid or peptide fragment (1 eq.) that has a free N-terminus.
-
Add another portion of DIPEA (2.4 eq.) to ensure the reaction pH is maintained around 8.[17]
-
Stir the reaction mixture at room temperature overnight.
3. Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.[17]
-
Add a solvent like ethyl acetate (B1210297) and perform aqueous washes with mild acid (e.g., 1M KHSO₄) and base (e.g., NaHCO₃) to remove unreacted starting materials and coupling reagents.[17]
-
The organic phase is dried, concentrated, and the resulting peptide fragment is purified, typically by column chromatography or recrystallization.
Workflow Visualizations
The following diagrams illustrate the fundamental differences in the workflows of Solid-Phase and Solution-Phase Peptide Synthesis.
Caption: A diagram of the cyclical workflow in Solid-Phase Peptide Synthesis (SPPS).
Caption: A diagram of a linear workflow in Solution-Phase Peptide Synthesis (LPPS).
Conclusion
The assessment of scalability for protocols using this compound is intrinsically linked to the choice between Solution-Phase (LPPS) and Solid-Phase Peptide Synthesis (SPPS).
-
SPPS (using Fmoc-Glu(OtBu)-OH) is the dominant method for research, discovery, and the synthesis of long, complex peptides due to its speed and amenability to automation.[10][13] Its scalability is well-established for manufacturing, though it can be resource-intensive.[10]
-
LPPS (potentially using this compound) remains a powerful strategy for the large-scale, cost-effective production of shorter peptides and peptide fragments.[11] Its advantages lie in precise control over purity at each step and better economies of scale for specific targets, though it is more labor-intensive.[9][11]
A hybrid approach, where fragments are synthesized via SPPS and then combined in solution (LPPS), is also a common strategy to leverage the benefits of both methodologies for producing very large peptides.[11] The ultimate decision depends on the specific peptide's length, complexity, required quantity, and economic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 9. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 10. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. neulandlabs.com [neulandlabs.com]
- 12. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
- 17. dokumen.pub [dokumen.pub]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of H-Glu(OtBu)-OMe.HCl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the proper disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of H-Glu(OtBu)-OMe.HCl (L-Glutamic acid 5-tert-butyl ester 1-methyl ester hydrochloride), a common amino acid derivative in peptide synthesis. Adherence to these procedures is vital for regulatory compliance and the protection of both laboratory personnel and the environment.
Immediate Actions and Safety Precautions
In the event of a spill or when preparing for disposal, immediate and appropriate actions are crucial. The primary approach for managing this compound waste is to prevent its release into the environment and to ensure it is collected for disposal by a licensed professional waste disposal service.
Key Safety and Disposal Information Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-impermeable gloves, and a dust respirator. For larger spills, a full suit and self-contained breathing apparatus may be necessary. | [1][2][3][4][5] |
| Spill Containment | For dry spills, sweep or vacuum up the material, avoiding dust generation. Place in a clean, dry, sealable, and labeled container. For wet spills, use an absorbent material and place it in a suitable container. | [2][3][5][6] |
| Environmental Precautions | Prevent the chemical from entering drains, surface water, or groundwater.[1][2][5] Discharge into the environment must be avoided.[1] | |
| Disposal Method | Collect and arrange for disposal through a licensed professional waste disposal service.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3][4][5][6] | |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound.
-
Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing the necessary personal protective equipment, including safety glasses, gloves, and a lab coat. If there is a risk of dust inhalation, a respirator is required.[2][3][5]
-
Contain the Waste: Carefully collect the solid this compound waste. If it is a spill, use dry cleanup procedures to avoid generating dust.[2] Place the collected material into a designated, properly labeled, and sealable waste container.[1][2][3]
-
Label the Waste Container: Clearly label the container with the chemical name "this compound" and any other information required by your institution's hazardous waste management program.
-
Store the Waste Container: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][6]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. Always follow your local, state, and federal regulations for hazardous waste disposal.[2][3][4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Regulatory Compliance: It is the responsibility of the waste generator to correctly classify and dispose of chemical waste in accordance with all applicable regulations.[5]
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the sink or in regular trash.[1][2][5]
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.[4][6]
By following these guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.
References
Personal protective equipment for handling H-Glu(OtBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of H-Glu(OtBu)-OMe.HCl. This document provides immediate, essential safety protocols and logistical plans to ensure the safe use of this compound in a laboratory setting.
This compound, a derivative of glutamic acid, is a common reagent in peptide synthesis and drug development.[1] While a valuable compound, it is crucial to handle it with care, adhering to strict safety protocols to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or Goggles | Provides protection against splashes of solutions or airborne particles of the solid compound. |
| Face shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution of large quantities. | |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and replace them immediately if contaminated. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. The type of respirator should be determined by a formal risk assessment. |
Hazard Identification and Precautionary Measures
This compound and structurally similar compounds are associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- All manipulations of solid this compound that could generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.
- Before starting work, verify that all necessary PPE is available, in good condition, and fits properly.
2. Handling the Compound:
- Wear all required PPE as detailed in the table above.
- Avoid the formation of dust when handling the solid material. Use appropriate tools, such as a spatula, for transferring the compound.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Keep containers of this compound tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area.
- Keep it away from incompatible materials.
- Containers should be clearly labeled with the identity of the substance and any relevant hazard warnings.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solutions, in a clearly labeled, sealed, and appropriate waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
